Methyl 3-cyanoindole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 3-cyano-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-15-11(14)7-2-3-9-8(5-12)6-13-10(9)4-7/h2-4,6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZVEPCMUWGFNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653349 | |
| Record name | Methyl 3-cyano-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000576-51-1 | |
| Record name | Methyl 3-cyano-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Topic: Synthesis and Characterization of Methyl 3-cyanoindole-6-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically-grounded framework for the synthesis and detailed characterization of Methyl 3-cyanoindole-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, my objective is to present not just a protocol, but a strategic guide that illuminates the rationale behind key experimental decisions, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic therapeutic agents.[1][2] The introduction of a cyano group at the C3 position and a carboxylate at C6 creates a highly versatile intermediate, primed for further functionalization in the development of novel pharmaceuticals.[3][4] This document outlines a robust synthetic pathway and the rigorous analytical methods required to confirm the structure, purity, and identity of the target compound.
Part 1: A Proposed Synthetic Route via Fischer Indole Synthesis
The Fischer indole synthesis, first reported in 1883, remains one of the most reliable and versatile methods for constructing the indole nucleus.[5][6] It involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from an arylhydrazine and a carbonyl compound.[7][8] This classical reaction is chosen for its reliability and the commercial availability of suitable starting materials.
Our proposed strategy involves two main stages:
-
Formation of the Arylhydrazone Precursor: Synthesis of a substituted phenylhydrazone from a commercially available aniline derivative.
-
Acid-Catalyzed Cyclization: The core Fischer indole synthesis step to construct the desired indole ring system.
Causality of Reagent Selection:
-
Starting Material: We begin with methyl 4-aminobenzoate. The amino group is essential for conversion into the hydrazine moiety, and the methyl ester at the para-position will ultimately become the 6-carboxylate group on the indole ring.
-
Diazotization & Reduction: A standard diazotization reaction using sodium nitrite and hydrochloric acid, followed by reduction with a suitable agent like tin(II) chloride, is a classic and efficient method to convert the arylamine into the required arylhydrazine.
-
Carbonyl Partner: 2-oxopropanoic acid (pyruvic acid) is selected as the carbonyl partner. Its ketone functionality will react with the hydrazine, and the adjacent carboxylic acid provides a handle that, after cyclization and subsequent reactions, will facilitate the introduction of the 3-cyano group.
-
Cyclization Catalyst: Polyphosphoric acid (PPA) is an excellent choice for the Fischer cyclization. It acts as both a strong Brønsted acid catalyst and a dehydrating agent, effectively promoting the key[9][9]-sigmatropic rearrangement and subsequent cyclization and aromatization steps.[6][8]
Visualizing the Synthetic Workflow
Caption: Proposed workflow for the synthesis of Methyl 3-cyanoindole-6-carboxylate.
Part 2: Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and purification steps to ensure the integrity of intermediates and the final product.
Protocol 2.1: Synthesis of the Arylhydrazone Intermediate
-
Diazotization:
-
To a stirred solution of methyl 4-aminobenzoate (10 mmol) in 6M hydrochloric acid (20 mL), cooled to 0-5 °C in an ice-salt bath, add a solution of sodium nitrite (11 mmol) in water (5 mL) dropwise.
-
Maintain the temperature below 5 °C throughout the addition.
-
Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.
-
-
Reduction to Hydrazine:
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (30 mmol) in concentrated hydrochloric acid (15 mL), also cooled to 0-5 °C.
-
Add the cold diazonium salt solution dropwise to the SnCl₂ solution with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to stir for 1 hour as it gradually warms to room temperature.
-
Collect the precipitated hydrazine hydrochloride salt by filtration, wash with a small amount of cold water, and dry.
-
-
Hydrazone Formation:
-
Suspend the crude methyl 4-hydrazinylbenzoate hydrochloride (10 mmol) in ethanol (50 mL).
-
Add pyruvic acid (11 mmol) to the suspension.
-
Heat the mixture to reflux for 2 hours. The formation of the hydrazone is typically accompanied by a color change and the dissolution of the starting material.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrazone product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Protocol 2.2: Fischer Indole Cyclization & Cyanation
-
Cyclization:
-
Add the dried arylhydrazone (5 mmol) to polyphosphoric acid (25 g) preheated to 80 °C.
-
Increase the temperature to 100-110 °C and stir vigorously for 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Upon completion, carefully pour the hot, viscous mixture onto crushed ice (100 g) with stirring.
-
The crude indole-3-carboxylic acid derivative will precipitate. Make the solution basic (pH ~8) with aqueous sodium hydroxide to dissolve the product, then filter to remove any insoluble impurities.
-
Re-acidify the filtrate with concentrated HCl to re-precipitate the purified product. Collect the solid by filtration, wash thoroughly with water, and dry.
-
-
Conversion to 3-Cyano Group (via Amide):
-
This is a multi-step conversion and represents one possible route.
-
Convert the 3-carboxylic acid to the corresponding amide by treating it with a chlorinating agent (e.g., thionyl chloride) followed by ammonia.
-
Dehydrate the resulting primary amide using a suitable dehydrating agent (e.g., phosphorus oxychloride or trifluoroacetic anhydride) to yield the 3-cyano group.
-
-
Esterification:
-
If the ester group was hydrolyzed during the acidic cyclization, re-esterify the 6-carboxylic acid group using methanol under acidic conditions (e.g., Fischer-Speier esterification with H₂SO₄ catalyst).
-
-
Final Purification:
-
Purify the crude final product, Methyl 3-cyanoindole-6-carboxylate, by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure compound.
-
Part 3: Characterization and Data Analysis
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized Methyl 3-cyanoindole-6-carboxylate.
Visualizing the Characterization Workflow
Caption: Workflow for the analytical characterization of the final product.
Expected Analytical Data
The following tables summarize the expected data for Methyl 3-cyanoindole-6-carboxylate (MW: 200.19 g/mol , Formula: C₁₁H₈N₂O₂).[10][11]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~12.5 | br s | 1H | Indole N-H | Deshielded proton, broad due to exchange. |
| ~8.4 | s | 1H | H-2 | Singlet, adjacent to electron-withdrawing cyano group. |
| ~8.2 | d | 1H | H-7 | Aromatic proton adjacent to N, part of ABC system. |
| ~8.0 | s | 1H | H-5 | Aromatic proton ortho to the ester group. |
| ~7.8 | d | 1H | H-4 | Aromatic proton meta to the ester group. |
| ~3.9 | s | 3H | -OCH₃ | Methyl ester protons. |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~166.0 | Ester C=O | Carbonyl carbon of the methyl ester. |
| ~138.0 | C-7a | Quaternary carbon at the ring junction. |
| ~131.0 | C-2 | Carbon adjacent to the cyano group. |
| ~128.0 | C-6 | Carbon bearing the ester group. |
| ~125.0 | C-4 | Aromatic CH. |
| ~122.0 | C-5 | Aromatic CH. |
| ~118.0 | C-3a | Quaternary carbon at the ring junction. |
| ~115.5 | C≡N | Nitrile carbon. |
| ~113.0 | C-7 | Aromatic CH. |
| ~88.0 | C-3 | Carbon bearing the cyano group. |
| ~52.0 | -OCH₃ | Methyl ester carbon. |
Table 3: Key Infrared (IR) and Mass Spectrometry (MS) Data
| Technique | Expected Value | Assignment |
|---|---|---|
| IR (cm⁻¹) | ~3300-3400 | N-H stretch (indole)[12] |
| IR (cm⁻¹) | ~2225 | C≡N stretch (nitrile)[12][13] |
| IR (cm⁻¹) | ~1710 | C=O stretch (ester) |
| HRMS (ESI+) | m/z 201.0608 | [M+H]⁺ (Calculated for C₁₁H₉N₂O₂⁺) |
Protocol 3.1: Analytical Methodologies
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.
-
Reference the spectra to the residual solvent peak.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[13]
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into a high-resolution mass spectrometer (HRMS) using an electrospray ionization (ESI) source.
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion and confirm the exact mass.[13]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Dissolve a small, accurately weighed amount of the sample in the mobile phase.
-
Inject the sample onto a suitable C18 reverse-phase column.
-
Elute with an appropriate mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid).
-
Monitor the eluent using a UV detector at a relevant wavelength (e.g., 254 nm).
-
Purity is determined by the area percentage of the main product peak.
-
Conclusion
This guide details a strategic and logical approach to the synthesis and characterization of Methyl 3-cyanoindole-6-carboxylate. By employing a classic Fischer indole synthesis and adhering to rigorous, multi-technique analytical validation, researchers can confidently produce and verify this valuable chemical building block. The causality-driven explanations for procedural choices and the inclusion of detailed protocols are intended to empower scientists in drug development and organic synthesis to not only replicate these results but also to adapt these principles to their own novel research challenges.
References
- BenchChem. (2025). Benchmarking the efficiency of different synthetic routes to 3-Cyanoindole. BenchChem Technical Guides.
- BenchChem. (2025). Application Notes and Protocols for the One-Pot Synthesis of Substituted 3-Cyanoindoles. BenchChem Technical Guides.
- One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (2022). ACS Omega.
- Badoni, G., et al. (2025).
- Synthesis of 2,5-Disubstituted-3-cyanoindoles. (n.d.).
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- Fischer indole synthesis applied to the total synthesis of n
- Fischer Indole Synthesis. (2014).
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- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties and Structure of 3-Cyanoindole. BenchChem Technical Guides.
- Recent Advances in the Synthesis of 3-Cyanoindoles: A Literature Review. (n.d.). Wiley Online Library.
- Methyl 3-cyanoindole-6-carboxyl
- Methyl 3-cyanoindole-6-carboxyl
- BenchChem. (2025). Spectroscopic Profile of 6-Cyanoindole: A Technical Guide. BenchChem Technical Guides.
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An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-cyanoindole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Methyl 3-cyanoindole-6-carboxylate in Modern Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of targeted therapeutics. Within this vast chemical space, Methyl 3-cyanoindole-6-carboxylate emerges as a compound of significant interest. Its bifunctional nature, featuring both a nitrile and a methyl ester group, offers synthetic versatility for the construction of more complex, biologically active molecules.
This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 3-cyanoindole-6-carboxylate. Understanding these fundamental characteristics is paramount for its effective utilization in drug design, formulation development, and as a key intermediate in organic synthesis. For professionals in drug development, a thorough grasp of properties such as solubility, lipophilicity, and crystal structure is not merely academic; it is a critical determinant of a compound's journey from a laboratory curiosity to a potential therapeutic agent. This document is structured to provide not only the available data but also the scientific rationale behind the experimental methodologies used to determine these properties, thereby offering a holistic and actionable resource.
Physicochemical Profile of Methyl 3-cyanoindole-6-carboxylate
A comprehensive understanding of a compound's physicochemical properties is the bedrock of successful drug development. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety. The following table summarizes the known and estimated physicochemical properties of Methyl 3-cyanoindole-6-carboxylate.
| Property | Value | Source/Method |
| Chemical Structure | ||
| CAS Number | 1000576-51-1 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₁₁H₈N₂O₂ | [5][6][7] |
| Molecular Weight | 200.19 g/mol | [5][6][7] |
| Appearance | Light brown to gray solid | [7] |
| Melting Point | Not experimentally determined. | |
| Boiling Point | 413.5 ± 25.0 °C (Predicted) | [7] |
| Aqueous Solubility | Not experimentally determined. | |
| LogP (Octanol/Water) | ~1.83 (Estimated) | Based on the calculated LogP of the isomeric Methyl 5-cyano-1H-indole-6-carboxylate[8][9]. |
| pKa | 13.41 ± 0.30 (Predicted) | [7] |
| Purity | Typically >95-97% | [2][6] |
Experimental Protocols for Physicochemical Characterization
To ensure the scientific integrity and reproducibility of research, the following section details robust, step-by-step methodologies for the experimental determination of the key physicochemical properties of Methyl 3-cyanoindole-6-carboxylate. The rationale behind each experimental choice is elucidated to provide a deeper understanding of the underlying principles.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Rationale: The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a solid compound. Differential Scanning Calorimetry (DSC) is a highly accurate and reproducible thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of Methyl 3-cyanoindole-6-carboxylate into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the system at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a constant heating rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram.
Caption: Workflow for Melting Point Determination using DSC.
Aqueous Solubility Determination by the Shake-Flask Method
Rationale: Aqueous solubility is a critical parameter for drug candidates as it directly influences their dissolution and absorption in the gastrointestinal tract.[2][8][10][11] The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8]
Protocol:
-
Sample Preparation: Add an excess amount of Methyl 3-cyanoindole-6-carboxylate to a known volume of purified water (or a relevant buffer system, e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
Caption: Shake-Flask Method for Aqueous Solubility Determination.
Lipophilicity (LogP) Determination by HPLC
Rationale: The partition coefficient (LogP) between n-octanol and water is a widely accepted measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.[12][13] While the shake-flask method is traditional, HPLC-based methods offer higher throughput and are well-suited for drug discovery screening.[12]
Protocol:
-
System Setup: Use a reversed-phase HPLC system with a C18 column.
-
Mobile Phase: Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Standard Compounds: Inject a set of standard compounds with known LogP values to generate a calibration curve.
-
Sample Analysis: Inject a solution of Methyl 3-cyanoindole-6-carboxylate and record its retention time.
-
Calculation:
-
For each standard and the test compound, determine the capacity factor (k') at each mobile phase composition: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time.
-
Extrapolate the logarithmic capacity factor (log k') to 100% aqueous mobile phase (log k'_w).
-
Plot the known LogP values of the standards against their log k'_w values to create a calibration curve.
-
Determine the LogP of Methyl 3-cyanoindole-6-carboxylate by interpolating its log k'_w value on the calibration curve.
-
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is an indispensable tool for the unambiguous determination of a molecule's structure. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assignment of the molecular framework.
Generalized Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3-cyanoindole-6-carboxylate in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify the number of different types of protons, their chemical shifts, splitting patterns (multiplicity), and integration.
-
Acquire a ¹³C NMR spectrum to identify the number of different types of carbon atoms and their chemical shifts.
-
Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, respectively, for unambiguous signal assignment.
-
Synthesis and Importance in Medicinal Chemistry
Methyl 3-cyanoindole-6-carboxylate is a valuable building block in organic synthesis, particularly in the construction of more complex indole derivatives for pharmaceutical applications.[7] The indole nucleus is a common motif in a wide range of biologically active compounds. The cyano group at the 3-position and the methyl ester at the 6-position provide orthogonal handles for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.
A general synthetic approach to 3-cyanoindoles often involves the introduction of the cyano group onto a pre-formed indole ring system. Various methods, including the use of cyanating agents, have been reported for this transformation.[14] The synthesis of the indole-6-carboxylate precursor can be achieved through various established indole synthesis methodologies.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of Methyl 3-cyanoindole-6-carboxylate, a compound of significant interest in contemporary drug discovery and organic synthesis. While some experimental data for this specific molecule remains to be published, this guide has offered a robust framework for its characterization by presenting both available information and detailed, validated protocols for the determination of its key physicochemical parameters. A thorough understanding and experimental validation of these properties are crucial for any researcher or scientist aiming to unlock the full potential of this versatile indole derivative in the development of novel therapeutics.
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An In-depth Technical Guide to Methyl 3-cyanoindole-6-carboxylate (CAS: 1000576-51-1)
Introduction: The Strategic Importance of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the indole nucleus stands out as a "privileged scaffold"—a molecular framework that has repeatedly proven its value as a core component of biologically active compounds.[1] Within this esteemed class of heterocycles, Methyl 3-cyanoindole-6-carboxylate emerges as a compound of significant strategic interest for researchers, scientists, and drug development professionals. Its structure is a carefully orchestrated arrangement of functional groups, each contributing to its potential as a versatile building block in the synthesis of complex therapeutic agents.
The indole core itself is a common feature in numerous natural products and FDA-approved drugs.[2] The addition of a cyano group at the 3-position provides a valuable synthetic handle, readily transformable into a variety of other functional groups such as amines, amides, and carboxylic acids.[3] This versatility is crucial for the systematic exploration of the chemical space around the core scaffold during lead optimization. Furthermore, the methyl ester at the 6-position offers another point for chemical modification or can act as a key interaction point with biological targets.
This guide provides a comprehensive technical overview of Methyl 3-cyanoindole-6-carboxylate, from its fundamental physicochemical properties to a proposed synthetic route and detailed analytical characterization. It will further explore its burgeoning role in drug discovery, particularly in the development of next-generation kinase inhibitors.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key characteristics of Methyl 3-cyanoindole-6-carboxylate are summarized below.
| Property | Value | Source |
| CAS Number | 1000576-51-1 | [4] |
| Molecular Formula | C₁₁H₈N₂O₂ | [4] |
| Molecular Weight | 200.20 g/mol | [4] |
| Appearance | Light brown to gray solid (predicted) | [5] |
| Boiling Point | 413.5±25.0 °C (Predicted) | [5] |
| Density | 1.33±0.1 g/cm³ (Predicted) | [5] |
| pKa | 13.41±0.30 (Predicted) | [5] |
| Storage | 2-8°C Refrigerator | [5] |
Proposed Synthesis and Purification
While a specific, detailed synthesis of Methyl 3-cyanoindole-6-carboxylate is not extensively documented in publicly available literature, a scientifically sound and logical two-step synthetic pathway can be proposed based on well-established organic chemistry principles. This proposed route commences with the readily available 1H-Indole-6-carboxylic acid.
Step 1: Fischer Esterification of 1H-Indole-6-carboxylic acid
The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. Fischer esterification is a classic and reliable method for this transformation, utilizing an excess of methanol in the presence of an acid catalyst.
-
Rationale: This acid-catalyzed nucleophilic acyl substitution is a high-yielding and straightforward method for the preparation of esters from carboxylic acids and alcohols. Thionyl chloride (SOCl₂) is an effective activating agent for the carboxylic acid, proceeding through an acyl chloride intermediate, which is highly reactive towards nucleophilic attack by methanol.[6]
Step 2: Regioselective Cyanation of Methyl 1H-indole-6-carboxylate
The second step is the introduction of the cyano group at the C3 position of the indole ring. The C3 position is the most nucleophilic carbon in the indole ring and is thus susceptible to electrophilic substitution. However, direct cyanation often requires harsh or toxic reagents. A more modern and safer approach involves palladium-catalyzed C-H bond functionalization.[7]
-
Rationale: Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocycles, avoiding the need for pre-functionalized starting materials.[3] The use of a non-toxic cyanide source like the combination of NH₄HCO₃ and DMSO makes this a more environmentally benign and safer alternative to traditional cyanating agents.[7]
A visual representation of this proposed synthetic workflow is provided below:
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Spectroscopic Blueprint of a Privileged Scaffold: A Technical Guide to Methyl 3-cyanoindole-6-carboxylate
Introduction: The Significance of the Indole Nucleus in Modern Research
The indole framework is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties and versatile reactivity make it a "privileged scaffold" in drug discovery. Methyl 3-cyanoindole-6-carboxylate, in particular, represents a highly functionalized indole derivative, incorporating both electron-withdrawing cyano and ester moieties. These features not only modulate the electronic landscape of the indole ring but also provide valuable synthetic handles for further molecular elaboration. This guide offers a comprehensive analysis of the spectroscopic characteristics of Methyl 3-cyanoindole-6-carboxylate, providing researchers, scientists, and drug development professionals with a foundational understanding of its structural identity through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Synthesis and Structural Framework
A plausible synthetic route to Methyl 3-cyanoindole-6-carboxylate can be adapted from established methods for constructing substituted indoles, such as the Leimgruber-Batcho synthesis.[2] This approach would involve the formation of an enamine from a suitably substituted nitro-toluene, followed by reductive cyclization.
Caption: A generalized workflow for the synthesis of the target indole derivative.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the electronic environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of Methyl 3-cyanoindole-6-carboxylate in a solvent like DMSO-d₆ would exhibit distinct signals for the indole ring protons and the methyl ester group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |
| ~12.0 - 12.5 | broad singlet | N-H | The N-H proton of indoles is typically deshielded and appears as a broad singlet due to quadrupole broadening and exchange.[3] |
| ~8.3 - 8.5 | singlet | H2 | The C2 proton is adjacent to the nitrogen atom and is significantly deshielded. The cyano group at C3 will further influence its chemical shift. |
| ~8.1 - 8.3 | doublet | H7 | This proton is ortho to the electron-withdrawing carboxylate group, leading to a downfield shift. |
| ~7.8 - 8.0 | doublet | H4 | This proton is in the peri position to the carboxylate group and will be deshielded. |
| ~7.6 - 7.8 | doublet of doublets | H5 | This proton is coupled to both H4 and H7. |
| ~3.9 | singlet | -OCH₃ | The methyl protons of the ester group will appear as a singlet in a typical range for such functional groups. |
Causality in Experimental Choices: The choice of a polar aprotic solvent like DMSO-d₆ is crucial for observing the N-H proton, which might be broadened or exchanged in protic solvents.[4] The expected chemical shifts are influenced by the anisotropic effects of the aromatic system and the electronic nature of the substituents. The cyano group at C3 and the methyl carboxylate at C6 are both electron-withdrawing, leading to a general deshielding of the ring protons compared to unsubstituted indole.
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3-cyanoindole-6-carboxylate in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides a detailed map of the carbon framework of the molecule. The predicted chemical shifts for Methyl 3-cyanoindole-6-carboxylate are influenced by the electronegativity of adjacent atoms and the overall electronic distribution within the indole ring.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~166 | C=O (ester) | The carbonyl carbon of the ester group is highly deshielded.[5] |
| ~137 | C7a | A quaternary carbon in the aromatic system. |
| ~130 | C3a | A quaternary carbon in the aromatic system. |
| ~128 | C2 | This carbon is adjacent to the nitrogen and is deshielded. |
| ~125 | C6 | This carbon is attached to the electron-withdrawing carboxylate group. |
| ~122 | C4 | Aromatic methine carbon. |
| ~120 | C5 | Aromatic methine carbon. |
| ~116 | C≡N (nitrile) | The nitrile carbon has a characteristic chemical shift in this region.[6] |
| ~112 | C7 | Aromatic methine carbon. |
| ~100 | C3 | This carbon is attached to the cyano group. |
| ~52 | -OCH₃ | The methyl carbon of the ester group. |
Expert Insights: The presence of the electron-withdrawing cyano group at C3 is expected to significantly shield the C3 carbon while deshielding the adjacent C2 and C3a carbons.[7][8] The methyl carboxylate group at C6 will deshield the C6 carbon and the neighboring C5 and C7 carbons.
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 100 MHz (or higher) NMR spectrometer is recommended.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals. Reference the chemical shifts to the solvent peak of DMSO-d₆ (δ ~39.52 ppm). For distinguishing between CH, CH₂, and CH₃ groups, Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed.[9]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2230-2210 | Strong, sharp | C≡N stretch (nitrile) |
| ~1720-1700 | Strong | C=O stretch (ester) |
| ~1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1300-1100 | Strong | C-O stretch (ester) |
Authoritative Grounding: The nitrile (C≡N) stretching vibration typically appears as a strong and sharp absorption in the 2260-2220 cm⁻¹ region for aromatic nitriles.[10] The carbonyl (C=O) stretch of an aromatic ester is expected in the 1730-1715 cm⁻¹ range.[11] The C-O stretching vibrations of the ester group will result in strong bands in the fingerprint region between 1300 and 1100 cm⁻¹.[11]
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structure elucidation. For Methyl 3-cyanoindole-6-carboxylate (Molecular Formula: C₁₁H₈N₂O₂, Molecular Weight: 200.19 g/mol ), the electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak and characteristic fragment ions.
| Predicted m/z | Assignment | Plausible Neutral Loss |
| 200 | [M]⁺ | - |
| 169 | [M - OCH₃]⁺ | ·OCH₃ |
| 141 | [M - COOCH₃]⁺ | ·COOCH₃ |
| 114 | [M - COOCH₃ - HCN]⁺ | ·COOCH₃, HCN |
Mechanistic Insights: The fragmentation of the molecular ion is a self-validating system for the proposed structure. The initial fragmentation is likely to involve the loss of the methoxy radical (·OCH₃) from the ester group to form a stable acylium ion.[12][13] Subsequent loss of carbon monoxide (CO) or the entire methoxycarbonyl radical (·COOCH₃) are also plausible fragmentation pathways. Further fragmentation can occur through the loss of hydrogen cyanide (HCN) from the cyano-substituted pyrrole ring.
Caption: Predicted electron ionization mass spectrometry fragmentation pathway.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Analysis: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) can be employed for accurate mass measurement to confirm the elemental composition.
Conclusion
This technical guide provides a detailed spectroscopic blueprint for Methyl 3-cyanoindole-6-carboxylate. While based on predictive analysis grounded in the established principles of spectroscopic interpretation for indole derivatives, it offers a robust framework for the identification and characterization of this important heterocyclic compound. The presented data and protocols are intended to empower researchers in their synthetic and medicinal chemistry endeavors, facilitating the confident structural elucidation of this and related molecules.
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A Technical Guide to Determining the Solubility of Methyl 3-cyanoindole-6-carboxylate in Common Organic Solvents
Introduction: The Significance of Solubility
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. For a compound like Methyl 3-cyanoindole-6-carboxylate, a heterocyclic molecule with potential applications in medicinal chemistry, understanding its behavior in various solvents is a fundamental prerequisite for further research and development. Low solubility can present significant challenges, leading to erratic results in biological assays and complicating the formulation of effective drug delivery systems.[1][2]
This guide will provide a robust experimental protocol for determining the thermodynamic solubility of Methyl 3-cyanoindole-6-carboxylate, focusing on the widely accepted shake-flask method.[3][4] Furthermore, it will delve into the theoretical considerations that govern its solubility, enabling researchers to make informed decisions on solvent selection.
Physicochemical Properties of Methyl 3-cyanoindole-6-carboxylate
Before embarking on experimental solubility determination, it is essential to understand the key physicochemical properties of Methyl 3-cyanoindole-6-carboxylate, as these will dictate its interaction with various solvents.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂O₂ | [5][6] |
| Molecular Weight | 200.19 g/mol | [5][6][7] |
| Appearance | Light brown to gray solid | [5] |
| Predicted Boiling Point | 413.5±25.0 °C | [5] |
| Predicted Density | 1.33±0.1 g/cm³ | [5] |
| Predicted pKa | 13.41±0.30 | [5] |
The presence of a polar cyano group (-CN), a hydrogen-bond-donating indole N-H group, and a polar ester group (-COOCH₃) suggests that Methyl 3-cyanoindole-6-carboxylate will exhibit a degree of polarity. However, the aromatic indole ring system contributes to its nonpolar character. This amphiphilic nature implies that its solubility will be highly dependent on the choice of solvent. Based on the principle of "like dissolves like," it is anticipated that the compound will show better solubility in polar aprotic and some polar protic solvents compared to nonpolar solvents.[8]
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution in equilibrium.[3] The following protocol is a detailed, step-by-step guide for its implementation.
Materials and Equipment
-
Methyl 3-cyanoindole-6-carboxylate (solid)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), hexane, toluene)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or thermomixer
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination process.
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Protocol
-
Preparation of the Slurry: Add an excess amount of solid Methyl 3-cyanoindole-6-carboxylate to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.[1]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the samples at a high speed.
-
Filtration: Carefully withdraw the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.
-
Quantification:
-
UV-Vis Spectroscopy: Prepare a calibration curve by measuring the absorbance of known concentrations of Methyl 3-cyanoindole-6-carboxylate in the chosen solvent. Dilute the filtered saturated solution to fall within the linear range of the calibration curve and measure its absorbance. The solubility can then be calculated from the calibration curve.[9][10]
-
HPLC: If the compound has a low UV absorbance or if the solvent interferes with UV measurements, HPLC is a more specific and sensitive method.[11] Develop an appropriate HPLC method and create a standard curve. Inject the diluted filtrate and determine the concentration.
-
-
Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.
Factors Influencing Solubility and Solvent Selection
The solubility of Methyl 3-cyanoindole-6-carboxylate is governed by the interplay of intermolecular forces between the solute and the solvent.
Caption: Solute-Solvent Interactions for Methyl 3-cyanoindole-6-carboxylate.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the polar functional groups of the molecule, leading to good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are hydrogen bond acceptors and have high dielectric constants. They will strongly interact with the cyano and ester groups, likely resulting in high solubility. DMSO is often a good starting point for dissolving compounds with poor aqueous solubility.[2]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. While there will be some favorable interaction with the aromatic indole core, the polar functional groups will be poorly solvated, leading to expected low solubility.
Conclusion
This technical guide provides a comprehensive methodology for determining the solubility of Methyl 3-cyanoindole-6-carboxylate in common organic solvents. By following the detailed shake-flask protocol and considering the physicochemical properties of the molecule, researchers can generate accurate and reliable solubility data. This information is indispensable for advancing the study of this compound in various scientific and pharmaceutical applications.
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The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Indole-6-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus, a cornerstone of heterocyclic chemistry, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Among the myriad of substituted indoles, the indole-6-carboxylate framework has emerged as a particularly fruitful area of investigation, yielding compounds with significant therapeutic potential. This technical guide provides a comprehensive exploration of the discovery and history of indole-6-carboxylate derivatives, from their synthetic origins to their contemporary applications in drug discovery. We will delve into the evolution of synthetic methodologies, providing detailed protocols for key reactions, and examine the structure-activity relationships that govern their biological effects, with a particular focus on their roles as kinase inhibitors.
Introduction: The Indole-6-Carboxylate Core - A Motif of Therapeutic Significance
The indole ring system, first isolated from the indigo dye in the 19th century, is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring.[2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a recurring motif in molecules that modulate biological processes. The introduction of a carboxylate group at the 6-position of the indole ring provides a critical handle for synthetic diversification and can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. This strategic functionalization has led to the discovery of potent inhibitors of various enzymes, including receptor tyrosine kinases, which are pivotal in cancer progression.[3] This guide will trace the scientific journey of these remarkable compounds, offering insights into their past, present, and future in therapeutic development.
A Historical Perspective: From Classical Indole Synthesis to the Rise of the 6-Carboxylate
While the discovery of the parent indole ring dates back to the work of Adolf von Baeyer in 1866, the specific history of indole-6-carboxylate derivatives is intertwined with the development of general indole synthetic methodologies. Early methods, while groundbreaking, often lacked the regiochemical control necessary for the specific synthesis of 6-substituted indoles.
The Dawn of Indole Synthesis: Laying the Groundwork
The late 19th and early 20th centuries witnessed the development of several foundational methods for indole synthesis that, while not initially focused on the 6-carboxylate, provided the chemical language for its eventual targeted construction.
-
The Fischer Indole Synthesis (1883): Discovered by Emil Fischer, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from an arylhydrazine and an aldehyde or ketone.[4][5] While one of the most versatile and widely used indole syntheses, its application to producing specific regioisomers like the 6-carboxylate is dependent on the availability of the appropriately substituted phenylhydrazine precursor. The first reported cyclization of a pyruvate N-methylphenylhydrazone to 1-methyl-2-indolecarboxylic acid, albeit in low yield, demonstrated the potential of this method for accessing indole carboxylic acids.[4]
-
The Reissert Indole Synthesis (1897): This method provides a route to indole-2-carboxylic acids through the reductive cyclization of an o-nitrophenylpyruvic acid derivative, which is formed from the condensation of an o-nitrotoluene with diethyl oxalate.[6][7] This synthesis is particularly relevant as it directly yields a carboxylic acid-substituted indole, although at the 2-position.
The Emergence of Regiocontrolled Syntheses and the Focus on the 6-Position
The mid-20th century and beyond saw the development of more sophisticated synthetic methods that allowed for greater control over the substitution pattern of the indole nucleus. This paved the way for the targeted synthesis and exploration of indole-6-carboxylate derivatives.
-
The Larock Indole Synthesis (1991): This powerful palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne offers a highly versatile and regiocontrolled route to polysubstituted indoles.[8][9] The regioselectivity is determined by the migratory insertion of the alkyne into the aryl-palladium bond.[8] This method has proven invaluable for the synthesis of a wide array of indole derivatives, including those with substitution at the 6-position, by utilizing appropriately substituted anilines.
Modern Synthetic Methodologies for Indole-6-Carboxylate Derivatives
The contemporary synthetic chemist has a diverse toolkit for the construction of the indole-6-carboxylate scaffold. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.
Fischer Indole Synthesis: A Workhorse for Indole-6-Carboxylates
The Fischer indole synthesis remains a cornerstone for the preparation of indole-6-carboxylates, provided the requisite 4-carboxyphenylhydrazine is accessible.
-
Hydrazone Formation: To a solution of 4-hydrazinobenzoic acid (1 eq) in ethanol, add pyruvic acid (1.1 eq). The mixture is stirred at room temperature for 2-4 hours, during which time the hydrazone precipitates. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Cyclization: The dried hydrazone (1 eq) is suspended in a mixture of ethanol and concentrated sulfuric acid (catalytic amount). The mixture is heated to reflux for 4-6 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water until neutral, and dried. The crude product is then purified by recrystallization from ethanol or by column chromatography on silica gel to afford the desired ethyl 2-methyl-1H-indole-6-carboxylate.
Larock Indole Synthesis: Precision and Versatility
The Larock indole synthesis provides excellent regiocontrol and is particularly useful for accessing highly substituted indole-6-carboxylates.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine methyl 4-iodo-3-aminobenzoate (1 eq), the desired internal alkyne (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Reaction Execution: The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the target 2,3-disubstituted methyl indole-6-carboxylate.
Therapeutic Applications: Indole-6-Carboxylates as Kinase Inhibitors
A significant driver for the continued interest in indole-6-carboxylate derivatives is their potent activity as inhibitors of protein kinases, particularly those involved in cancer cell signaling pathways.
Targeting Receptor Tyrosine Kinases: EGFR and VEGFR-2
The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are key regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[3] Several indole-6-carboxylate derivatives have been designed and synthesized as inhibitors of these critical oncogenic drivers.[10][11]
Studies have revealed key structural features of indole-6-carboxylate derivatives that contribute to their inhibitory activity against EGFR and VEGFR-2.[10][12]
-
The Indole Scaffold: The indole nucleus serves as a crucial pharmacophore, often engaging in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the kinase.
-
The 6-Carboxylate Group: This moiety can act as a hydrogen bond acceptor and provides a point for further derivatization to enhance potency and modulate physicochemical properties.
-
Substituents at other positions: The nature and position of other substituents on the indole ring and on appended functionalities are critical for optimizing kinase inhibitory activity and selectivity. For instance, the presence of specific aryl or heteroaryl fragments attached to a linker has been shown to be essential for anti-tumor activity.[10]
Signaling Pathways and Mechanism of Action
Indole-6-carboxylate derivatives that inhibit EGFR and VEGFR-2 exert their anticancer effects by blocking the downstream signaling cascades initiated by these receptors.
Caption: Inhibition of the EGFR signaling pathway by an indole-6-carboxylate derivative.
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A Theoretical Investigation into the Electronic Structure of Methyl 3-cyanoindole-6-carboxylate: A Guide for Researchers
Executive Summary: The indole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and biological activity. This technical guide provides an in-depth analysis of the electronic structure of a specific derivative, Methyl 3-cyanoindole-6-carboxylate, through the lens of computational chemistry. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we elucidate the molecule's geometric, electronic, and spectroscopic properties. This guide details the computational protocols, from geometry optimization to the analysis of molecular orbitals and simulated spectra, offering researchers a framework for understanding how substituent effects modulate the indole core. The insights derived from Frontier Molecular Orbital (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses are correlated with the molecule's reactivity and potential for intermolecular interactions, providing a theoretical foundation for its application in drug design and materials science.
Introduction: The Significance of Functionalized Indoles
The indole ring system is one of the most abundant heterocyclic scaffolds in nature, forming the core of the amino acid tryptophan and a multitude of bioactive natural products and synthetic pharmaceuticals.[1] Its aromatic, electron-rich nature makes it a privileged structure in drug discovery, capable of engaging in various intermolecular interactions with biological targets.[2] The electronic properties of the indole chromophore can be precisely tuned by introducing substituents on either the pyrrole or benzene rings, altering its photophysical properties, reactivity, and biological function.[1][3][4]
Methyl 3-cyanoindole-6-carboxylate is a multifunctionalized indole derivative featuring two key electron-withdrawing groups: a cyano (-CN) group at the C3 position and a methyl carboxylate (-COOCH₃) group at the C6 position.[5][6] The cyano group at the C3 position is a valuable synthetic handle and is known to influence the electronic landscape significantly, opening pathways for diverse functionalization.[7] The carboxylate group at C6 further modulates the electronic density of the benzene portion of the scaffold.
Understanding the electronic structure of such a molecule is paramount for predicting its chemical behavior and its potential applications. Theoretical and computational studies, particularly those based on Density Functional Theory (DFT), have become indispensable tools for this purpose.[8][9] They provide a cost-effective and highly accurate means to investigate molecular properties at the quantum level, offering insights that complement experimental data and guide rational design efforts in drug development and materials science.[1][10] This guide outlines the theoretical framework for studying Methyl 3-cyanoindole-6-carboxylate, details the expected electronic and spectroscopic properties, and discusses the implications of these findings.
Computational Methodology: A Validated Protocol
The theoretical investigation of a molecule's electronic structure relies on a systematic and validated computational workflow. The methods described here represent a standard, robust approach for organic molecules, grounded in Density Functional Theory (DFT).[11]
Rationale for Method Selection
-
Density Functional Theory (DFT): DFT has emerged as the workhorse of modern computational chemistry for medium-sized organic molecules. It offers an excellent balance between computational cost and accuracy in describing electronic systems, making it superior to semi-empirical methods and more feasible than higher-level ab initio calculations like CASPT2 for routine analysis.[1][8][11]
-
Functional and Basis Set Selection: The choice of the functional and basis set is critical for obtaining reliable results.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been extensively benchmarked for indole and its derivatives, showing good agreement with experimental data for both ground-state geometries and electronic properties.[1][12]
-
Basis Set: The 6-311++G(d,p) basis set is chosen for its robustness. It includes polarization functions (d,p) for heavy and hydrogen atoms, respectively, to account for anisotropic electron density, and diffuse functions (++) to accurately describe the behavior of electrons far from the nucleus, which is important for anions and excited states. A slightly smaller set like 6-31G(d) can also yield acceptable results for initial geometry optimizations.[12][13]
-
-
Solvent Effects: To simulate realistic conditions, the effects of a solvent can be incorporated using a continuum solvation model like the Polarizable Continuum Model (PCM). This is crucial as solvent polarity can influence electronic transitions and molecular stability.[14]
Step-by-Step Computational Workflow
-
Structure Preparation: The initial 3D structure of Methyl 3-cyanoindole-6-carboxylate is built using molecular modeling software.
-
Ground-State Geometry Optimization: The structure is optimized to find its lowest energy conformation. This calculation is performed using DFT (e.g., at the B3LYP/6-311++G(d,p) level). A frequency calculation is subsequently run to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[15]
-
Electronic Structure Analysis: Using the optimized geometry, a series of single-point energy calculations are performed to analyze the electronic properties:
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a key descriptor of chemical reactivity and kinetic stability.[13][16]
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. This visualizes the charge distribution, identifying regions prone to electrophilic or nucleophilic attack.[17]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular charge transfer, hyperconjugative interactions, and charge delocalization, which contribute to the molecule's overall stability.[15][17]
-
-
Excited-State Calculations: Time-Dependent DFT (TD-DFT) is employed to calculate the vertical excitation energies, oscillator strengths (f), and corresponding electronic transitions. This allows for the simulation of the UV-Visible absorption spectrum.[15][18][19]
Results and Discussion: Unveiling the Electronic Landscape
The application of the aforementioned computational protocol yields a comprehensive picture of the molecule's electronic character.
Optimized Molecular Geometry
The indole ring system is inherently aromatic and planar. The geometry optimization is expected to confirm a largely planar structure for the bicyclic core of Methyl 3-cyanoindole-6-carboxylate. The electron-withdrawing cyano and methyl carboxylate groups will influence bond lengths within the ring system due to their effect on electron delocalization. The N-H bond of the pyrrole ring remains a key site for hydrogen bonding.[14]
Frontier Molecular Orbital (FMO) Analysis
The FMOs are critical for understanding chemical reactivity and electronic spectra.[16]
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For indole derivatives, the HOMO is typically a π-orbital delocalized across the bicyclic ring system.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The presence of strong electron-withdrawing groups (-CN, -COOCH₃) is expected to significantly lower the energy of the LUMO and localize its density around these substituents and the adjacent carbon atoms.
-
HOMO-LUMO Energy Gap (ΔE): This gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[16] The electron-withdrawing groups in Methyl 3-cyanoindole-6-carboxylate are predicted to cause a bathochromic (red) shift in absorption spectra, corresponding to a smaller HOMO-LUMO gap compared to unsubstituted indole.[1]
Table 1: Representative FMO Properties from DFT Calculations
| Parameter | Representative Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.5 eV | Electron-donating capability |
| ELUMO | -2.1 eV | Electron-accepting capability |
| ΔE (Gap) | 4.4 eV | High kinetic stability, dictates electronic transitions |
Note: These are illustrative values typical for such molecules calculated at the B3LYP level.
Molecular Electrostatic Potential (MEP)
The MEP map provides an intuitive visualization of charge distribution. For Methyl 3-cyanoindole-6-carboxylate, the MEP is expected to show:
-
Negative Potential (Red/Yellow): Concentrated around the highly electronegative nitrogen atom of the cyano group and the oxygen atoms of the carboxylate group. These are the primary sites for electrophilic attack and hydrogen bond acceptance.
-
Positive Potential (Blue): Localized on the hydrogen atom attached to the indole nitrogen (N-H). This is the most likely site for nucleophilic attack and hydrogen bond donation.
-
Neutral Regions (Green): The aromatic rings will show regions of intermediate potential, characteristic of the delocalized π-system.
Understanding the MEP is vital in drug design for predicting how a molecule might interact with the electrostatic environment of a protein's active site.[17]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides deeper insight into charge distribution and stabilizing intramolecular interactions.[15] For this molecule, NBO analysis would likely reveal significant delocalization of π-electrons across the indole ring and onto the substituent groups. Key findings would include the quantification of hyperconjugative interactions, such as the charge transfer from the filled π orbitals of the ring to the antibonding π* orbitals of the cyano and carboxylate groups (π → π* interactions), which contribute significantly to the molecule's stability.[17]
Simulated Electronic Spectra (TD-DFT)
The UV-Visible absorption spectrum of indole is characterized by two main transitions, denoted as 1La and 1Lb.[3] The introduction of substituents dramatically affects the energies and intensities of these transitions. TD-DFT calculations can predict these changes.[1][19] For Methyl 3-cyanoindole-6-carboxylate, the calculations are expected to show intense absorption bands in the UV region, primarily corresponding to π → π* transitions. The strong electron-withdrawing nature of the substituents will likely lead to a red-shift of the main absorption bands compared to unsubstituted indole.
Table 2: Representative TD-DFT Results for Electronic Transitions
| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|
| 310 | 0.45 | HOMO → LUMO (95%) | π → π* |
| 275 | 0.38 | HOMO-1 → LUMO (88%) | π → π* |
| 240 | 0.21 | HOMO → LUMO+1 (75%) | π → π* |
Note: These are illustrative values. The oscillator strength (f) indicates the intensity of the transition.
Implications for Drug Development and Materials Science
The theoretical analysis of Methyl 3-cyanoindole-6-carboxylate's electronic structure provides actionable insights for various scientific fields.
-
Drug Design: The indole scaffold is a frequent component of kinase inhibitors. The MEP and FMO analyses help rationalize and predict key interactions, such as hydrogen bonding (via the N-H donor and C=O/CN acceptors) and π-stacking, within a kinase active site. The calculated reactivity descriptors (HOMO-LUMO gap) can also inform metabolic stability predictions.[2][8][10]
-
Materials Science: Indole derivatives with tailored electronic properties are valuable in the development of organic electronics.[20] The small HOMO-LUMO gap and extensive π-conjugation suggest potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics, where efficient charge transport and specific absorption characteristics are required.[20] The cyano group, in particular, is known to enhance the electron-accepting properties of organic materials.
Conclusion
This guide demonstrates that a systematic theoretical study using DFT and TD-DFT provides a profound understanding of the electronic structure of Methyl 3-cyanoindole-6-carboxylate. The computational analysis reveals that the electron-withdrawing cyano and methyl carboxylate groups significantly modulate the electronic properties of the parent indole core. They lower the LUMO energy, reduce the HOMO-LUMO gap, and create distinct electronegative regions, thereby defining the molecule's reactivity, spectroscopic signature, and potential for intermolecular interactions. These theoretically derived insights are invaluable for guiding the rational design of novel therapeutic agents and advanced functional materials.
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The Rising Therapeutic Profile of Substituted 3-Cyanoindoles: A Technical Guide for Drug Discovery
The indole scaffold is a privileged motif in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with significant pharmacological properties.[1] Its inherent ability to mimic peptide structures allows it to interact with a diverse array of biological targets, making it a focal point in the discovery and development of new therapeutic agents.[1] Among the vast library of indole derivatives, 3-cyanoindoles have emerged as a particularly compelling class of compounds, demonstrating a broad spectrum of biological activities.[2] The incorporation of a cyano group at the 3-position not only serves as a versatile synthetic handle for further molecular elaboration but also critically influences the electronic properties of the indole ring, often enhancing binding affinities and modulating biological outcomes.[1][2]
This technical guide provides an in-depth exploration of the potential biological activities of substituted 3-cyanoindoles, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, key biological activities including anticancer, antiviral, and anti-inflammatory properties, and the underlying mechanisms of action, supported by detailed experimental protocols and pathway visualizations.
Part 1: The Synthetic Landscape of 3-Cyanoindoles
The development of efficient and versatile synthetic methodologies is paramount to exploring the therapeutic potential of 3-cyanoindoles. A variety of synthetic routes have been established, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
A common and straightforward approach involves the direct C3-cyanation of indoles. Palladium-catalyzed C-H activation has proven to be a powerful tool for this transformation, allowing for the synthesis of a wide range of 3-cyanoindoles in good to excellent yields.[2] Another valuable precursor is 3-cyanoacetyl indole, which can be readily prepared from the reaction of indole with cyanoacetic acid.[3][4] These precursors are highly versatile and can be utilized in multi-component reactions to construct diverse heterocyclic systems fused to the indole core.[3][4]
Experimental Protocol: One-Pot Synthesis of Substituted 2-amino-3-cyano-pyridines containing an Indole Moiety
This protocol outlines a one-pot, three-component reaction for the synthesis of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives, which have shown promising anticancer activities.[5]
Materials:
-
Substituted 1-(1H-indol-3-yl)ethanones
-
Substituted benzaldehydes
-
Malononitrile
-
Ammonium acetate
-
Toluene
-
Ethanol
Procedure:
-
To a solution of the appropriate substituted 1-(1H-indol-3-yl)ethanone (1 mmol), substituted benzaldehyde (1 mmol), and malononitrile (1 mmol) in toluene (20 mL), add ammonium acetate (8 mmol).
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivative.
Part 2: Anticancer Activity: A Multifaceted Approach
Substituted 3-cyanoindoles have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[6][7][8]
Mechanism of Action: Kinase Inhibition
A prominent mechanism of action for many anticancer 3-cyanoindoles is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways involved in cell growth, differentiation, and survival.[9][10] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.
Certain 4-anilino-3-cyanobenzo[g]quinolines, which can be considered as extended 3-cyanoindole analogues, have shown potent inhibitory activity against kinases such as EGF-R, MAPK (MEK), and Src kinase.[9] Furthermore, 3,5-disubstituted indole derivatives have been identified as potent inhibitors of Pim kinases, which are promising targets for hematological cancers.[10]
Signaling Pathway: Kinase Inhibition by 3-Cyanoindoles
Caption: 3-Cyanoindoles can inhibit kinase cascades, blocking downstream signaling and mitigating cancerous cellular responses.
Mechanism of Action: Tubulin Polymerization Inhibition
Another important anticancer mechanism of certain 3-cyanoindoles is the inhibition of tubulin polymerization.[11][12] Microtubules, which are dynamic polymers of tubulin, play a critical role in cell division, and their disruption can lead to cell cycle arrest and apoptosis. Some 3-cyano-6-(5-methyl-3-pyrazoloamino) pyridines have been identified as dual inhibitors of Aurora kinase and tubulin polymerization, demonstrating a multi-targeted approach to cancer therapy.[11]
Quantitative Data: Anticancer Activity of Substituted 3-Cyanoindoles
| Compound Class | Target Cancer Cell Line | IC50 (µM) | Reference |
| α-cyano bis(indolyl)chalcones | Prostate, Breast, Epithelial | Not specified, but active | [7] |
| Indole-based arylsulfonylhydrazides | MCF-7 (Breast) | 13.2 - 82.03 | [13] |
| 3-Heteroarylindoles | MCF-7 (Breast) | Moderate to high activity | [6] |
| Ursolic acid indole derivatives | SMMC-7721 (Hepatocarcinoma) | 0.89 ± 0.11 | [14] |
| 3-Cyano-2(1H)-pyridone derivatives | A549 (Lung) | 0.83 - 10.5 | [15] |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
3-Cyanoindole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 3-cyanoindole compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Part 3: Antiviral Activity: Targeting Viral Replication
Substituted 3-cyanoindoles have also shown promise as antiviral agents, particularly against DNA viruses such as human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1).[16][17]
A series of trichlorinated indole nucleosides, including 3-cyano-2,5,6-trichloro-1-(β-D-ribofuranosyl)indole (CTCRI), have been synthesized and evaluated for their antiviral activity.[16] Derivatives of CTCRI were found to be potent and selective inhibitors of HCMV in vitro.[16] For instance, the 2,5,6-trichloro-1-(β-D-ribofuranosyl)indole-3-carboxamide oxime derivative exhibited an IC50 of 0.30 µM against HCMV with a high selectivity index.[16]
Quantitative Data: Antiviral Activity of 3-Cyanoindole Nucleosides
| Compound | Virus | IC50 (µM) | Cytotoxicity (CC50, µM) | Reference |
| 2,5,6-trichloro-1-(β-D-ribofuranosyl)indole-3-carboxamide oxime | HCMV | 0.30 | > 100 | [16] |
| 3'-C-cyano-3'-deoxy-β-D-xylo-adenosine | Vaccinia, Sindbis, Semliki forest | Active below cytotoxicity | Not specified | [18] |
| 3'-C-cyano-3'-deoxy-β-D-ribo-adenosine | Vaccinia, Sindbis, Semliki forest | Active below cytotoxicity | Not specified | [18] |
Part 4: Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Substituted 3-cyanoindoles have demonstrated anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory conditions.[19][20]
Mechanism of Action: sGC-NO/Cytokine Pathway Modulation
The compound N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) has been shown to exert its anti-inflammatory effects through the soluble guanylate cyclase (sGC)-nitric oxide (NO) pathway and by modulating cytokine expression.[20] JR19 was found to reduce leukocyte migration and decrease the levels of pro-inflammatory cytokines such as IL-6, TNF-α, IL-17, and IFN-γ.[20] The anti-inflammatory effect was reversed by inhibitors of iNOS and sGC, indicating the involvement of the NO signaling pathway.[20]
Signaling Pathway: Anti-inflammatory Action of a 3-Cyanoindole Derivative
Caption: The 3-cyanoindole derivative JR19 can modulate the sGC-NO pathway and reduce pro-inflammatory cytokine production.
Experimental Protocol: Carrageenan-Induced Peritonitis in Mice
This in vivo model is used to evaluate the anti-inflammatory activity of compounds by measuring their ability to inhibit leukocyte migration into the peritoneal cavity.[20]
Materials:
-
Mice
-
Carrageenan solution (1% in sterile saline)
-
3-Cyanoindole compound (e.g., JR19)
-
Vehicle (e.g., saline, DMSO)
-
Standard anti-inflammatory drug (e.g., indomethacin)
-
Phosphate-buffered saline (PBS)
-
Turk's solution
-
Neubauer chamber
Procedure:
-
Administer the 3-cyanoindole compound or vehicle to groups of mice.
-
After a specified time (e.g., 1 hour), inject 0.5 mL of carrageenan solution intraperitoneally to induce peritonitis.
-
Four hours after the carrageenan injection, euthanize the mice and harvest the peritoneal exudate by washing the peritoneal cavity with 3 mL of PBS.
-
Determine the total number of leukocytes in the peritoneal fluid using a Neubauer chamber after staining with Turk's solution.
-
Calculate the percentage of inhibition of leukocyte migration compared to the vehicle-treated group.
Part 5: Structure-Activity Relationships (SAR) and Future Directions
The biological activity of substituted 3-cyanoindoles is highly dependent on the nature and position of the substituents on the indole ring.[21][22] Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
For instance, in the case of 4-anilino-3-cyanobenzo[g]quinolines as Src kinase inhibitors, the best activity was observed when both the 7- and 8-positions were substituted with alkoxy groups.[9] For α-synuclein aggregate ligands, compounds with 3-position substituents on the indole ring generally showed higher binding affinities.[22]
The future of 3-cyanoindole research lies in the continued exploration of their diverse biological activities through the synthesis of novel derivatives and the elucidation of their mechanisms of action. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of new lead compounds. Furthermore, a deeper understanding of the SAR will guide the rational design of more potent and selective therapeutic agents with improved drug-like properties. The versatility of the 3-cyanoindole scaffold ensures that it will remain a fertile ground for drug discovery for years to come.
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A Technical Guide to the Reactivity of the Cyano Group in Methyl 3-cyanoindole-6-carboxylate
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Specifically, the 3-cyanoindole scaffold serves as a highly versatile precursor for the synthesis of a diverse array of functionalized indole derivatives.[3][4] This guide provides an in-depth exploration of the reactivity of the cyano group in a representative molecule, Methyl 3-cyanoindole-6-carboxylate. We will delve into the principal chemical transformations—hydrolysis, reduction, and cycloaddition reactions—offering both mechanistic insights and field-tested experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important heterocyclic motif.
Introduction: The Strategic Importance of the 3-Cyanoindole Scaffold
The indole ring system is a "privileged structure" in drug discovery, appearing in a multitude of natural products and synthetic pharmaceuticals.[1][5] The introduction of a cyano group at the C3 position significantly enhances the synthetic utility of the indole core.[3][4] This electron-withdrawing group activates the indole ring towards certain transformations and, more importantly, the cyano group itself is a versatile functional handle that can be converted into a variety of other functionalities, including carboxylic acids, amides, amines, and aldehydes. These transformations open pathways to a vast chemical space for analog synthesis and lead optimization programs.
Methyl 3-cyanoindole-6-carboxylate is an exemplary substrate for this discussion. The presence of the ester at the C6 position adds another layer of complexity and potential for selective transformations, making a thorough understanding of the cyano group's reactivity paramount for strategic synthetic planning.
Key Chemical Transformations of the Cyano Group
The reactivity of the cyano group in Methyl 3-cyanoindole-6-carboxylate can be broadly categorized into three major classes of reactions: hydrolysis, reduction, and cycloaddition. Each of these transformations provides a gateway to a distinct set of molecular architectures.
Hydrolysis: Accessing Carboxylic Acids and Amides
The conversion of a nitrile to a carboxylic acid or an amide is a fundamental transformation in organic synthesis.[6] This can be achieved under either acidic or basic conditions.[7]
2.1.1. Acid-Catalyzed Hydrolysis to Carboxylic Acid
-
Mechanistic Rationale: In an acidic medium, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom.[6][7] This activation facilitates the nucleophilic attack by a weak nucleophile like water. The resulting imidic acid tautomerizes to an amide, which can then undergo further hydrolysis under the reaction conditions to yield the corresponding carboxylic acid.
-
Experimental Protocol: Synthesis of Methyl 3-carboxyindole-6-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend Methyl 3-cyanoindole-6-carboxylate (1.0 eq.) in a mixture of glacial acetic acid, concentrated sulfuric acid, and water (e.g., 3:1:1 v/v/v).
-
Reaction Progression: Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
2.1.2. Base-Catalyzed Hydrolysis: Selective Formation of Amides
-
Mechanistic Rationale: Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile. The resulting anionic intermediate is then protonated by water to form an imidic acid, which tautomerizes to the amide. Controlling the reaction conditions, such as temperature and reaction time, is crucial to prevent the further hydrolysis of the amide to the carboxylic acid.[8] Some modern methods utilize catalysts like hydrated ionic liquids to achieve high chemoselectivity for the amide.[9]
-
Experimental Protocol: Synthesis of Methyl 3-carbamoylindole-6-carboxylate
-
Reaction Setup: In a pressure-tolerant vial, dissolve Methyl 3-cyanoindole-6-carboxylate (1.0 eq.) in a suitable solvent such as tert-butanol. Add a solution of potassium hydroxide (e.g., 2.0 eq.) in water.
-
Reaction Progression: Seal the vial and heat the mixture to a moderate temperature (e.g., 80-100 °C). Monitor the reaction closely to minimize the formation of the carboxylic acid byproduct.
-
Workup and Purification: After cooling, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Table 1: Comparative Summary of Hydrolysis Conditions
| Product | Reagents & Conditions | Advantages | Disadvantages |
| Carboxylic Acid | H₂SO₄, Acetic Acid, H₂O, Reflux | High conversion, straightforward workup. | Harsh conditions, potential for side reactions. |
| Amide | KOH, t-BuOH/H₂O, 80-100 °C | Milder conditions, selective for amide. | Requires careful monitoring to prevent over-hydrolysis. |
Reduction: Synthesizing Amines and Aldehydes
The reduction of the cyano group is a powerful tool for introducing primary amines or aldehydes, which are key functionalities for further derivatization.
2.2.1. Complete Reduction to Primary Amines with LiAlH₄
-
Mechanistic Rationale: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent that acts as a source of hydride ions (H⁻).[10] The reaction proceeds via a two-step nucleophilic addition of hydride to the nitrile carbon.[11][12] The first addition forms an imine anion intermediate, which is then rapidly attacked by a second hydride equivalent to generate a dianion.[11] An aqueous or acidic workup then protonates the dianion to yield the primary amine.[13]
-
Experimental Protocol: Synthesis of Methyl 3-(aminomethyl)indole-6-carboxylate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend LiAlH₄ (typically 1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Dissolve Methyl 3-cyanoindole-6-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Workup and Purification: Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting granular precipitate through a pad of Celite® and wash the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude amine can be purified by column chromatography or by acid-base extraction.[14]
-
2.2.2. Partial Reduction to Aldehydes with DIBAL-H
-
Mechanistic Rationale: Diisobutylaluminum hydride (DIBAL-H) is a bulkier and less reactive reducing agent than LiAlH₄.[15][16] It typically adds only once to the nitrile at low temperatures (e.g., -78 °C).[16][17] The reaction forms a stable aluminum-imine intermediate.[18] This intermediate does not undergo further reduction at low temperatures.[13] Upon aqueous workup, the imine is hydrolyzed to the corresponding aldehyde.[13][18]
-
Experimental Protocol: Synthesis of Methyl 3-formylindole-6-carboxylate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve Methyl 3-cyanoindole-6-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) or toluene. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add a solution of DIBAL-H (typically 1.0 M in hexanes or toluene, 1.1-1.5 eq.) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Reaction Progression: Stir the reaction at -78 °C for 2-3 hours.
-
Workup and Purification: Quench the reaction at -78 °C by the slow addition of methanol.[17] Allow the mixture to warm to room temperature and then add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.[17] Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography.
-
Table 2: Comparative Summary of Reduction Conditions
| Product | Reagents & Conditions | Advantages | Disadvantages |
| Primary Amine | LiAlH₄, THF, 0 °C to RT | High yield, complete reduction. | Highly reactive, requires anhydrous conditions. |
| Aldehyde | DIBAL-H, DCM, -78 °C | Selective for aldehyde, avoids over-reduction. | Requires low temperatures, sensitive to moisture. |
Cycloaddition Reactions: Constructing Heterocyclic Systems
The carbon-nitrogen triple bond of the cyano group can participate as a dipolarophile in [3+2] cycloaddition reactions.[19] This provides a powerful route for the synthesis of five-membered heterocyclic rings, such as tetrazoles.
-
Mechanistic Rationale: This reaction, often referred to as a Huisgen cycloaddition, is a concerted pericyclic reaction between a 1,3-dipole (e.g., an azide) and a dipolarophile (the nitrile).[19] The reaction leads to the formation of a five-membered ring with a high degree of stereospecificity.[19]
-
Experimental Protocol: Synthesis of Methyl 3-(5-substituted-1H-tetrazol-1-yl)indole-6-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 3-cyanoindole-6-carboxylate (1.0 eq.) and an azide source such as sodium azide (NaN₃, 1.5 eq.) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Reagent Addition: Add a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or an ammonium salt like triethylammonium chloride, to activate the nitrile.
-
Reaction Progression: Heat the reaction mixture (e.g., 100-130 °C) for several hours until the starting material is consumed (monitored by TLC).
-
Workup and Purification: Cool the reaction mixture and pour it into water. Acidify with a dilute acid to protonate the tetrazole ring. The product may precipitate or can be extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.
-
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams outline the mechanistic pathways and experimental workflows.
Diagram 1: Hydrolysis Pathways of the Cyano Group
Caption: Pathways for nitrile hydrolysis to amide and carboxylic acid.
Diagram 2: Reduction Workflow Comparison
Caption: Comparative workflows for the reduction of 3-cyanoindoles.
Conclusion and Future Outlook
The cyano group at the C3 position of the indole ring is a remarkably versatile functional group. As demonstrated with Methyl 3-cyanoindole-6-carboxylate, it provides reliable and high-yielding pathways to key synthetic building blocks including carboxylic acids, amides, primary amines, and aldehydes. Furthermore, its participation in cycloaddition reactions opens avenues for the construction of complex heterocyclic systems. A thorough understanding of the reactivity and the careful selection of reagents and reaction conditions are essential for harnessing the full synthetic potential of this scaffold in the pursuit of novel therapeutic agents. Future research will likely focus on developing even milder and more selective catalytic systems for these transformations, further enhancing the efficiency and sustainability of synthetic routes based on 3-cyanoindoles.
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MDPI. (2023). Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. Molecules, 28(22), 7531. Retrieved from [Link]
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Asian Publication Corporation. (n.d.). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Retrieved from [Link]
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Synthesis Workshop. (2023). [3 + 2] Cycloadditions of Tertiary Amine N-oxides and Silyl Imines with Dr. Sarah Hejnosz. Retrieved from [Link]
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ACS Publications. (2025). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. Retrieved from [Link]
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MDPI. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts, 10(2), 164. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Methyl 3-cyanoindole-6-carboxylate as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of a Trifunctional Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a frequent choice for designing molecules that interact with biological targets. Within the vast family of indole derivatives, Methyl 3-cyanoindole-6-carboxylate (CAS: 1000576-51-1) emerges as a particularly strategic building block for synthetic chemists.[2][3][4]
This molecule offers three distinct, orthogonally reactive functional groups on a rigid framework:
-
The Indole Nitrogen (N-H): A nucleophilic site amenable to a wide range of alkylation, arylation, and acylation reactions, allowing for the introduction of diverse substituents.[5][6]
-
The C3-Cyano Group (-CN): An electron-withdrawing group that modulates the reactivity of the indole ring. It serves as a versatile synthetic handle that can be transformed into amines, carboxylic acids, amides, and other functional groups.[7][8]
-
The C6-Carboxylate Group (-CO₂Me): An ester group that provides another point for modification, such as hydrolysis to a carboxylic acid for amide coupling or reduction to a primary alcohol.[9]
This trifunctional nature allows for a modular and divergent approach to library synthesis, enabling researchers to rapidly generate a wide array of complex derivatives from a single, readily available starting material. This guide provides an in-depth exploration of its reactivity, supported by detailed protocols and mechanistic insights to empower researchers in drug discovery and chemical biology.
Core Synthetic Transformations: A Workflow Overview
The utility of Methyl 3-cyanoindole-6-carboxylate stems from the ability to selectively or sequentially modify its three key functional sites. The following workflow illustrates the primary synthetic pathways available to the researcher.
Caption: Key synthetic pathways from Methyl 3-cyanoindole-6-carboxylate.
Part 1: Functionalization of the Indole Nitrogen
The indole nitrogen is a common site for modification to modulate a molecule's pharmacokinetic properties (e.g., solubility, metabolic stability) or to introduce pharmacophoric elements. N-alkylation is a fundamental transformation in indole chemistry.[10]
Protocol 1: Catalytic N-Alkylation with Alcohols
Rationale: Traditional N-alkylation methods often rely on stoichiometric strong bases and hazardous alkyl halides.[10] A more modern and atom-economical approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols as alkylating agents with a suitable metal catalyst. This method is environmentally benign, with water as the only byproduct.[11] Commercially available ruthenium complexes are efficient catalysts for this transformation under mild conditions.[11]
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 3-cyanoindole-6-carboxylate (1.0 eq), the desired primary alcohol (e.g., benzyl alcohol, 1.5 eq), and a ruthenium catalyst such as [Ru(p-cymene)Cl₂]₂ (2 mol%).
-
Solvent: Add anhydrous toluene (approx. 0.2 M concentration relative to the indole).
-
Base: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
| Parameter | Condition/Reagent | Purpose |
| Substrate | Methyl 3-cyanoindole-6-carboxylate | Starting Material |
| Alkylating Agent | Primary Alcohol (e.g., Benzyl Alcohol) | Source of the alkyl group |
| Catalyst | [Ru(p-cymene)Cl₂]₂ | Enables hydrogen transfer |
| Base | K₂CO₃ | Activates the catalyst and alcohol |
| Solvent | Anhydrous Toluene | Reaction medium |
| Temperature | 100-110 °C | To drive the catalytic cycle |
Part 2: Transformations of the C3-Cyano Group
The cyano group is a linchpin for synthetic diversification. Its strong electron-withdrawing character also influences the regioselectivity of further substitutions on the indole ring.[7]
Protocol 2: Hydrolysis of Nitrile to Carboxylic Acid
Rationale: Converting the C3-nitrile to a carboxylic acid opens up a gateway to a vast array of subsequent reactions, most notably amide bond formation. Acid-catalyzed hydrolysis is a direct and effective method for this transformation.[12] The reaction proceeds by protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization, and subsequent hydrolysis of the resulting amide intermediate.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend Methyl 3-cyanoindole-6-carboxylate (1.0 eq) in a mixture of glacial acetic acid and concentrated sulfuric acid (e.g., 10:1 v/v).
-
Reaction: Heat the mixture to 100-120 °C with vigorous stirring for 4-8 hours. The solid should gradually dissolve as the reaction proceeds. Monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully pour the cooled reaction mixture into a beaker of ice water. A precipitate of the dicarboxylic acid product will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid.
-
Purification: Dry the solid under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification if necessary.
Note: This protocol results in the hydrolysis of both the nitrile and the methyl ester, yielding Indole-3,6-dicarboxylic acid . Selective hydrolysis is challenging under these conditions.
Protocol 3: Reduction of Nitrile to a Primary Amine
Rationale: The reduction of the nitrile group to a primary amine (an aminomethyl group) introduces a basic center and a potent nucleophile, ideal for building complex side chains. Borane complexes like Borane-tetrahydrofuran (BH₃·THF) are effective reagents for this reduction, typically offering high yields and good functional group tolerance.
Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve Methyl 3-cyanoindole-6-carboxylate (1.0 eq) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of BH₃·THF (approx. 3.0 eq, 1M in THF) dropwise via a syringe or dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours.
-
Quenching: Cool the reaction back to 0 °C and quench it by the slow, careful addition of methanol, followed by 1M hydrochloric acid (HCl). This step is crucial for hydrolyzing the intermediate borane-amine complex.
-
Workup: Stir the mixture at room temperature for 1 hour. Adjust the pH to >10 with aqueous sodium hydroxide (NaOH). Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting amine product by silica gel chromatography.
Part 3: Transformations of the C6-Carboxylate Group
The C6-ester provides a secondary site for modification, allowing for the synthesis of derivatives with altered polarity and functionality on the benzene portion of the indole.
Protocol 4: Saponification of Methyl Ester to Carboxylic Acid
Rationale: Base-mediated hydrolysis (saponification) is the standard method for converting an ester to a carboxylic acid.[9] This transformation is often a prerequisite for coupling reactions to build amides or larger ester groups. Unlike strong acid hydrolysis, this method can often be performed under milder conditions, potentially leaving the C3-nitrile group intact.
Methodology:
-
Reaction Setup: Dissolve Methyl 3-cyanoindole-6-carboxylate (1.0 eq) in a mixture of methanol and THF (e.g., 1:1 v/v) in a round-bottom flask.
-
Reagent Addition: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq).
-
Reaction: Stir the mixture at room temperature or warm gently (e.g., 40-50 °C) for 2-12 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Upon completion, remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with a nonpolar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. The carboxylic acid product should precipitate out of the solution.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-cyanoindole-6-carboxylic acid .
Synthetic Strategy Visualization
The following diagram illustrates the logical flow for selectively modifying the indole scaffold, starting with the ester hydrolysis.
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Protocols for the N-Alkylation of Methyl 3-Cyanoindole-6-Carboxylate
An Application Guide for Drug Development Professionals and Organic Chemists
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the N-alkylation of methyl 3-cyanoindole-6-carboxylate, a key intermediate in pharmaceutical synthesis. The presence of two electron-withdrawing groups (EWG) on the indole core—a nitrile at the C3 position and a methyl ester at the C6 position—significantly influences the reactivity of the N-H bond, presenting unique challenges and opportunities for selective functionalization. This document explores the underlying chemical principles, compares various synthetic strategies, and offers step-by-step protocols tailored for researchers, scientists, and drug development professionals. Methodologies covered include classical deprotonation-alkylation, catalytic base-mediated reactions, Mitsunobu conditions, and phase-transfer catalysis, enabling robust and scalable synthesis of N-substituted indole derivatives.
Introduction: The Chemistry of an Electron-Deficient Indole
Methyl 3-cyanoindole-6-carboxylate is a valuable building block in medicinal chemistry. The N-alkylation of this scaffold is a critical step for modulating its pharmacological properties, including receptor affinity, metabolic stability, and cell permeability. However, the electronic nature of this substrate dictates the choice of synthetic strategy.
The cyano and carboxylate groups are potent electron-withdrawing groups (EWGs). Their presence has two primary, competing effects on N-alkylation:
-
Increased Acidity: The EWGs stabilize the negative charge on the indole nitrogen after deprotonation (the indolide anion), thereby increasing the acidity of the N-H proton compared to unsubstituted indole.[1][2] This facilitates the use of milder bases for deprotonation.
-
Decreased Nucleophilicity: The same EWGs reduce the electron density on the nitrogen atom, decreasing the nucleophilicity of the resulting indolide anion.[3] This can slow down the subsequent alkylation step (SN2 reaction), potentially requiring more forcing conditions like higher temperatures or more reactive alkylating agents.[3]
A successful N-alkylation strategy must balance these factors to achieve high conversion and yield while minimizing side reactions, such as C-alkylation, which is generally less of a concern for indoles with a C3-substituent. This guide details several field-proven protocols to navigate this chemical landscape.
General Mechanism of Indole N-Alkylation
The most common pathway for N-alkylation is a two-step sequence involving deprotonation followed by nucleophilic substitution.
Caption: General mechanism for base-mediated N-alkylation of indoles.
Comparative Overview of N-Alkylation Protocols
The choice of protocol depends on the specific alkylating agent, scale, and available laboratory resources. Below is a summary of the methods detailed in this guide.
| Protocol | Base | Solvent | Alkylating Agent | Key Advantages | Potential Issues |
| Protocol 1: Classical SN2 | NaH, K₂CO₃, Cs₂CO₃ | DMF, THF, Acetonitrile | Alkyl halides, Tosylates | Widely applicable, strong driving force with NaH. | NaH is hazardous; strong bases can have limited functional group tolerance.[4] |
| Protocol 2: Catalytic Base | DABCO (catalytic) | DMC (reagent/solvent) | Dimethyl Carbonate (DMC) | Milder, uses a non-toxic alkylating agent, high yielding. | Primarily for methylation; other carbonates may be less reactive.[5] |
| Protocol 3: Mitsunobu Reaction | None (Redox) | THF, Dioxane | Alcohols | Inversion of stereochemistry at the alcohol; avoids strong bases and halides. | Stoichiometric phosphine oxide byproducts can be difficult to remove.[2][6][7] |
| Protocol 4: Phase-Transfer Catalysis | NaOH (aq), KOH (aq) | Toluene, CH₂Cl₂ | Alkyl halides | Uses inexpensive bases, scalable, mild conditions. | Requires a phase-transfer catalyst; reaction rates can be sensitive to catalyst structure.[8][9] |
Detailed Experimental Protocols
Protocol 1: Classical SN2 Alkylation with Potassium Carbonate
This protocol employs a moderately strong inorganic base, which is generally sufficient for the acidic N-H of the substrate. It is safer and easier to handle than sodium hydride.
Workflow:
Caption: Workflow for classical SN2 N-alkylation.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of methyl 3-cyanoindole-6-carboxylate (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M), add potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Deprotonation: Stir the suspension at room temperature for 30 minutes. The formation of the potassium indolide salt may be observed.
-
Alkylation: Add the desired alkylating agent (e.g., benzyl bromide, ethyl iodide, 1.1-1.5 equiv) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. Reaction times can vary from 2 to 24 hours.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.
Causality and Insights:
-
Base Choice: K₂CO₃ is a good choice for this electron-deficient indole due to the increased N-H acidity. For less reactive alkylating agents, a stronger base like cesium carbonate (Cs₂CO₃) or even sodium hydride (NaH) can be used, though with increased safety precautions for NaH.[10]
-
Solvent: Polar aprotic solvents like DMF or DMSO are ideal as they effectively solvate the potassium indolide salt, enhancing its reactivity.[3][4]
-
Temperature: Heating is often necessary to overcome the reduced nucleophilicity of the indolide anion and drive the SN2 reaction to completion.[3][4]
Protocol 2: Catalytic N-Methylation with Dimethyl Carbonate (DMC)
This highly efficient and green protocol uses dimethyl carbonate as both the methylating agent and a solvent, with a catalytic amount of an organic base.[5]
Step-by-Step Methodology:
-
Reaction Setup: In a reaction flask, dissolve methyl 3-cyanoindole-6-carboxylate (1.0 equiv) in dimethyl carbonate (DMC, approx. 10 mL per gram of indole).
-
Catalyst Addition: Add 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.1 equiv).
-
Reaction: Heat the resulting solution to reflux (approx. 90 °C) for 6-10 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction and Washing: Separate the organic layer. Wash sequentially with water, 10% aqueous citric acid (to remove DABCO), and several portions of water to remove any remaining DMC.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
Purification: The product is often obtained in high purity (>95%), but can be further purified by column chromatography if necessary. A patent example for the related 3-cyanoindole reports a 98% yield for this transformation.[5]
Causality and Insights:
-
Reagent: DMC is an environmentally benign methylating agent, producing only methanol and CO₂ as byproducts.
-
Catalyst: DABCO is a non-nucleophilic, sterically hindered base that is effective in catalytic amounts to facilitate the methylation process.[5] Its role is to activate the indole N-H or the carbonate.
Protocol 3: N-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction provides an alternative pathway using an alcohol as the alkylating agent, proceeding with inversion of configuration at the alcohol's stereocenter.[7] This method is particularly useful for introducing chiral or complex alkyl groups.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of methyl 3-cyanoindole-6-carboxylate (1.0 equiv), the desired primary or secondary alcohol (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous tetrahydrofuran (THF, approx. 0.1 M), cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise over 15-20 minutes. A color change and/or formation of a precipitate is typically observed.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor by TLC for the consumption of the indole starting material.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: The primary challenge is removing the triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts. Direct purification by flash column chromatography is the most common method. Trituration with a solvent like diethyl ether can sometimes precipitate the byproducts before chromatography.
Causality and Insights:
-
Mechanism: The reaction does not involve a free indolide anion. Instead, PPh₃ and DEAD form a phosphonium salt which activates the alcohol. The acidic indole N-H then acts as the nucleophile, attacking the activated alcohol.[7]
-
Substrate Suitability: The increased acidity of the N-H bond in methyl 3-cyanoindole-6-carboxylate makes it an excellent nucleophile for the Mitsunobu reaction.[2]
Protocol 4: N-Alkylation under Phase-Transfer Catalysis (PTC)
PTC is an excellent method for large-scale synthesis, using a biphasic system to bring the aqueous base and the organic-soluble indole into reactive proximity.[9]
Step-by-Step Methodology:
-
Reaction Setup: Combine methyl 3-cyanoindole-6-carboxylate (1.0 equiv), the alkyl halide (1.2 equiv), and a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻, 0.1 equiv) in a solvent like toluene or dichloromethane.
-
Base Addition: Add a 50% aqueous solution of sodium hydroxide (NaOH) to the mixture with vigorous stirring.
-
Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-50 °C) for 2-12 hours. The high-shear stirring is critical for maximizing the interfacial area between the two phases. Monitor the reaction by TLC.
-
Workup: Once complete, stop the stirring and separate the layers.
-
Extraction and Washing: Wash the organic layer with water until the washings are neutral, then wash with brine.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography.
Causality and Insights:
-
Mechanism: The quaternary ammonium catalyst (Q⁺) transports hydroxide ions (OH⁻) into the organic phase to deprotonate the indole. The resulting indolide-Q⁺ ion pair is soluble in the organic phase and reacts with the alkyl halide.[8][9]
-
Advantages: This method avoids anhydrous solvents and pyrophoric bases, making it operationally simple and safer for scale-up. The use of inexpensive NaOH is a major cost advantage.
Troubleshooting and Optimization
-
Low Yield: If the reaction stalls, consider increasing the temperature, using a more reactive alkylating agent (e.g., iodide instead of bromide), or switching to a stronger base/more polar solvent system.[3] For electron-deficient indoles, forcing conditions may be necessary.[3]
-
No Reaction: Ensure all reagents are pure and solvents are anhydrous (especially for Protocols 1 and 3). Verify the activity of the base (e.g., NaH).
-
Side Products: While C3-alkylation is sterically blocked, other side reactions can occur depending on the functional groups on the alkylating agent. Careful selection of protecting groups may be necessary.
References
-
Goral, W., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]
- Shieh, W.-C., et al. (2006). N-alkylation of indole derivatives. U.S.
-
Park, S., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(44), 27655-27659. [Link]
-
Sellars, P. B., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(1), 84-89. [Link]
-
Zhang, Q., et al. (2025). Dearomatization of Electron-Deficient Indoles with N-Alkylanilines via Visible-Light-Induced Hydroalkylation. Organic Letters, 27(24), 6515–6521. [Link]
-
Jorapur, Y. R., Jeong, J. M., & Chi, D. Y. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters, 47(16), 2435-2438. [Link]
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
ACS Green Chemistry Institute. Phase Transfer Catalysis. Reagent Guides. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 3-Cyanoindole-6-carboxylate
Introduction: The Strategic Importance of Functionalized Indoles in Modern Chemistry
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products.[1][2][3] The ability to precisely modify this privileged heterocycle is paramount for the development of new chemical entities with tailored properties. Among the vast arsenal of synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[4][5]
This guide focuses on a specific and challenging substrate: Methyl 3-cyanoindole-6-carboxylate. The presence of two potent electron-withdrawing groups—a nitrile at the C3 position and a methyl ester at the C6 position—significantly modulates the electronic properties of the indole ring. This presents unique challenges and opportunities in palladium-catalyzed transformations. These functional groups, however, also offer valuable synthetic handles for further diversification. The 3-cyano group, for instance, can be readily converted into amines, amides, carboxylic acids, or tetrazoles, making it a versatile precursor in drug discovery programs.[6]
These application notes provide a comprehensive overview of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—as applied to Methyl 3-cyanoindole-6-carboxylate and similarly electron-deficient indole systems. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-tested protocols, and provide insights into overcoming the challenges posed by this electron-deficient substrate.
General Experimental Workflow
A generalized workflow for performing palladium-catalyzed cross-coupling reactions is depicted below. It is imperative that these reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the palladium(0) catalyst.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between organoboron compounds and organic halides or triflates.[4][7] For electron-deficient indoles, this reaction is particularly valuable for introducing aryl or heteroaryl moieties at various positions, provided a suitable halide is present on the indole ring.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][7] The presence of a base is crucial for the activation of the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of a Halogenated Methyl 3-cyanoindole-6-carboxylate Derivative
This protocol assumes the starting material is a halogenated (bromo- or iodo-) derivative of Methyl 3-cyanoindole-6-carboxylate. The position of the halogen will dictate the site of arylation.
Materials:
-
Halogenated Methyl 3-cyanoindole-6-carboxylate (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equiv)
-
Anhydrous solvent (e.g., DME, Toluene, Dioxane/Water mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halogenated indole substrate, arylboronic acid, palladium catalyst, and base.
-
Add the anhydrous solvent. If using a mixed solvent system like dioxane/water, degas the mixture thoroughly.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Expert Insights for Electron-Deficient Indoles:
-
Catalyst and Ligand Choice: For electron-deficient systems, ligands that are both electron-rich and sterically bulky, such as SPhos or XPhos, can be highly effective in promoting oxidative addition and reductive elimination.[8] Pd(dppf)Cl₂ is also a robust catalyst for these transformations.[9]
-
Base Selection: Stronger bases like Cs₂CO₃ are often beneficial, but K₂CO₃ or K₃PO₄ can also be effective. The choice of base can influence the reaction rate and yield.
-
Challenges: The primary challenge is often the reduced reactivity of the aryl halide due to the electron-withdrawing nature of the indole core. Higher catalyst loadings or more forcing conditions (higher temperatures) may be necessary.
II. Heck-Mizoroki Reaction: Alkenylation of the Indole Scaffold
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, a process that is invaluable for introducing vinyl groups onto the indole core.[10][11]
Mechanistic Rationale
The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and regenerates a palladium hydride species, which, upon reductive elimination with the base, reforms the active Pd(0) catalyst.[10][12]
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
Protocol: Heck Coupling of a Halogenated Methyl 3-cyanoindole-6-carboxylate Derivative
Materials:
-
Halogenated Methyl 3-cyanoindole-6-carboxylate (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, styrene) (1.5-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃, PPh₃) (if not using a pre-catalyst) (2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃) (2-3 equiv)
-
Anhydrous solvent (e.g., DMF, DMAc, Acetonitrile)
Procedure:
-
In a sealed tube, combine the halogenated indole, palladium catalyst, ligand (if applicable), and base.
-
Add the anhydrous solvent and the alkene.
-
Seal the tube and heat the reaction to 100-140 °C.
-
After cooling, filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and perform an aqueous work-up.
-
Extract with an appropriate organic solvent, dry, and concentrate.
-
Purify by column chromatography.
Expert Insights for Electron-Deficient Indoles:
-
Reaction Conditions: Due to the electron-deficient nature of the substrate, higher temperatures and polar aprotic solvents like DMF or DMAc are often required to achieve reasonable reaction rates.
-
Ligandless Conditions: In some cases, particularly with highly active catalysts like Pd(OAc)₂, the Heck reaction can proceed without an added phosphine ligand, which can simplify the procedure.[11]
-
Regioselectivity: The Heck reaction typically exhibits a high degree of trans selectivity in the product alkene.[11]
III. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[13][14] This reaction is particularly useful for installing an alkyne "handle" on the indole core, which can be further elaborated through click chemistry or other alkyne-based transformations.
Mechanistic Rationale
The Sonogashira reaction is unique in that it typically employs a dual catalytic system of palladium and copper. The palladium cycle is similar to other cross-coupling reactions, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[14][15]
Sources
- 1. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nobelprize.org [nobelprize.org]
- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
"application of Methyl 3-cyanoindole-6-carboxylate in medicinal chemistry"
Starting Research Process
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Exploring Biological Activities
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Application Notes & Protocols: Development of Kinase Inhibitors Using a Methyl 3-Cyanoindole-6-carboxylate Scaffold
Introduction: The Strategic Utility of the 3-Cyanoindole Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them a primary focus for drug discovery, particularly in oncology and immunology.[1][2] The development of potent and selective kinase inhibitors is a cornerstone of modern targeted therapy. A key strategy in this endeavor is "scaffold-based drug design," which utilizes a core molecular framework that can be systematically modified to optimize binding affinity, selectivity, and pharmacokinetic properties.[1][3][4]
The methyl 3-cyanoindole-6-carboxylate moiety represents a privileged scaffold in medicinal chemistry. The indole ring system is a common feature in molecules that target the ATP-binding site of kinases.[5] The cyano group at the C3 position is a strong hydrogen bond acceptor and can be crucial for establishing key interactions with the hinge region of the kinase domain, while the methyl carboxylate at the C6 position provides a versatile handle for synthetic elaboration to explore different regions of the binding pocket or to modulate physicochemical properties.[5][6]
This guide provides a comprehensive overview of the workflow for developing novel kinase inhibitors based on this promising scaffold, from initial synthesis to biological evaluation. The protocols herein are designed to be robust and adaptable, providing both the step-by-step methodology and the scientific rationale behind critical experimental choices.
Section 1: Synthesis of the Core Scaffold and Analog Library
The foundation of any scaffold-based drug discovery program is the efficient and flexible synthesis of the core molecule and its derivatives. The target scaffold, Methyl 3-cyano-1H-indole-6-carboxylate, is commercially available, which can accelerate initial studies.[7][8][9][10] However, for generating a diverse library of analogs, a robust synthetic route is essential. Here, we detail a one-pot, transition-metal-free procedure adapted from modified Madelung synthesis principles, which is operationally simple and provides good yields from readily available starting materials.[11][12]
Protocol 1.1: One-Pot Synthesis of Substituted 1,2-Disubstituted-3-cyanoindoles
This protocol describes a general method for synthesizing 3-cyanoindoles from corresponding N-(o-tolyl)benzamides, which can be adapted to produce derivatives of the core scaffold.[11]
Materials:
-
Substituted Benzyl bromide (or other appropriate electrophile)
-
Potassium Cyanide (KCN) (Caution: Extremely Toxic)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Deionized Water
-
Dichloromethane (CH2Cl2)
-
Sodium Sulfate (Na2SO4), anhydrous
-
Screw-cap vials, magnetic stir bars, oil bath, standard glassware for extraction and purification.
Step-by-Step Methodology:
-
Reaction Setup: In a screw-cap vial equipped with a magnetic stir bar, charge the starting benzyl bromide derivative (0.5 mmol, 1 equiv), KCN (2.0 mmol, 4 equiv), and anhydrous DMSO (1 mL).
-
First Step (Nucleophilic Substitution): Transfer the sealed vial to a preheated oil bath at 100 °C. Allow the reaction to stir for 12 hours.
-
Scientist's Note: This initial step involves the nucleophilic substitution of the bromide with the cyanide anion to form an intermediate. The high temperature and polar aprotic solvent (DMSO) facilitate this SN2 reaction.
-
-
Second Step (Cyclization): After 12 hours, add DBU (1.5 mmol, 3 equiv) directly to the reaction mixture. Continue stirring at 100 °C for an additional 12 hours.
-
Rationale: DBU is a non-nucleophilic strong base that deprotonates the benzylic position of the intermediate, leading to the formation of a carbanion. This carbanion then undergoes an intramolecular cyclization onto the amide carbonyl, initiating the indole ring formation.[11]
-
-
Work-up and Extraction: After the reaction is complete, pour the mixture into water and extract three times with CH2Cl2.
-
Purification: Combine the organic layers, wash three times with water to remove residual DMSO and salts, dry over anhydrous Na2SO4, filter, and concentrate the solvent in vacuo.
-
Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-cyanoindole derivative.
Workflow for Scaffold Synthesis and Diversification
The following diagram illustrates the logical flow from starting materials to a diversified library of kinase inhibitor candidates.
Caption: Synthetic workflow for the 3-cyanoindole scaffold and key diversification points.
Section 2: Biological Evaluation: In Vitro Kinase Assays
Once a library of compounds has been synthesized, the next critical step is to evaluate their ability to inhibit the activity of target kinases. A robust, sensitive, and high-throughput in vitro assay is essential for determining inhibitor potency (e.g., IC50) and selectivity.[2] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are widely used for this purpose.
Protocol 2.1: Universal TR-FRET Kinase Assay
This protocol describes a homogenous TR-FRET assay to measure the phosphorylation of a biotinylated peptide substrate by a target kinase. Inhibition is quantified by a decrease in the FRET signal.
Assay Principle: A biotinylated peptide substrate is phosphorylated by the kinase in the presence of ATP. A terbium (Tb)-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2) are then added. When the antibody binds the phosphorylated peptide, the streptavidin-acceptor binds the biotin tag, bringing the Tb-donor and the acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, generating a fluorescent signal proportional to the level of phosphorylation.
Materials:
-
Recombinant Kinase of interest
-
Biotinylated peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test Compounds (dissolved in DMSO)
-
Stop/Detection Buffer (Assay buffer containing EDTA to chelate Mg2+ and stop the reaction)
-
Terbium-labeled anti-phospho-antibody
-
Streptavidin-conjugated acceptor fluorophore
-
Low-volume 384-well assay plates (e.g., white, non-binding surface)
-
TR-FRET enabled microplate reader
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of the compound dilutions into the 384-well assay plates. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase/Substrate Mix Preparation: Prepare a master mix containing the kinase and biotinylated peptide substrate in kinase assay buffer. The optimal concentrations of each must be empirically determined (typically in the low nM range for the kinase and near the Km for the peptide).
-
Initiate Kinase Reaction: Dispense the kinase/substrate mix into the assay plates containing the compounds. Add ATP solution to initiate the reaction. The final ATP concentration should ideally be at or near the physiological concentration (~1 mM) for more relevant results, though lower concentrations are often used for initial screening.[13]
-
Incubation: Incubate the reaction at room temperature (or 30 °C) for a predetermined time (e.g., 60-120 minutes). The incubation time should be within the linear range of the enzymatic reaction.
-
Stop and Detect: Prepare a detection mix containing the Tb-labeled antibody and streptavidin-acceptor in the Stop/Detection Buffer. Add this mix to all wells to terminate the kinase reaction.
-
Final Incubation: Incubate for at least 60 minutes at room temperature to allow for antibody-antigen binding.
-
Data Acquisition: Read the plates on a TR-FRET microplate reader, measuring the emission at both the donor and acceptor wavelengths. Calculate the TR-FRET ratio.
-
Data Analysis: Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Workflow for In Vitro Screening
Caption: Inhibition of a key node (e.g., MEK) in the MAPK/ERK signaling pathway.
References
- Bamborough, P. (2009). Scaffold-based Design of Kinase Inhibitors for Cancer Therapy. PubMed.
- BenchChem. (n.d.). Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling. BenchChem.
- Martens, S. lab. (2023). In vitro kinase assay. Protocols.io.
- Li, Y., et al. (2023). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry.
- Emadali, A., & Graber, T. E. (2015). In vitro NLK Kinase Assay. PMC.
- Martens, S. lab. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io.
- Lu, W., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central.
- Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol.
- Kopteva, A. V., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega.
- Bajorath, J., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. MDPI.
- Gomaa, A. M., & Ali, M. M. (2023).
- Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
- Badoni, G., et al. (2025). Recent Advances in the Synthesis of 3‐Cyanoindoles: A Literature Review.
- Lu, W., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
- Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service.
- Labroli, M. A., et al. (2003).
- BenchChem. (n.d.). Benchmarking the efficiency of different synthetic routes to 3-Cyanoindole. BenchChem.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties and Structure of 3-Cyanoindole. BenchChem.
- Xie, S., et al. (2025). Synthesis of 3‐cyanoindoles using combined cyanide sources.
- BMG LABTECH. (2020). Kinase assays. BMG LABTECH.
- Wallace, E. M., et al. (2000). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. PubMed.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
- Read, J. A., et al. (2024). The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition. PubMed Central.
- Advanced Biochemicals. (n.d.).
- Fisher Scientific. (n.d.).
- INDOFINE Chemical Company. (n.d.).
- BOC Sciences. (n.d.).
- Pharmaffiliates. (n.d.). Methyl 3-cyanoindole-6-carboxylate.
- Li, X., et al. (2023). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI.
- Thermo Scientific Chemicals. (n.d.).
- ChemicalBook. (n.d.). 3-cyano-1H-Indole-6-carboxylic acid methyl ester. ChemicalBook.
- Di Nicola, M., et al. (2023). Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. MDPI.
- Leas, D. A., et al. (2023). Chemical Reactions of Indole Alkaloids That Enable Rapid Access to New Scaffolds for Discovery. PubMed.
- Tverdokhlebov, A. V., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI.
- Kopteva, A. V., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega.
Sources
- 1. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-cyanoindole-based inhibitors of inosine monophosphate dehydrogenase: synthesis and initial structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl 3-cyano-1H-indole-6-carboxylate - Advanced Biochemicals [advancedbiochemicals.com]
- 8. Methyl 3-cyanoindole-6-carboxylate, 97% | Fisher Scientific [fishersci.ca]
- 9. METHYL 3-CYANOINDOLE-6-CARBOXYLATE | 1000576-51-1 | INDOFINE Chemical Company [indofinechemical.com]
- 10. H63100.03 [thermofisher.com]
- 11. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols: Synthetic Routes to Functionalized Indoles from Methyl 3-cyanoindole-6-carboxylate
Introduction: The Versatility of the Indole Scaffold in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2][3] Its unique electronic properties and the ability to be functionalized at various positions make it a highly sought-after template for the design of novel therapeutic agents. Methyl 3-cyanoindole-6-carboxylate is a particularly attractive starting material for the synthesis of diverse indole derivatives. The presence of three distinct functional groups—the indole N-H, the 3-cyano group, and the 6-methoxycarbonyl group—provides orthogonal handles for a wide range of chemical transformations. This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the synthetic routes to functionalized indoles starting from this versatile precursor.
Strategic Approaches to Functionalization
The functionalization of Methyl 3-cyanoindole-6-carboxylate can be approached by targeting its key reactive sites. These include:
-
Transformations of the 3-Cyano Group: This group can be hydrolyzed, reduced, or used in cycloaddition reactions to generate a variety of functional moieties.
-
Modification of the Indole Nitrogen (N1-position): The N-H bond can be readily alkylated, acylated, or arylated to introduce substituents that can modulate the biological activity and physicochemical properties of the final compound.
-
Functionalization of the Pyrrole Ring (C2-position): The C2 position, while less reactive than C3, can be functionalized through various methods, including C-H activation and carboxylation.
-
Modification of the Benzene Ring: The ester group at the C6 position can be hydrolyzed and converted to other functionalities. Furthermore, the benzene ring can be functionalized via electrophilic substitution or cross-coupling reactions, although this often requires prior halogenation.
The following sections will delve into detailed protocols for these key transformations.
I. Transformations of the 3-Cyano Group
The 3-cyano group is a versatile functional handle that can be converted into a range of other substituents, significantly expanding the chemical space accessible from the starting material.
A. Reduction to Tryptamine Derivatives
The reduction of the 3-cyano group to a primary amine provides access to tryptamine derivatives, a class of compounds with significant neuropharmacological activity.
Protocol 1: Synthesis of Methyl 3-(aminomethyl)-1H-indole-6-carboxylate
Causality: The reduction of a nitrile to a primary amine can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF).
Step-by-Step Methodology:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend Lithium Aluminum Hydride (4.0 eq.) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Starting Material: To the stirred suspension, add a solution of Methyl 3-cyanoindole-6-carboxylate (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then again by water (Fieser workup).
-
Work-up: Filter the resulting granular precipitate through a pad of Celite® and wash thoroughly with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired tryptamine derivative.
B. Hydrolysis to Indole-3-carboxamide and Indole-3-carboxylic Acid
Hydrolysis of the 3-cyano group can yield either the corresponding carboxamide or carboxylic acid, depending on the reaction conditions. These functional groups can serve as handles for further derivatization, such as in amide coupling reactions.
Protocol 2: Synthesis of Methyl 3-(aminocarbonyl)-1H-indole-6-carboxylate (Indole-3-carboxamide derivative)
Causality: Basic hydrolysis of nitriles using hydrogen peroxide is a mild and efficient method to obtain the corresponding primary amides. The reaction proceeds via the in situ formation of the hydroperoxide anion, which attacks the nitrile carbon.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 3-cyanoindole-6-carboxylate (1.0 eq.) in a suitable solvent such as a mixture of DMSO and ethanol.
-
Addition of Reagents: Add potassium carbonate (K₂CO₃, 2.0 eq.) followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂, 5.0 eq.) at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into cold water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
II. Functionalization of the Indole Nitrogen (N1-position)
The indole nitrogen can be readily functionalized, which is a common strategy in drug design to modulate properties like solubility, metabolic stability, and receptor binding.
A. N-Alkylation
N-alkylation introduces an alkyl group onto the indole nitrogen. This can be achieved under basic conditions with an appropriate alkyl halide.
Protocol 3: Synthesis of Methyl 1-alkyl-3-cyanoindole-6-carboxylate
Causality: The indole N-H is weakly acidic and can be deprotonated by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding anion. This anion then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction.[1][4][5]
Step-by-Step Methodology:
-
Preparation: To a solution of Methyl 3-cyanoindole-6-carboxylate (1.0 eq.) in an anhydrous polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (1.5 eq.).
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.2 eq.) to the suspension.
-
Reaction: Stir the reaction mixture at room temperature or gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
III. Functionalization of the Pyrrole Ring (C2-position)
While the C3 position is substituted, the C2 position of the indole ring can be functionalized through modern synthetic methods.
A. C2-Carboxylation
Direct carboxylation at the C2 position can be achieved using a strong base to deprotonate the C2-H, followed by quenching with carbon dioxide.
Protocol 4: Synthesis of Methyl 3-cyano-1H-indole-2,6-dicarboxylate
Causality: The C2-proton of an indole is the most acidic C-H proton on the ring.[6][7] Strong bases like lithium diisopropylamide (LDA) or a combination of LiO-tBu and CsF can deprotonate this position to form a C2-lithiated or C2-cesiated intermediate.[8] This nucleophilic intermediate can then react with an electrophile like carbon dioxide.
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve Methyl 3-cyanoindole-6-carboxylate (1.0 eq.) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C and add a solution of freshly prepared LDA (2.2 eq.) in THF dropwise. Stir the mixture at this temperature for 1 hour.
-
Carboxylation: Bubble dry carbon dioxide gas through the solution for 1-2 hours at -78 °C.
-
Quenching and Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Esterification and Purification: The resulting carboxylic acid can be esterified using standard conditions (e.g., methanol and a catalytic amount of sulfuric acid) and purified by column chromatography.
IV. Functionalization on the Benzene Ring
To functionalize the benzene portion of the indole, a common strategy is to first introduce a halogen, which can then participate in various cross-coupling reactions.
A. Halogenation followed by Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds.[9][10][11] This requires the presence of a halide on the indole ring.
Protocol 5: Halogenation at the C4 or C7 Position
Causality: Directing group-assisted C-H activation can achieve regioselective halogenation of the indole core. Alternatively, electrophilic halogenation can occur, though regioselectivity can be an issue. For this starting material, halogenation at positions C4, C5, or C7 is plausible. N-protection is often necessary to control the regioselectivity.
Step-by-Step Methodology (General for Bromination):
-
N-Protection (if necessary): Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) following standard procedures.
-
Bromination: To a solution of the N-protected Methyl 3-cyanoindole-6-carboxylate in a suitable solvent (e.g., DMF, CH₂Cl₂), add a brominating agent such as N-bromosuccinimide (NBS) at 0 °C.
-
Reaction: Stir the reaction at room temperature until completion (monitor by TLC).
-
Work-up: Quench the reaction with aqueous sodium thiosulfate solution and extract with an organic solvent. Wash, dry, and concentrate the organic layer.
-
Purification: Purify the brominated indole by column chromatography to isolate the desired regioisomer.
Protocol 6: Suzuki-Miyaura Cross-Coupling
Causality: The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[12][13] This reaction is highly versatile and tolerates a wide range of functional groups.
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask, combine the halogenated Methyl 3-cyanoindole-6-carboxylate derivative (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent and Degassing: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water. Degas the mixture again by bubbling with nitrogen or argon for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (80-100 °C) under a nitrogen atmosphere for 12-24 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Summary of Synthetic Routes
The following table summarizes the key transformations discussed in this application note.
| Starting Material | Transformation | Reagents and Conditions | Product |
| Methyl 3-cyanoindole-6-carboxylate | Reduction of 3-cyano group | 1. LiAlH₄, THF, reflux; 2. H₂O, NaOH(aq) | Methyl 3-(aminomethyl)-1H-indole-6-carboxylate |
| Methyl 3-cyanoindole-6-carboxylate | Hydrolysis of 3-cyano group | H₂O₂, K₂CO₃, DMSO/EtOH, rt | Methyl 3-(aminocarbonyl)-1H-indole-6-carboxylate |
| Methyl 3-cyanoindole-6-carboxylate | N-Alkylation | Alkyl halide, K₂CO₃, DMF, rt or heat | Methyl 1-alkyl-3-cyanoindole-6-carboxylate |
| Methyl 3-cyanoindole-6-carboxylate | C2-Carboxylation | 1. LDA, THF, -78 °C; 2. CO₂ | Methyl 3-cyano-1H-indole-2,6-dicarboxylate |
| Halogenated Methyl 3-cyanoindole-6-carboxylate | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, reflux | Arylated Methyl 3-cyanoindole-6-carboxylate |
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described.
Caption: Synthetic pathways from Methyl 3-cyanoindole-6-carboxylate.
Conclusion
Methyl 3-cyanoindole-6-carboxylate is a highly valuable and versatile starting material for the synthesis of a wide array of functionalized indoles. By strategically targeting the different functional groups present in the molecule, researchers can access diverse chemical scaffolds with potential applications in drug discovery and materials science. The protocols outlined in this application note provide a solid foundation for the exploration of the rich chemistry of this indole derivative.
References
- Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21, 755-777.
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical reviews, 105(7), 2873-2920.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical reviews, 106(7), 2875-2911.
- Shiri, M. (2012). Indoles in multicomponent processes (MCPs). Chemical reviews, 112(6), 3508-3549.
- Vaishya, V., Singhal, R., & Kumar, M. (2022). Recent Update on Alkylation of Indole and Its Derivatives Using N‐Tosylhydrazone. ChemistrySelect, 7(39), e202202641.
- Bandini, M., & Umani-Ronchi, A. (Eds.). (2009).
- DeGraw, J. I., Kennedy, J. G., & Skinner, W. A. (1966). The Preparation and Reduction of 5-Cyano-3-indolylketones. Synthesis of 5-Cyanotryptamines. Journal of Heterocyclic Chemistry, 3(1), 9-13.
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Ackermann, L. (2017). Cobalt-Catalyzed C–H Activation of Indoles. ChemistryViews. Retrieved from [Link]
- Park, Y., Kim, Y., & Chang, S. (2018). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Journal of the American Chemical Society, 140(12), 4414-4423.
- Saetae, W., & Jaratjaroonphong, J. (2024). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Burapha Science Journal, 29(2), 1-13.
- Badoni, G., Singh, C. B., Benjwal, S., & Kumar, A. (2025).
- Li, B., Guo, S., Zhang, J., Zhang, X., & Fan, X. (2015). Selective Access to 3-Cyano-1H-indoles, 9H-Pyrimido[4,5-b]indoles, or 9H-Pyrido[2,3-b]indoles through Copper-Catalyzed One-Pot Multicomponent Cascade Reactions. The Journal of Organic Chemistry, 80(15), 7589-7599.
- Bugaenko, D., Dubrovina, A. A., Yurovskaya, M., & Karchava, A. (2018). Synthesis of Indoles via Electron-Catalyzed Intramolecular C-N Bond Formation. Organic Letters, 20(15), 4637-4640.
- Du, Y., Liu, R., Linn, G., & Zhao, K. (2006). Synthesis of N-substituted indole derivatives via PIFA-mediated intramolecular cyclization. Organic Letters, 8(26), 5919-5922.
- To, Y. Y., Choy, P. Y., Chow, W. K., & Yip, F. (2013). Synthesis of 3-cyanoindole derivatives mediated by copper(I) iodide using benzyl cyanide. The Journal of Organic Chemistry, 78(7), 3374-3378.
- Miyake, F. Y., et al. (2003). A concise synthesis of topsentin A and nortopsentins B and D. Tetrahedron Letters, 44(23), 4463-4466.
- Kvaskoff, D., et al. (2006). Interconversion of Nitrenes, Carbenes, and Nitrile Ylides by Ring Expansion, Ring Opening, Ring Contraction, and Ring Closure: 3-Quinolylnitrene, 2-Quinoxalylcarbene, and 3-Quinolylcarbene. The Journal of Organic Chemistry, 71(11), 4047-4054.
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
- El-Faham, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6146-6153.
- Nusser, B. D., Jenkins, L. E., Lin, X., & Zhu, L. (2024). Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3‑Cyanoindoles. The Journal of Organic Chemistry, 89(19), 12610–12618.
- Vaishya, V., Singhal, R., & Kumar, M. (2022). Recent Update on Alkylation of Indole and Its Derivatives Using N‐Tosylhydrazone. ChemistrySelect, 7(39), e202202641.
- Bugaenko, D., Dubrovina, A. A., Yurovskaya, M., & Karchava, A. (2018). Synthesis of Indoles via Electron-Catalyzed Intramolecular C-N Bond Formation. Organic Letters, 20(15), 4637-4640.
- Li, B., Guo, S., Zhang, J., Zhang, X., & Fan, X. (2015). Selective Access to 3-Cyano-1H-indoles, 9H-Pyrimido[4,5-b]indoles, or 9H-Pyrido[2,3-b]indoles through Copper-Catalyzed One-Pot Multicomponent Cascade Reactions. The Journal of Organic Chemistry, 80(15), 7589-7599.
- To, Y. Y., Choy, P. Y., Chow, W. K., & Yip, F. (2013). Synthesis of 3-cyanoindole derivatives mediated by copper(I) iodide using benzyl cyanide. The Journal of Organic Chemistry, 78(7), 3374-3378.
- Miyake, F. Y., et al. (2003). A concise synthesis of topsentin A and nortopsentins B and D. Tetrahedron Letters, 44(23), 4463-4466.
- Kvaskoff, D., et al. (2006). Interconversion of Nitrenes, Carbenes, and Nitrile Ylides by Ring Expansion, Ring Opening, Ring Contraction, and Ring Closure: 3-Quinolylnitrene, 2-Quinoxalylcarbene, and 3-Quinolylcarbene. The Journal of Organic Chemistry, 71(11), 4047-4054.
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
- El-Faham, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6146-6153.
- Nusser, B. D., Jenkins, L. E., Lin, X., & Zhu, L. (2024). Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3‑Cyanoindoles. The Journal of Organic Chemistry, 89(19), 12610–12618.
- Vaishya, V., Singhal, R., & Kumar, M. (2022). Recent Update on Alkylation of Indole and Its Derivatives Using N‐Tosylhydrazone. ChemistrySelect, 7(39), e202202641.
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- 13. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Dopamine Receptor Ligands from Methyl 3-cyanoindole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indole Scaffold in Dopamine Receptor Ligand Design
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including many that target G-protein coupled receptors (GPCRs). Within the realm of neuroscience, indole-based structures have been instrumental in the development of ligands for various neurotransmitter receptors, most notably serotonin and dopamine receptors. The modulation of dopamine receptors is a cornerstone of treatment for a range of neuropsychiatric and neurological disorders, including Parkinson's disease, schizophrenia, and addiction.[1][2]
This document provides a detailed guide for the synthesis of novel dopamine receptor ligands, starting from the readily available building block, Methyl 3-cyanoindole-6-carboxylate . While a direct, one-pot synthesis from this specific starting material to a potent dopamine receptor ligand is not extensively documented in publicly available literature, this guide presents a robust, multi-step synthetic strategy based on well-established chemical transformations. The proposed pathway offers a logical and scientifically sound approach for medicinal chemists to generate a library of novel indole-based compounds for screening as potential dopamine receptor modulators.
The rationale behind using Methyl 3-cyanoindole-6-carboxylate lies in its versatile functional groups. The 3-cyano group serves as a key handle for elaboration into a tryptamine-like side chain, a common feature in many biogenic amine receptor ligands. The methyl ester at the 6-position provides a site for further chemical modification to explore structure-activity relationships (SAR).
Proposed Synthetic Strategy: A Multi-step Approach to Novel Dopamine Ligands
The overall synthetic strategy is a multi-step process designed to introduce a pharmacophore typical of dopamine receptor ligands, such as a substituted piperazine moiety connected via an alkyl linker.
}
Figure 1: Proposed synthetic workflow.
Part 1: Synthesis of the Tryptamine-like Core
The initial and most critical transformation is the reduction of the 3-cyano group to an aminomethyl or a related functional group that can be further elaborated. This conversion is fundamental to constructing the ethylamine side chain characteristic of tryptamines.
Protocol 1: Selective Reduction of the 3-Cyano Group
Objective: To selectively reduce the nitrile functionality of Methyl 3-cyanoindole-6-carboxylate to a primary amine without affecting the methyl ester.
Rationale: The choice of reducing agent is critical to achieve selectivity. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the nitrile and the ester, milder and more selective reagents are preferred. Sodium borohydride in the presence of a cobalt(II) chloride catalyst is a well-established system for the selective reduction of nitriles to primary amines.
Materials:
-
Methyl 3-cyanoindole-6-carboxylate
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, ice bath, and standard laboratory glassware
Procedure:
-
To a stirred solution of Methyl 3-cyanoindole-6-carboxylate (1.0 eq) in anhydrous methanol in a round-bottom flask, add Cobalt(II) chloride hexahydrate (0.5 eq).
-
Cool the resulting mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (5.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. The reaction mixture will typically turn black with the formation of cobalt boride.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired Methyl 3-(aminomethyl)-1H-indole-6-carboxylate .
| Compound | Starting Material | Product |
| Structure | Methyl 3-cyanoindole-6-carboxylate | Methyl 3-(aminomethyl)-1H-indole-6-carboxylate |
| Molecular Formula | C₁₁H₈N₂O₂ | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 200.19 g/mol | 204.23 g/mol |
| Expected Yield | - | 70-85% |
Part 2: Introduction of the Linker and Pharmacophore
With the key tryptamine-like core in hand, the next steps involve introducing an alkyl linker and coupling it with a substituted piperazine, a common pharmacophore in dopamine D2 and D3 receptor ligands.[3][4]
Protocol 2: N-Alkylation of the Indole Nitrogen
Objective: To introduce a flexible alkyl chain at the indole nitrogen, which will serve as a linker to the piperazine moiety.
Rationale: N-alkylation of indoles is a common synthetic transformation. Using a dihaloalkane (e.g., 1-bromo-3-chloropropane) allows for the initial attachment of the linker, with the second halide available for subsequent reaction with the piperazine. A strong base like sodium hydride is typically used to deprotonate the indole nitrogen, forming a nucleophilic anion that reacts with the alkyl halide.
Materials:
-
Methyl 3-(aminomethyl)-1H-indole-6-carboxylate (from Protocol 1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
1-Bromo-3-chloropropane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of Methyl 3-(aminomethyl)-1H-indole-6-carboxylate (1.0 eq) in anhydrous DMF, carefully add sodium hydride (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction back to 0 °C and add 1-bromo-3-chloropropane (1.5 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield Methyl 1-(3-chloropropyl)-3-(aminomethyl)-1H-indole-6-carboxylate .
}
Figure 2: N-Alkylation and subsequent piperazine coupling.
Protocol 3: Coupling with a Substituted Piperazine
Objective: To couple the N-alkylated indole intermediate with a desired substituted piperazine to generate the final dopamine receptor ligand candidate.
Rationale: The terminal chloride of the propyl linker is susceptible to nucleophilic substitution by the secondary amine of a piperazine. This is a standard method for introducing the piperazine pharmacophore. The choice of the substituent on the piperazine (e.g., a 2-methoxyphenyl group, common in D2/D3 ligands) is crucial for receptor affinity and selectivity.
Materials:
-
Methyl 1-(3-chloropropyl)-3-(aminomethyl)-1H-indole-6-carboxylate (from Protocol 2)
-
1-(2-Methoxyphenyl)piperazine (or other desired substituted piperazine)
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI, catalytic)
-
Acetonitrile (anhydrous)
-
Standard workup and purification reagents as in previous protocols.
Procedure:
-
In a round-bottom flask, combine Methyl 1-(3-chloropropyl)-3-(aminomethyl)-1H-indole-6-carboxylate (1.0 eq), 1-(2-methoxyphenyl)piperazine (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide in anhydrous acetonitrile.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 18-24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by silica gel column chromatography to obtain Methyl 1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3-(aminomethyl)-1H-indole-6-carboxylate .
| Parameter | Value |
| Target Compound | Methyl 1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3-(aminomethyl)-1H-indole-6-carboxylate |
| Molecular Formula | C₂₅H₃₂N₄O₃ |
| Molecular Weight | 436.55 g/mol |
| Expected Yield | 60-75% |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC |
Part 3: Further Modifications and SAR Exploration
The synthesized compound represents a lead structure. The methyl ester at the 6-position offers an opportunity for further derivatization to explore structure-activity relationships.
Protocol 4 (Optional): Hydrolysis of the Methyl Ester
Objective: To convert the methyl ester to a carboxylic acid, which can then be used for amide coupling with various amines.
Rationale: Introducing different functionalities at the 6-position can significantly impact the ligand's binding affinity, selectivity, and pharmacokinetic properties. Hydrolysis of the methyl ester to the corresponding carboxylic acid is a straightforward transformation that opens up avenues for creating a diverse library of analogs through amide bond formation.
Materials:
-
The final compound from Protocol 3
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the final compound (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the mixture to remove the THF.
-
Acidify the aqueous residue to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid derivative.
This carboxylic acid can then be coupled with a variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amides for further biological evaluation.
Conclusion and Future Directions
This document outlines a detailed and plausible synthetic route for the preparation of novel dopamine receptor ligands starting from Methyl 3-cyanoindole-6-carboxylate. The described protocols are based on established and reliable chemical transformations, providing a solid foundation for researchers to synthesize a range of indole-based compounds for screening and lead optimization. The modular nature of this synthetic strategy allows for the systematic variation of the linker length, the piperazine substituent, and the functionality at the indole-6-position, enabling a thorough exploration of the structure-activity landscape for this promising class of compounds.
References
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Vangveravong, S., Taylor, M., Xu, J., Cui, J., Calvin, W., Babic, S., ... & Mach, R. H. (2010). Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626. Bioorganic & medicinal chemistry, 18(14), 5291–5300. [Link]
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Elek, M., Jabłoński, J., Satała, G., Schihada, H., Kuder, K., Bojarski, A. J., & Stark, H. (2021). Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Archiv der Pharmazie, 354(6), e2000412. [Link]
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Menegatti, R., Cunha, A. C., Ferreira, S. B., de Faria, A. R., Wardell, J. L., & Barreiro, E. J. (2003). Design, synthesis and pharmacological profile of novel dopamine D2 receptor ligands. Bioorganic & medicinal chemistry, 11(22), 4847–4857. [Link]
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Gmeiner, P., & Reichert, W. (2000). Cyanoindole derivatives as highly selective dopamine D(4) receptor partial agonists: solid-phase synthesis, binding assays, and functional experiments. Journal of medicinal chemistry, 43(23), 4563–4569. [Link]
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Pavan, M., & Micheli, F. (2010). Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders. Neuropsychiatric disease and treatment, 6, 337–353. [Link]
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Abadi, A. H., Lankow, S., Hoefgen, B., Decker, M., Kassack, M. U., & Lehmann, J. (2002). Synthesis and biological activities of 7, 7'-alkylene-bis-6, 7, 8, 9, 14, 15-hexahydro-5H-benz[d]indolo[2, 3-g]azecines--application of the bivalent ligand approach to a novel type of dopamine receptor antagonist. Archiv der Pharmazie, 335(8), 367–373. [Link]
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- 2. Dopamine/serotonin receptor ligands, part III [1]: synthesis and biological activities of 7, 7'-alkylene-bis-6, 7, 8, 9, 14, 15-hexahydro-5H-benz[d]indolo[2, 3-g]azecines -- application of the bivalent ligand approach to a novel type of dopamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 4. researchgate.net [researchgate.net]
Application Note: A Validated Protocol for the Saponification of Methyl 3-cyanoindole-6-carboxylate
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Functionalized indoles, such as 3-cyanoindole-6-carboxylic acid, are valuable building blocks for synthesizing complex molecular architectures. This document provides a detailed experimental procedure for the hydrolysis of Methyl 3-cyanoindole-6-carboxylate to its corresponding carboxylic acid. The conversion of the methyl ester at the C-6 position to a carboxylic acid is a critical step, enabling further modifications such as amide bond formation or other derivatizations essential for drug discovery programs.
This protocol focuses on base-catalyzed hydrolysis, a process also known as saponification.[1][2] This method is generally preferred over acid-catalyzed hydrolysis for preparative synthesis due to its high efficiency and the irreversible nature of the final deprotonation step, which drives the reaction to completion.[2][3][4] We will detail a robust procedure using lithium hydroxide (LiOH) in a mixed solvent system, a common and effective method for achieving clean conversion of aromatic esters.[1][5]
Reaction Mechanism: Base-Catalyzed Ester Hydrolysis
The saponification of an ester is a classic example of a nucleophilic acyl substitution reaction.[4] The process occurs via a well-established addition-elimination mechanism.
-
Nucleophilic Attack: The hydroxide ion (⁻OH), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate.[6]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the methoxide ion (⁻OCH₃) is ejected as the leaving group. This results in the formation of the carboxylic acid.
-
Irreversible Deprotonation: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and essentially irreversible, forming a stable carboxylate salt and methanol.[1][3][6] This final step is the thermodynamic driving force that prevents the reverse reaction (esterification).[7]
-
Protonation (Work-up): To obtain the final neutral carboxylic acid product, a strong acid is added during the work-up phase to protonate the carboxylate salt.[1][2]
Caption: The saponification mechanism proceeds via a tetrahedral intermediate.
Experimental Protocol
This protocol is designed for the hydrolysis of Methyl 3-cyanoindole-6-carboxylate on a laboratory scale.
Materials and Reagents
| Reagent | Grade | Supplier Example |
| Methyl 3-cyanoindole-6-carboxylate | ≥97% | Thermo Scientific[8] |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | ACS Reagent, ≥98% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Deionized Water | Type I | Millipore |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Brine (Saturated NaCl solution) | - | Lab-prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | VWR Chemicals |
| Silica Gel 60 F₂₅₄ TLC Plates | - | Merck |
Equipment
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for heated reactions)
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Beakers
-
pH paper or pH meter
-
Rotary evaporator
-
Glass funnel and filter paper
-
TLC chamber and UV lamp (254 nm)
Part 1: Saponification Reaction
-
Reaction Setup: To a 50 mL round-bottom flask, add Methyl 3-cyanoindole-6-carboxylate (1.0 g, 5.0 mmol, 1.0 equiv.).
-
Solvent Addition: Add Tetrahydrofuran (THF, 20 mL) and Deionized Water (10 mL) to the flask. The use of a mixed aqueous-organic solvent system is crucial to dissolve both the nonpolar ester and the ionic hydroxide.[1][9]
-
Reagent Addition: Add Lithium Hydroxide Monohydrate (0.42 g, 10.0 mmol, 2.0 equiv.). Using a slight excess of the base ensures the reaction goes to completion.
-
Reaction Execution: Stir the resulting mixture vigorously at room temperature (approx. 20-25°C). While heating can accelerate the reaction, performing it at room temperature minimizes the risk of side reactions, such as hydrolysis of the nitrile group.
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Mobile Phase: A mixture of Ethyl Acetate and Hexanes (e.g., 1:1 v/v) with 1% acetic acid is a good starting point. The added acid ensures the carboxylic acid product is protonated and runs as a single spot.
-
Procedure: Spot the starting material (dissolved in EtOAc) and the reaction mixture on a TLC plate.
-
Visualization: The starting ester will be less polar (higher Rf value) than the product carboxylate salt (which will remain at the baseline). After the acidic work-up, the final carboxylic acid product will be more polar than the starting ester (lower Rf value). The reaction is complete when the starting material spot is no longer visible under UV light. The process typically takes 2-4 hours.[9]
-
Part 2: Work-up and Isolation
-
Solvent Removal: Once the reaction is complete, remove the THF using a rotary evaporator.
-
Dilution: Add deionized water (20 mL) to the remaining aqueous mixture to dissolve the lithium carboxylate salt.
-
Washing (Optional): To remove any non-polar impurities, wash the aqueous solution with a non-polar solvent like diethyl ether or hexanes (2 x 20 mL) using a separatory funnel. Discard the organic layer.
-
Acidification: Cool the aqueous solution in an ice bath. Slowly add 1 M HCl dropwise while stirring until the pH of the solution is ~2.[5] The target product, 3-cyanoindole-6-carboxylic acid, will precipitate as a solid.
-
Extraction: Extract the acidified aqueous solution with Ethyl Acetate (3 x 30 mL).[5] The organic product will move into the ethyl acetate layer.
-
Washing: Combine the organic layers and wash with brine (1 x 30 mL) to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Final Concentration: Remove the ethyl acetate using a rotary evaporator to yield the crude 3-cyanoindole-6-carboxylic acid, which can be further purified if necessary.
Part 3: Purification and Characterization
-
Purification: The crude product is often pure enough for subsequent steps. If required, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be performed.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. A melting point determination can also be used to assess purity.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the hydrolysis of the ester.
Discussion and Troubleshooting
-
Choice of Base: While NaOH and KOH are also effective, LiOH is often used in modern synthesis due to the ability of the small Li⁺ cation to coordinate with the carbonyl oxygen, potentially accelerating the reaction.[10][11] It also tends to result in cleaner reactions.
-
Solvent System: The THF/water ratio can be adjusted to ensure all starting material is dissolved. If solubility is an issue, a co-solvent like methanol can be used instead of or in addition to THF.[5][9]
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after several hours, gentle heating (e.g., to 40-50°C) can be applied. However, be mindful that prolonged heating under basic conditions could potentially lead to the hydrolysis of the nitrile group to an amide or carboxylic acid, though this typically requires more forcing conditions.
-
Product Isolation Issues: If the product does not precipitate upon acidification, it may be due to insufficient acidification or a relatively high solubility in the aqueous medium. Ensure the pH is distinctly acidic (pH 1-2). If precipitation is poor, proceed directly to extraction with a larger volume of ethyl acetate.
References
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
The Organic Chemistry Tutor. (2019, January 15). mechanism of ester hydrolysis. YouTube. [Link]
-
Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. [Link]
-
Suárez-Castillo, O. R., et al. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. TIP Revista Especializada en Ciencias Químico-Biológicas. [Link]
-
Chemguide. (n.d.). hydrolysing esters. [Link]
-
Orita, A., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 581-584. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bases. [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. [Link]
-
ChemistNATE. (2021, December 10). Saponification (Hydrolysis of Esters with OH-). YouTube. [Link]
-
The Organic Chemistry Tutor. (2025, January 11). Saponification Reaction of Esters. YouTube. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Saponification-Typical procedures - operachem [operachem.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Methyl 3-cyanoindole-6-carboxylate, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. echemi.com [echemi.com]
- 10. repository.uaeh.edu.mx [repository.uaeh.edu.mx]
- 11. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"common side products in the synthesis of Methyl 3-cyanoindole-6-carboxylate"
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 3-cyanoindole-6-carboxylate. Recognizing the nuances and challenges inherent in indole chemistry, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during synthesis. Our approach is rooted in mechanistic understanding to not only solve immediate experimental problems but also to empower you with the knowledge to prevent them.
Troubleshooting Guide: Common Synthesis Issues
This section addresses high-level problems often observed during the synthesis of Methyl 3-cyanoindole-6-carboxylate.
Q1: My overall yield is critically low, or I've failed to isolate any product. What are the primary factors to investigate?
Low or no yield is a frustrating but common issue stemming from several potential root causes. A systematic approach to diagnosis is essential.
Causality Analysis: The synthesis of a substituted indole is a multi-step process, even in a one-pot reaction. A failure at any critical stage—such as the initial condensation in a Fischer synthesis, the activity of a palladium catalyst in a cross-coupling, or the final cyclization—will lead to a poor outcome. Indole rings are also susceptible to degradation under overly harsh acidic or oxidative conditions.
Diagnostic Workflow: Before altering the reaction, it's crucial to pinpoint the failure point.
-
Confirm Starting Material Integrity: Verify the purity and identity of your starting materials (e.g., substituted phenylhydrazine, bromo-indole precursor, cyanating agent) via NMR or LC-MS.
-
Monitor the Reaction Closely: Run small-scale analytical reactions and monitor them frequently using Thin Layer Chromatography (TLC) or LC-MS. This will reveal if the starting material is being consumed and at what rate.
-
Analyze the Crude Mixture: Before purification, take an NMR or LC-MS of the crude reaction mixture. Is the desired product mass present? Is it a complex mixture, or is it primarily unreacted starting material? This information is key to deciding the next step.
Below is a decision-making workflow for troubleshooting poor reaction outcomes.
Caption: Troubleshooting workflow for low-yield reactions.
Q2: My reaction has stalled, with significant starting material remaining even after extended reaction times. How can I drive the reaction to completion?
An incomplete reaction is a distinct problem from low yield due to degradation. The key here is identifying the limiting factor.[1]
Possible Causes & Solutions:
| Parameter | Possible Cause | Recommended Solution |
| Reaction Time | The reaction may simply be slow and has not reached equilibrium or completion. | Time Study: Monitor the reaction at set intervals (e.g., 2, 4, 8, 12, 24 hours) by TLC or LC-MS to determine the optimal reaction duration. |
| Temperature | Insufficient thermal energy to overcome the activation energy barrier. | Increase Temperature: Cautiously increase the reaction temperature in 10-20 °C increments. Be aware that higher temperatures can also promote side product formation.[2] |
| Stoichiometry | The molar ratio of the cyanating agent or other key reagents to the substrate may be too low.[1] | Adjust Stoichiometry: Increase the equivalents of the limiting reagent (often the cyanating agent) from 1.1 eq. to 1.5 eq. or higher, based on small-scale test reactions. |
| Catalyst Activity | For Pd-catalyzed cyanations, the catalyst may be deactivated or poisoned. For acid-catalyzed reactions (Fischer Indole), the acid may be too weak or neutralized. | Verify Catalyst: Use a fresh batch of catalyst. For Pd catalysts, ensure the reaction is properly degassed to prevent oxidative deactivation.[3] For acid catalysts, consider a stronger acid or ensure the system is anhydrous if required.[2] |
| Mixing | In heterogeneous reactions (e.g., involving a solid reagent), inefficient stirring can lead to poor contact between reactants. | Improve Agitation: Use a suitable stir bar and ensure vigorous, efficient stirring throughout the reaction. |
FAQ: Specific Side Products & Impurities
This section focuses on the identification and mitigation of specific, structurally-related impurities.
Q1: I've isolated an impurity with the same mass as my product. What is the most likely isomeric side product and how can I prevent it?
The most common isomeric impurity in the cyanation of an indole-6-carboxylate is the Methyl 2-cyanoindole-6-carboxylate .
Mechanistic Explanation: The C3 position of the indole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the C2 position. However, the regioselectivity of cyanation is highly dependent on the specific method employed.[1]
-
Electrophilic Cyanation: Most electrophilic cyanating agents will preferentially attack the C3 position.
-
Transition-Metal-Catalyzed C-H Cyanation: The regioselectivity can be controlled by directing groups. Without a strong directing group, mixtures of C2 and C3 isomers can occur. Some cobalt- and rhodium-catalyzed systems have been shown to favor the C2 position under certain conditions.[4]
-
Radical Cyanation: Electrochemical methods can generate an indole radical cation, and the subsequent reaction with a cyanide source can sometimes yield mixtures of C2 and C3 isomers, although conditions can be optimized for high selectivity.[5]
Sources
Technical Support Center: Optimizing Reaction Yields with Methyl 3-cyanoindole-6-carboxylate
Welcome to the technical support center for Methyl 3-cyanoindole-6-carboxylate (CAS No. 1000576-51-1). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of using this versatile building block. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Introduction: Understanding the Molecule
Methyl 3-cyanoindole-6-carboxylate is a bifunctional indole derivative widely used as an intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2][3] Its structure presents a unique combination of reactive sites:
-
The Indole Nucleus: An electron-rich aromatic system susceptible to electrophilic substitution, but also prone to oxidation.[4] The N-H proton is acidic and can be deprotonated or participate in hydrogen bonding.
-
The C3-Cyano Group: An electron-withdrawing group that modifies the reactivity of the indole ring. The nitrile itself can be hydrolyzed to an amide or carboxylic acid or serve as a key precursor for other functional groups like amines and tetrazoles.[4][5]
-
The C6-Methyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid, offering another handle for further derivatization.[6]
This multi-functionality, while offering great synthetic flexibility, also presents challenges. Achieving high yields requires a careful understanding of the molecule's stability and reactivity under various conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store solid Methyl 3-cyanoindole-6-carboxylate? A: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[2][7] Like many indole derivatives, it can be sensitive to light, air, and moisture. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidative degradation, which is often indicated by a color change from off-white to yellow or brown.[4]
Q2: What are the best practices for storing this compound in solution? A: Solutions are generally less stable than the solid material.[4] If you must store a solution, use a high-purity, anhydrous solvent. Prepare stock solutions fresh when possible. For short-term storage (up to a few days), keep the solution at -20°C in an amber vial to protect it from light.[4] Avoid repeated freeze-thaw cycles.
Q3: My reaction is not going to completion. What is the first thing I should check? A: Before adjusting complex parameters, always verify the basics. Ensure the purity of your starting materials, including the Methyl 3-cyanoindole-6-carboxylate and all reagents.[8][9] Impurities can inhibit catalysts or introduce side reactions. Confirm that you have calculated and weighed all reagents accurately and are using the correct stoichiometry.[9] Finally, ensure your reaction is truly at the intended temperature.
Q4: I am seeing multiple spots on my TLC analysis. What are the likely side products? A: Given the structure, the most common side products arise from hydrolysis or reactions at unintended sites.
-
Hydrolysis: Under acidic or basic conditions, the C6-methyl ester can hydrolyze to indole-6-carboxylic acid, or the C3-cyano group can hydrolyze to a C3-carboxamide.[4][10]
-
N-functionalization: The indole nitrogen is a nucleophilic site and can react with electrophiles, especially under basic conditions.[11]
-
Oxidation: The electron-rich indole ring is susceptible to oxidation, which can lead to complex mixtures.[4]
Troubleshooting Guide: Low Reaction Yield
Low yield is one of the most common frustrations in synthesis. The following guide provides a systematic approach to diagnosing and solving the issue.
Problem TC-001: Low or No Product Formation
This issue often points to fundamental problems with reagents or reaction conditions.
Potential Causes:
-
Reagent Quality: Starting materials or reagents may be impure or degraded. Solvents may not be sufficiently anhydrous.[8]
-
Incorrect Reaction Conditions: The temperature may be too low, or the chosen solvent may not be optimal for solubility or reactivity.[8][12]
-
Catalyst Inactivity (for cross-coupling reactions): Palladium and other transition metal catalysts are sensitive to oxygen and certain impurities. The active catalytic species may not have formed or may have been deactivated.[13]
-
Insufficient Reaction Time: Some reactions are slower than anticipated. It's crucial to monitor progress before quenching the reaction.[9]
Recommended Solutions:
-
Verify Reagent Purity: Check the purity of your Methyl 3-cyanoindole-6-carboxylate via NMR or LC-MS. Purify reagents and distill solvents if their quality is questionable.[9]
-
Systematic Condition Screening: Perform small-scale experiments to screen different solvents and temperatures. A temperature increase can improve reaction rates, but monitor closely for decomposition.[9][12]
-
Ensure Inert Atmosphere: For oxygen-sensitive reactions (e.g., Pd-catalyzed couplings), ensure your glassware is oven- or flame-dried and the reaction is run under a robust inert atmosphere (argon or nitrogen).[9][13] Use degassed solvents.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and formation of the product over time.[8] Do not rely solely on a literature-reported reaction time.
Problem TC-002: Significant Formation of Side Products
When side products are the main issue, the focus shifts from reaction rate to selectivity.
Potential Causes:
-
Hydrolysis of Ester/Nitrile: The presence of trace acid or base, often from reagents or silica gel during chromatography, can cause hydrolysis.[6][10] Water in the reaction medium is a primary culprit.
-
Competing Reaction Sites: In reactions involving electrophiles or strong bases, the indole N-H can compete with the intended reaction site.[11]
-
Substrate Decomposition: Harsh conditions (e.g., strong acids, high temperatures, oxidative reagents) can cause the indole ring to decompose.[12][14]
Recommended Solutions:
-
Control pH and Water Content: Use anhydrous solvents and reagents. If a base is required, consider non-nucleophilic, sterically hindered bases. If purification is the issue, consider using a neutral chromatography medium like alumina or deactivating silica gel with a small amount of a non-polar solvent containing triethylamine.[15]
-
Employ Protecting Groups: To prevent unwanted reactions at the indole nitrogen, consider using a protecting group such as Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl). This is a standard strategy to direct reactivity in indole chemistry.[11]
-
Milder Reaction Conditions: Explore if the reaction can proceed under milder conditions. This could involve using a more active catalyst to lower the required temperature or choosing a less aggressive reagent.[12]
Logical Workflow for Troubleshooting Low Yield
The following diagram outlines a systematic workflow for diagnosing yield issues.
Caption: A systematic workflow for troubleshooting low reaction yields.
Data Presentation: Optimizing a Hypothetical Suzuki Coupling
To illustrate the impact of reaction parameters, the table below summarizes a hypothetical optimization of a Suzuki coupling reaction using N-Boc-protected Methyl 3-cyanoindole-6-carboxylate with an arylboronic acid.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Observations |
| 1 | Pd(OAc)₂ (2%) | PPh₃ (4%) | K₂CO₃ (2) | Toluene/H₂O | 100 | 35% | Incomplete conversion, some deboronation of starting material. |
| 2 | Pd₂(dba)₃ (1%) | SPhos (2%) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 75% | Improved yield, but some starting material remains. |
| 3 | Pd₂(dba)₃ (1%) | SPhos (2%) | K₃PO₄ (2) | Dioxane/H₂O | 110 | 92% | Reaction goes to completion. Clean product formation. |
| 4 | Pd(OAc)₂ (2%) | none | K₂CO₃ (2) | Toluene/H₂O | 100 | <5% | Ligand is critical for catalytic activity. |
| 5 | Pd₂(dba)₃ (1%) | SPhos (2%) | Na₂CO₃ (2) | Dioxane/H₂O | 110 | 68% | K₃PO₄ is a more effective base for this transformation. |
This data is illustrative and serves to demonstrate an optimization workflow.
Experimental Protocols
General Protocol: Inert Atmosphere Reaction Setup
This protocol outlines the standard procedure for setting up a reaction that is sensitive to air or moisture, such as a palladium-catalyzed cross-coupling.[13]
-
Glassware Preparation: Place the reaction flask, stir bar, and condenser in an oven at >100°C for at least 4 hours (or flame-dry under vacuum) to remove adsorbed water.
-
Assembly: Quickly assemble the hot glassware under a stream of inert gas (argon or nitrogen) and allow it to cool to room temperature.
-
Reagent Addition: Add solid reagents, including Methyl 3-cyanoindole-6-carboxylate, catalyst, ligand, and base, to the flask under a positive pressure of inert gas.
-
Seal and Purge: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this "evacuate-backfill" cycle three times to ensure the removal of all atmospheric gases.
-
Solvent Addition: Add anhydrous, degassed solvent(s) via syringe through the septum.
-
Initiate Reaction: Begin stirring and heat the reaction to the target temperature using an oil bath.
-
Monitoring: Periodically take small aliquots via syringe for analysis by TLC or LC-MS to monitor the reaction's progress.
References
-
University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. Retrieved from [Link]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Retrieved from [Link]
-
Reddit r/Chempros. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]
-
Smetanin, A. G., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Methyl 3-cyanoindole-6-carboxylate. Retrieved from [Link]
-
Thoreauchem. (n.d.). Methyl 3-cyanoindole-6-carboxylate-1000576-51-1. Retrieved from [Link]
-
INDOFINE Chemical Company. (n.d.). METHYL 3-CYANOINDOLE-6-CARBOXYLATE | 1000576-51-1. Retrieved from [Link]
-
PubChem. (n.d.). Methyl indole-3-carboxylate. Retrieved from [Link]
-
Shestopalov, A. M., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Dearomatization of 3-Cyanoindoles by (3+2) Cycloaddition: From Batch to Flow Chemistry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cyanoindole Derivatives in Advanced Materials Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Functional group transformations of β-cyano carboxylate derivatives. Retrieved from [Link]
-
D'Auria, M., et al. (2020). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. Retrieved from [Link]
-
ChemBK. (n.d.). Methyl-3-cyanoindole-7-carboxylate. Retrieved from [Link]
-
Clark, J. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Retrieved from [Link]
-
ACS Omega. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. Retrieved from [Link]
- Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
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- 15. reddit.com [reddit.com]
Technical Support Center: Purification of Methyl 3-cyanoindole-6-carboxylate Derivatives
Welcome to the technical support center for the purification of methyl 3-cyanoindole-6-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable heterocyclic compounds with high purity. The unique electronic properties conferred by the cyano and carboxylate groups can present specific purification hurdles, from tenacious colored impurities to difficulties in chromatographic separation.
This document provides field-proven insights and systematic troubleshooting strategies to address these challenges effectively. We will explore the causality behind common purification problems and provide detailed, validated protocols to streamline your workflow and enhance the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: My isolated product is a persistent yellow, brown, or pink color. What causes this and how can I remove it?
A: This is the most common issue with indole derivatives. The indole nucleus is electron-rich and susceptible to oxidation, which forms highly colored impurities. The presence of acidic or basic residues from the reaction can also catalyze degradation.
-
Primary Solution: The most effective method is often recrystallization with the addition of activated charcoal. After dissolving your crude product in the hot solvent, add a small amount (typically 1-2% w/w) of activated charcoal. The charcoal's high surface area adsorbs the large, planar, colored molecules. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]
-
Preventative Measure: During your reaction workup, ensure a thorough wash with a mild base like saturated sodium bicarbonate solution to remove any residual acid catalysts, which can promote degradation over time.
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the dissolved solid separates from the cooling solution as a liquid phase rather than a solid crystalline lattice. This is often due to the presence of impurities, a too-rapid cooling process, or a solvent in which the compound is excessively soluble.[2]
-
Immediate Action: Try scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[1] If that fails, add a single seed crystal of the pure compound, if available.
-
Systematic Troubleshooting: Re-heat the solution until the oil redissolves completely. Allow it to cool much more slowly by insulating the flask (e.g., wrap it in glass wool or a towel) to let it reach room temperature over several hours before moving it to an ice bath. If it still oils out, the solvent system is likely suboptimal. Consider using a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethyl acetate) and slowly add a "poor" solvent (e.g., hexane) at an elevated temperature until the solution becomes faintly turbid. Add a few drops of the good solvent to clarify and then cool slowly.[2]
Q3: I'm seeing streaks or multiple, poorly separated spots for my product on a silica gel TLC plate. How can I improve the separation for column chromatography?
A: Streaking on silica gel TLC often indicates that the compound is either too polar for the chosen eluent or is interacting strongly with the acidic silanol groups on the silica surface. The cyano and ester groups on your molecule contribute to its polarity.
-
Eluent Modification: A common strategy is to modify the mobile phase. For a baseline system of hexane/ethyl acetate, try adding a small percentage (0.5-1%) of acetic acid if your compound is acidic or neutral, which can help by protonating basic impurities and reducing their interaction with silica.
-
Alternative Stationary Phase: If streaking persists, your compound may be unstable on silica. Consider using a different stationary phase for chromatography, such as alumina (basic or neutral) or C18-functionalized silica (reverse-phase). You can check this by using commercially available TLC plates for these materials.[3]
Q4: How do I choose between recrystallization and flash column chromatography for my derivative?
A: The choice depends on the purity of your crude material and the nature of the impurities.
-
Recrystallization is most effective when the crude product is already relatively pure (>90%) and the impurities have different solubility profiles than the desired compound.[4][5] It is an excellent technique for removing small amounts of colored byproducts or baseline impurities.
-
Flash Column Chromatography is necessary when the crude material is a complex mixture containing multiple byproducts with similar polarities to your product.[6][7] It offers much greater resolving power than recrystallization. The workflow diagram below can help guide your decision.
Decision Workflow for Purification Method Selection
Caption: Decision tree for selecting the primary purification technique.
Troubleshooting Guides
Advanced Recrystallization Protocol
Recrystallization is a powerful technique for purifying solids by leveraging differences in solubility.[5]
Step-by-Step Methodology:
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexane). An ideal solvent will dissolve the compound when hot but sparingly when cold.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and a stir bar. Add the minimum amount of hot solvent required to fully dissolve the material.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small scoop of activated charcoal. Return the flask to the heat and gently boil for 2-5 minutes.[1]
-
Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is critical and must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize the yield.[1]
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a temperature well below the compound's melting point.
Table 1: Troubleshooting Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Oiling Out | Impurities present; cooling too fast; solvent unsuitable. | Re-heat, cool more slowly. Scratch flask interior. Try a mixed-solvent system.[2] |
| Poor Crystal Yield | Too much solvent used; compound is too soluble in the chosen solvent. | Evaporate some solvent to increase concentration. Use a solvent in which the compound is less soluble. Ensure final cooling is done in an ice bath.[1] |
| No Crystals Form | Solution is not supersaturated; nucleation is inhibited. | Evaporate excess solvent. Scratch the inner wall of the flask. Add a seed crystal. Allow to stand for a longer period.[1] |
| Impurities in Crystals | Impurities co-crystallized; inefficient washing. | Re-recrystallize from a different solvent system. Ensure washing is done with ice-cold solvent. |
Flash Column Chromatography Workflow
Flash chromatography is the default method for purifying complex mixtures. The process involves eluting the mixture through a column of silica gel under pressure.[6]
Flash Chromatography Workflow Diagram
Caption: Standard workflow for flash column chromatography.
Step-by-Step Methodology:
-
TLC Analysis: Develop a solvent system using Thin-Layer Chromatography (TLC) that provides good separation of your target compound from impurities. Aim for an Rf value of 0.25-0.35 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Pour the slurry into the column and use positive pressure to pack the bed, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel, and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with your starting solvent system, applying gentle pressure (e.g., from an air or nitrogen line). If a gradient elution is needed, gradually increase the polarity of the mobile phase.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Table 2: Common Solvent Systems for Indole Derivatives on Silica Gel
| Solvent System (v/v) | Polarity | Typical Application |
|---|---|---|
| Hexane / Ethyl Acetate | Low to Medium | The most common starting point for many indole esters. |
| Dichloromethane / Methanol | Medium to High | For more polar derivatives. A 1-2% addition of methanol significantly increases polarity. |
| Toluene / Acetone | Medium | An alternative system that can provide different selectivity compared to ethyl acetate systems. |
| Hexane / Diethyl Ether | Low | Good for less polar derivatives; ether is a weaker polar modifier than ethyl acetate. |
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For exceptionally challenging separations or when very high purity (>99.5%) is required for applications like drug development, preparative HPLC is the method of choice.[8][9] It operates on the same principles as analytical HPLC but uses larger columns to handle more material.
-
When to Use: Use Prep-HPLC when isomers are inseparable by column chromatography, when removing trace impurities that are difficult to crystallize away, or for final polishing of a key intermediate.
-
Typical Method: A reverse-phase method using a C18 column is standard for indole derivatives.[10][11][12] The mobile phase is typically a gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid (0.1%) for mass spectrometry compatibility or trifluoroacetic acid (TFA) for improved peak shape.[10]
-
Considerations: Prep-HPLC is resource-intensive and requires specialized equipment. It is generally reserved for small-scale purifications where purity is paramount.
By applying these targeted strategies and understanding the principles behind them, researchers can confidently address the purification challenges associated with methyl 3-cyanoindole-6-carboxylate derivatives and accelerate their research and development goals.
References
- Kluska, M., et al. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Journal of Pharmaceutical and Biomedical Analysis, 124, 292-299.
- Powell, W. S. (1964). Preparation of Indole Extracts from Plants for Gas Chromatography and Spectrophotofluorometry. Plant Physiology, 39(5), 836-842.
- SIELC Technologies. (n.d.). Separation of Indole-3-carbinol on Newcrom R1 HPLC column.
- BenchChem. (2025).
- Takao, M., et al. (1992). Process of preparing purified aqueous indole solution. U.S.
- SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column.
- Wang, H., et al. (2012). Crystallization purification of indole.
- Wadsworth, et al. (2014). Crystallization process of tricyclic indole derivatives.
- SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column.
- Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.
- Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
- Duca, F. M., et al. (2014). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Analytical Methods, 6(15), 5514-5519.
- Reddit r/Chempros community. (2021). Problems with Fischer indole synthesis.
- Kim, S. J. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). Molecules, 27(16), 5331.
- BenchChem. (2025). Technical Support Center: Purification of Crude 3-Cyanoindole. BenchChem Technical Support.
- Gevorgyan, V., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega, 7(43), 38888–38901.
- BenchChem. (2025). Purity Assessment of Synthesized 3H-Indole-2-carbaldehyde by HPLC: A Comparative Guide. BenchChem Technical Support.
- Moody, C. J., & Hunt, J. C. A. (1998). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses, 75, 177.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Indole-3-carbinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Cyanoindole Functionalization
Welcome to our dedicated technical support center for resolving challenges in the functionalization of cyanoindoles. This guide is designed for researchers, scientists, and professionals in drug development who are encountering suboptimal yields in their synthetic endeavors. My approach is to provide not just procedural fixes, but to delve into the underlying chemical principles to empower you to make informed decisions in your experimental design.
Section 1: Initial Diagnosis of Low Conversion
Before delving into specific troubleshooting protocols, it is crucial to perform a thorough initial assessment of your reaction. Low conversion is a symptom, and a systematic diagnosis is the first step toward a cure.
Question: My reaction has stalled or is showing very low conversion by TLC/LC-MS analysis. What are the immediate checks I should perform?
Answer: A stalled reaction is a common issue that can often be traced back to fundamental aspects of the experimental setup. Before making significant changes to your protocol, a methodical review of the basics is essential.
-
Reagent Integrity: Verify the purity and integrity of all your starting materials, reagents, and solvents. Many catalysts employed in C-H activation are highly sensitive to air and moisture.[1] Ensure that any reactive intermediates or starting materials have not degraded during storage.
-
Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) form, are susceptible to oxidation.[2] Confirm that your reaction was conducted under a rigorously maintained inert atmosphere (e.g., nitrogen or argon). This includes using properly dried glassware and employing techniques such as evacuating and backfilling the reaction vessel.
-
Temperature Control: C-H activation processes often have a significant activation energy barrier and require elevated temperatures.[1] Double-check your heating apparatus to ensure it is reaching and maintaining the target temperature. Conversely, excessively high temperatures can lead to catalyst decomposition or the formation of unwanted byproducts.[1]
-
Reaction Monitoring: Ensure that your method of monitoring the reaction (TLC, GC-MS, HPLC) is providing an accurate picture of the reaction's progress.[3] It is possible that the reaction is proceeding, but your analytical method is not sensitive enough or is misleading.
Below is a workflow to guide your initial diagnostic process.
Caption: Initial diagnostic workflow for low conversion.
Section 2: Catalyst and Reaction Setup
The heart of a successful C-H functionalization is the catalytic system. Issues related to the catalyst are a primary cause of low conversion rates.
Question: I suspect my palladium catalyst is inactive or has deactivated. What are the common causes and how can I address them?
Answer: Catalyst deactivation is a frequent culprit in low-yielding reactions. Understanding the potential deactivation pathways is key to mitigating this issue.
-
Catalyst Poisoning: Impurities in your starting materials or solvents can act as catalyst poisons.[1] Common poisons for palladium catalysts include sulfur-containing compounds, lead, phosphorus, and zinc.[1] It is imperative to use high-purity reagents and solvents.
-
Oxidation: As previously mentioned, the active Pd(0) species is readily oxidized. Ensure your inert atmosphere is rigorously maintained throughout the reaction.
-
Ligand Degradation: The phosphine ligands often used in these reactions can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures. Consider screening different, more robust ligands.
-
Cyanide Inhibition: An excess of the cyanide source can lead to the formation of stable palladium-cyanide complexes, which are catalytically inactive.[2] The stoichiometry of the cyanide source should be carefully optimized.
Troubleshooting Protocol: Diagnosing Catalyst Deactivation
-
Control Experiment: Run a control reaction with a substrate known to work well with your catalytic system. If this reaction also fails, it strongly suggests an issue with the catalyst or reaction setup.
-
Catalyst/Ligand Screening: If you are experiencing consistently low yields, consider screening a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. Sterically hindered biaryl phosphine ligands have demonstrated high efficacy in similar cross-coupling reactions.[2]
-
Fresh Catalyst: Always use a fresh batch of catalyst and ligand, especially if the current stock is old or has been improperly stored.
| Parameter | Recommendation | Rationale |
| Catalyst Source | Screen Pd(OAc)₂, Pd₂(dba)₃, or other Pd(II) or Pd(0) sources. | Different precursors can have varying activities and stabilities. |
| Ligand Choice | Consider sterically hindered biaryl phosphines (e.g., SPhos, XPhos). | These ligands can promote reductive elimination and stabilize the active catalytic species.[2] |
| Cyanide Source | Use safer alternatives like K₄[Fe(CN)₆] or Zn(CN)₂ over KCN or NaCN.[2] | These sources can provide a slow release of cyanide, minimizing catalyst inhibition. |
| Atmosphere | Use high-purity inert gas (Ar or N₂) and degassed solvents. | Prevents oxidation of the Pd(0) catalyst and phosphine ligands.[2] |
Section 3: Reaction Parameters: Solvent, Temperature, and Time
The interplay of solvent, temperature, and reaction time is critical for achieving high conversion. These parameters are often interdependent and require careful optimization.
Question: How do I choose the optimal solvent and temperature for my cyanoindole functionalization?
Answer: The choice of solvent can significantly impact the solubility of your reactants and catalyst, as well as the reaction rate.[1][4]
-
Solvent Polarity: Polar aprotic solvents like DMF, DMA, and DMSO are commonly used for palladium-catalyzed cyanations.[2][4] However, some reactions may benefit from non-polar solvents like toluene.[1] In some cases, a two-solvent system, such as toluene and DMA, can be used to regulate the concentration of the cyanide source and minimize catalyst deactivation.[5]
-
Fluorinated Alcohols: Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been shown to promote unique reactivity in C-H activation.[6]
-
Temperature Optimization: C-H activation often requires elevated temperatures, typically in the range of 100-140°C.[2] However, it is crucial to determine the minimum temperature required for efficient conversion to avoid catalyst decomposition and side reactions.[1] It is advisable to perform small-scale experiments to optimize the temperature for your specific substrate and catalyst system.[2]
Question: My reaction seems to stop before completion. Should I increase the reaction time?
Answer: While incomplete conversion may simply require longer reaction times, it is also possible that the catalyst has deactivated or that an equilibrium has been reached.[1] Simply extending the reaction time indefinitely can lead to product degradation. It is essential to monitor the reaction's progress over time to determine the optimal duration.[1]
Caption: Decision workflow for optimizing reaction time.
Section 4: Substrate and Reagent-Specific Issues
The nature of your cyanoindole substrate and other reagents can present unique challenges.
Question: I am observing significant side product formation. How can I improve the selectivity of my reaction?
Answer: The indole ring is inherently reactive, which can lead to the formation of side products.[2]
-
Protecting Groups: The indole nitrogen (N-H) is nucleophilic and can participate in side reactions. Using a protecting group, such as a tosyl (Ts), benzyl (Bn), or tert-butyloxycarbonyl (Boc) group, can prevent N-functionalization and improve selectivity for the desired C-H functionalization.[2]
-
Homocoupling: A common side reaction is the homocoupling of the starting haloindole (if used as a precursor). This can often be minimized by carefully controlling the catalyst loading and the rate of reagent addition.[2]
-
Regioisomers: If you are observing a mixture of regioisomers, the directing group strategy is crucial for controlling the site of functionalization.[7] The choice of directing group can steer the reaction to different positions on the indole ring.
Question: My cyanoindole derivative is difficult to purify. What strategies can I employ?
Answer: The purification of indole derivatives can be challenging due to their potential for degradation on silica gel and the presence of closely related impurities.[2]
-
Chromatography: When using column chromatography, it is advisable to use a less acidic silica gel or to neutralize it by adding a small amount of a non-polar amine like triethylamine to the eluent.[2]
-
Alternative Purification Methods: If column chromatography is ineffective, consider other techniques such as recrystallization, preparative thin-layer chromatography (prep-TLC), or high-performance liquid chromatography (HPLC).[2]
-
Metal Scavenging: Residual palladium in your final product can interfere with subsequent biological assays.[8] Even after chromatographic purification, significant levels of palladium can remain.[8] Consider using a metal scavenger to reduce palladium levels to an acceptable limit.[8]
Experimental Protocols
General Protocol for a Palladium-Catalyzed C-H Cyanation of an N-Protected Indole:
-
To a dried Schlenk tube, add the N-protected indole (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., XPhos, 4-10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[1]
-
Add the cyanide source (e.g., Zn(CN)₂, 0.6-1.2 equiv.) and any additives.
-
Add the anhydrous solvent (e.g., DMF) via syringe.[1]
-
Heat the reaction mixture to the optimized temperature (e.g., 110-130°C) with stirring.[2]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.[1]
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel, potentially with a triethylamine-doped eluent.[1][2]
References
-
Heterogeneous catalytic approaches in C–H activation reactions - RSC Publishing. [Link]
-
GREENER SOLVENTS IN C-H ACTIVATION: ADVANCING SUSTAINABLE TRANSFORMATIONS - IIP Series. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - NIH. [Link]
-
Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines. [Link]
-
Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. [Link]
-
Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines - PubMed. [Link]
-
Effect of solvent on reaction at different temperatures a,b | Download Table - ResearchGate. [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. iipseries.org [iipseries.org]
- 5. Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Suzuki Coupling for Indole-6-Carboxylates
Welcome to the technical support center for the Suzuki-Miyaura coupling of indole-6-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization is paramount.[1] However, the unique electronic properties of the indole ring, particularly when substituted with an electron-withdrawing carboxylate group, can present significant synthetic challenges.[1]
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome common hurdles and achieve high-yielding, reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Suzuki coupling of indole-6-carboxylates, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low to No Product Formation
This is one of the most common issues. A systematic approach to diagnosing the root cause is essential.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure your palladium catalyst is not degraded. Pd(0) species are susceptible to oxidation. Consider using a fresh batch or an air-stable precatalyst. To confirm catalyst activity, run a small-scale control reaction with a known reactive substrate.[2] |
| Inefficient Oxidative Addition | The electron-withdrawing nature of the 6-carboxylate group can make the indole ring electron-deficient, potentially slowing down the oxidative addition step. The use of electron-rich and sterically hindered phosphine ligands can facilitate this step.[3] |
| Poor Solubility of Reagents | Indole-6-carboxylates and the inorganic base may have limited solubility in the reaction solvent.[4] Ensure all components are adequately dissolved. A solvent screen may be necessary. Common solvent systems include mixtures of dioxane/water, THF/water, or DMF/water.[2] |
| Insufficient Reaction Temperature | Some Suzuki couplings require elevated temperatures to proceed at a practical rate.[2] If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider cautiously increasing it. Microwave heating can be a useful tool for rapidly screening higher temperatures.[2] |
| Base Incompatibility or Insufficient Strength | The choice of base is critical. It must be strong enough to promote transmetalation but not so strong as to cause substrate degradation. For N-H indoles, inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often effective.[2] The physical form of the base matters; ensure it is finely powdered to maximize surface area.[2] |
Problem 2: Significant Formation of Side Products
The appearance of unexpected peaks in your LC-MS or TLC analysis indicates side reactions are occurring.
| Possible Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | This side reaction is often caused by the presence of oxygen, which can also lead to catalyst decomposition.[5] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., argon or nitrogen).[6] Using bulky phosphine ligands can also suppress homocoupling.[7] |
| Protodeboronation of the Boronic Acid | The boronic acid can be replaced by a hydrogen atom, a common issue with heteroaryl boronic acids.[8] This is often exacerbated by strong bases and high temperatures in aqueous media.[5][8] Consider using a milder base like KF or switching to anhydrous conditions.[5][8] Using the boronic acid as a more stable pinacol ester (BPin) or MIDA ester can also mitigate this problem.[8] |
| Hydrolysis of the Carboxylate Ester | The basic reaction conditions can lead to the saponification of the ester group. If this is observed, switching to a milder, non-aqueous base like potassium fluoride (KF) may be beneficial.[4] |
Problem 3: Reaction Stalls Before Completion
If you observe the reaction starting but then stalling, catalyst deactivation is a likely culprit.
| Possible Cause | Troubleshooting Steps |
| Catalyst Decomposition | The N-H of the indole can coordinate to the palladium center, leading to catalyst inhibition or decomposition.[9] While many modern catalysts can tolerate unprotected N-H groups, protection (e.g., with Boc or Tosyl groups) may be necessary in challenging cases.[9][10] |
| Ligand Degradation | Phosphine ligands can be susceptible to oxidation. Ensure high-purity ligands are used and handled under an inert atmosphere. |
| Insufficient Catalyst Loading | For challenging substrates, a higher catalyst loading may be required to drive the reaction to completion. |
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the N-H of my indole-6-carboxylate?
While many modern Suzuki coupling protocols are effective for unprotected indoles, N-H protection can sometimes be beneficial.[1][9] The acidic N-H proton can interfere with the catalytic cycle.[9] If you are experiencing low yields or catalyst deactivation, trying the reaction with an N-protected indole (e.g., N-Boc or N-Tosyl) is a logical next step.[10]
Q2: Which palladium catalyst and ligand system is best for this transformation?
There is no single "best" system, as the optimal choice depends on the specific substrates. However, for electron-deficient heteroaryl halides like indole-6-carboxylates, catalyst systems employing bulky, electron-rich phosphine ligands are often highly effective.[5][11][12] Examples include Buchwald-type biarylphosphine ligands such as SPhos and XPhos.[9][11] Pre-catalysts that are stable to air and moisture can also improve reproducibility.[2]
Q3: How do I choose the right base and solvent?
The base and solvent are often interdependent. A common and effective system is an inorganic base like K₃PO₄ or Cs₂CO₃ in a mixture of an aprotic organic solvent (like 1,4-dioxane or THF) and water.[2][9] The water helps to dissolve the inorganic base.[2][8] However, if protodeboronation is an issue, anhydrous conditions with a base like KF might be necessary.[4] The solubility of all reactants is crucial, so a solvent system that fully dissolves all components at the reaction temperature should be chosen.[4]
Q4: My boronic acid is a pinacol ester (BPin). Do I need to modify the reaction conditions?
Arylpinacolboronate esters are generally less reactive than their corresponding boronic acids and may require longer reaction times or higher temperatures.[10] However, they are also more stable and less prone to protodeboronation.[8] The same catalyst and base systems are typically effective.
Q5: I'm seeing a lot of starting material remaining. What is the first thing I should try?
First, confirm the activity of your catalyst with a reliable control reaction. If the catalyst is active, the next step is often to increase the reaction temperature.[2] If that doesn't lead to improvement, screening different ligands, particularly more electron-rich and bulky ones, can have a significant impact on the reaction outcome.[3]
Experimental Protocols
Standard Protocol for Suzuki Coupling of an Indole-6-Carboxylate
This protocol provides a good starting point for the optimization of your specific reaction.
Materials:
-
Indole-6-carboxylate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel, add the indole-6-carboxylate, arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction vessel via syringe.
-
Add degassed water to the reaction mixture. The typical solvent ratio is 4:1 to 10:1 dioxane:water.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Key Reaction Parameters
| Parameter | Standard Condition | Optimized Condition (Example) | Rationale for Optimization |
| Catalyst | Pd₂(dba)₃ / SPhos | XPhos Pd G3 | Pre-catalyst offers greater air stability and potentially higher activity. |
| Base | K₃PO₄ | Cs₂CO₃ | Cs₂CO₃ is more soluble in some organic solvents and can be more effective. |
| Solvent | Dioxane/H₂O (4:1) | THF/H₂O (10:1) | Solvent choice can impact solubility and reaction rate. |
| Temperature | 80-100 °C | 110 °C (sealed vessel) | Higher temperature can overcome activation energy barriers for challenging substrates. |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yielding Suzuki coupling reactions.
References
-
[Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[11][13]-Fused Indole Heterocycles - ACS Publications.]()
Sources
- 1. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. ias.ac.in [ias.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 19. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Redirecting [linkinghub.elsevier.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Preventing Tar Formation in Indole Synthesis and Modification
Welcome to the technical support center for indole synthesis and modification. This resource is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of tar formation during their experiments. My goal is to provide you with not just troubleshooting steps, but a deeper understanding of the underlying chemical principles that lead to these undesirable side reactions. By explaining the "why" behind the "how," this guide empowers you to make informed decisions in your experimental design, leading to cleaner reactions and higher yields.
Section 1: Understanding the Root Cause: Why Do Indoles Form Tar?
Tar formation is a frequent obstacle in indole chemistry, often resulting from the inherent reactivity of the indole nucleus. Understanding the mechanisms behind this degradation is the first step toward prevention.
FAQ 1: What makes the indole ring so susceptible to polymerization and tar formation?
The indole ring possesses a high electron density, particularly at the C3 position, making it highly nucleophilic.[1] This inherent reactivity is a double-edged sword; while it allows for a rich variety of functionalization reactions, it also makes the indole nucleus prone to self-reaction and polymerization, especially under acidic conditions.[2][3][4]
Protonation of the indole ring, primarily at the C3 position, generates a reactive indoleninium ion intermediate.[1] This cation is highly electrophilic and can be attacked by another neutral indole molecule, initiating a chain reaction that leads to oligomers and ultimately, intractable tars.[3]
Diagram: The Vicious Cycle of Acid-Catalyzed Indole Polymerization
Caption: Acid-catalyzed polymerization pathway of indole leading to tar formation.
Section 2: Troubleshooting Guide for Common Indole Syntheses
Different indole synthesis methods have their own unique challenges. This section provides specific troubleshooting advice for some of the most common named reactions.
Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method, but it is not without its pitfalls, particularly regarding tar formation due to the harsh acidic conditions and high temperatures often employed.[5][6][7][8]
Q1: My Fischer indole synthesis is producing a significant amount of black, insoluble tar. What are the likely causes and how can I fix it?
A1: High temperatures and strong acids are the primary culprits. The key[4][4]-sigmatropic rearrangement in the Fischer synthesis requires an acid catalyst and heat.[5][8][9] However, excessive heat or overly strong acidic conditions can promote side reactions, including decomposition of the starting materials or the indole product itself, leading to tar.[6]
Troubleshooting Steps:
-
Optimize the Reaction Temperature: If the temperature is too high, it can accelerate degradation pathways.[6] Conversely, a temperature that is too low will result in a sluggish reaction and incomplete conversion.[6] It is crucial to find the "sweet spot" for your specific substrates. Start with the lower end of the literature-reported temperature range and gradually increase it while monitoring the reaction by TLC.
-
Select the Appropriate Acid Catalyst: While strong acids like sulfuric acid or polyphosphoric acid are common, they can be too harsh for sensitive substrates.[5][8] Consider using milder Lewis acids such as zinc chloride or boron trifluoride.[5][8][10] In some cases, a solid-supported acid catalyst can also offer better control and easier workup.
-
Ensure Anhydrous Conditions: Water can interfere with the acid catalyst and intermediates, potentially leading to unwanted side reactions.[11] Ensure all glassware is oven-dried and use anhydrous solvents.
| Parameter | Issue | Recommended Action |
| Temperature | Too high: promotes degradation and tar formation. | Start at the lower end of the recommended range and optimize. |
| Too low: incomplete reaction. | Gradually increase temperature while monitoring with TLC. | |
| Acid Catalyst | Too strong: causes decomposition of sensitive substrates. | Use milder Lewis acids (e.g., ZnCl₂, BF₃). |
| Water Content | Presence of water interferes with the reaction. | Use oven-dried glassware and anhydrous solvents. |
Madelung Indole Synthesis
The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures, conditions that can also lead to tar formation.[12]
Q2: I'm attempting a Madelung synthesis, but my reaction mixture is turning dark and I'm getting a low yield of the desired indole. What's going wrong?
A2: The harsh conditions of the classical Madelung synthesis are often to blame. The use of strong bases like sodium or potassium alkoxides at temperatures between 200-400 °C can be destructive for many functional groups.[12]
Troubleshooting Steps:
-
Consider Modern Modifications: Several modern variations of the Madelung synthesis utilize milder conditions. For example, using organolithium reagents as bases can often allow the reaction to proceed at lower temperatures.[1] A LiN(SiMe₃)₂/CsF system has also been shown to be effective under milder conditions.[11]
-
Ensure an Inert Atmosphere: These reactions are highly sensitive to oxygen and moisture. It is critical to perform the reaction under a rigorously inert atmosphere (e.g., argon or nitrogen).
-
Substrate Purity: Impurities in the starting N-phenylamide can lead to side reactions at high temperatures. Ensure your starting material is pure before subjecting it to these harsh conditions.
Diagram: Troubleshooting Workflow for Tar Formation in Indole Synthesis
Caption: A logical workflow for troubleshooting tar formation in indole synthesis.
Section 3: Preventative Measures During Indole Modification and Functionalization
Even after a successful synthesis, the indole ring can be prone to degradation during subsequent functionalization steps.
FAQ 2: I have a pure indole, but it decomposes and forms tar when I try to perform subsequent reactions like acylations or alkylations. How can I protect it?
A2: The unprotected N-H of the indole ring is acidic and the C3 position is highly nucleophilic, leading to instability. Protecting the nitrogen atom is a common and effective strategy to prevent unwanted side reactions.
Preventative Strategies:
-
N-Protection: The use of a protecting group on the indole nitrogen can significantly improve stability. Common protecting groups include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and tosyl (Ts). The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.
-
Use of Scavengers: In some cases, reactive intermediates generated during a reaction can lead to indole degradation. The addition of a scavenger can help to trap these species. For example, indole itself has been shown to act as a scavenger for reactive aldehydes.[13] Certain indole derivatives have also been investigated for their ability to scavenge reactive oxygen species.[14][15]
-
Control of Reaction Conditions:
-
Temperature: As with synthesis, keeping the temperature as low as possible can minimize degradation.
-
Atmosphere: For reactions sensitive to oxidation, degassing the solvent and running the reaction under an inert atmosphere is crucial.
-
pH Control: Avoid strongly acidic conditions if possible. If an acid is required, use the mildest one that will effectively catalyze the reaction.
-
Experimental Protocol: N-Boc Protection of Indole
This protocol provides a standard procedure for protecting the indole nitrogen with a Boc group, which can enhance its stability during subsequent functionalization reactions.
Materials:
-
Indole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Dissolve indole (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Add DMAP (0.1 eq) to the solution.
-
Add Boc₂O (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-Boc-indole.
Section 4: Purification Strategies for Tar-Contaminated Indole Products
Even with the best preventative measures, some tar formation may be unavoidable. In these cases, effective purification is key.
Q3: My reaction produced the desired indole, but it's contaminated with a significant amount of tarry material. What is the best way to purify my product?
A3: A multi-step purification approach is often necessary.
-
Initial Filtration: If the tar is largely insoluble, you may be able to remove a significant portion by dissolving the crude reaction mixture in a suitable solvent (one in which your product is soluble but the tar is not) and filtering through a plug of celite or silica gel.
-
Liquid-Liquid Extraction: This can be an effective way to separate your product from more polar or acidic/basic impurities.[16][17][18] The choice of solvents will be critical and will depend on the properties of your specific indole derivative.
-
Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities and residual tar. A careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is required. A gradient elution is often necessary to first wash off non-polar impurities and then elute your product while leaving the more polar tarry materials on the column.
-
Crystallization: If your product is a solid, crystallization can be an excellent final purification step to obtain highly pure material.[19][20]
References
-
The investigation of acid effect on chemical polymerization of indole - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
-
Oligomerization of indole-3-carbinol in aqueous acid - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]
-
Kinetic Study of Polymerization of Indole Using UV-Vis Spectroscopy. (n.d.). Retrieved January 4, 2026, from [Link]
-
Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction - MDPI. (n.d.). Retrieved January 4, 2026, from [Link]
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. (n.d.). Retrieved January 4, 2026, from [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1) - NIH. (2022). Retrieved January 4, 2026, from [Link]
-
Isolation of indole from coal-tar fractions by liquid extraction (Journal Article) | OSTI.GOV. (1980). Retrieved January 4, 2026, from [Link]
-
Synthesis and Chemistry of Indole. (n.d.). Retrieved January 4, 2026, from [Link]
-
High-Purity Purification of Indole Contained in Coal Tar Absorption Oil by Extraction-Distillation-Crystallization Combination - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1 - Semantic Scholar. (n.d.). Retrieved January 4, 2026, from [Link]
-
Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from [Link]
-
Madelung synthesis - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
-
Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. (n.d.). Retrieved January 4, 2026, from [Link]
-
Fischer indole synthesis - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]
-
Indole: A Promising Scavenging Agent for Methylglyoxal and Related Carbonyls in Tryptophan Containing Maillard Model Systems - PubMed. (2019). Retrieved January 4, 2026, from [Link]
-
Scavenging of reactive oxygen species by N-substituted indole-2 and 3-carboxamides. (n.d.). Retrieved January 4, 2026, from [Link]
-
Peroxynitrite Scavenging Activity of Indole Derivatives - Semantic Scholar. (n.d.). Retrieved January 4, 2026, from [Link]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Oligomerization of indole-3-carbinol in aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. testbook.com [testbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 13. Indole: A Promising Scavenging Agent for Methylglyoxal and Related Carbonyls in Tryptophan Containing Maillard Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Scavenging of reactive oxygen species by N-substituted indole-2 and 3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peroxynitrite Scavenging Activity of Indole Derivatives: Interaction of Indoles with Peroxynitrite | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isolation of indole from coal-tar fractions by liquid extraction (Journal Article) | OSTI.GOV [osti.gov]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction) | Semantic Scholar [semanticscholar.org]
"selection of protecting groups for the indole nitrogen in Methyl 3-cyanoindole-6-carboxylate"
Topic: Selection of Protecting Groups for the Indole Nitrogen in Methyl 3-cyanoindole-6-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the Technical Support Center. This guide is designed to assist researchers in navigating the critical decision of selecting and utilizing a suitable protecting group for the indole nitrogen of methyl 3-cyanoindole-6-carboxylate. The presence of both a cyano and a methyl ester group on the indole scaffold introduces specific challenges that require careful consideration to ensure the success of subsequent synthetic transformations. This document, structured in a question-and-answer format, provides in-depth technical guidance, troubleshooting advice, and detailed experimental protocols to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the indole nitrogen of methyl 3-cyanoindole-6-carboxylate?
The indole N-H proton is weakly acidic and can interfere with a variety of reactions. Deprotonation by a base can lead to undesired side reactions. Furthermore, the indole ring itself is electron-rich and susceptible to oxidation and electrophilic attack. N-protection mitigates these issues by:
-
Preventing unwanted reactivity: It blocks the N-H from participating in reactions where it could act as a nucleophile or an acid.
-
Modulating electronic properties: Electron-withdrawing protecting groups, such as tosyl (Ts) or tert-butoxycarbonyl (Boc), decrease the electron density of the indole ring, making it more stable towards oxidation and modifying its reactivity towards electrophiles.[1]
-
Improving solubility: The introduction of a protecting group can enhance the solubility of the indole derivative in organic solvents.
Q2: What are the primary challenges when selecting a protecting group for methyl 3-cyanoindole-6-carboxylate?
The main challenge lies in the orthogonality of the protecting group with the existing functional groups: the methyl ester and the cyano group.
-
Methyl Ester Stability: The methyl ester is susceptible to hydrolysis under basic conditions. Therefore, protecting groups that require harsh basic conditions for removal are generally not ideal.
-
Cyano Group Stability: While generally robust, the cyano group can be sensitive to certain strong reducing agents or highly nucleophilic reagents that might be used for deprotection.
-
Electronic Effects: The electron-withdrawing nature of both the cyano and carboxylate groups can influence the ease of N-protection and the stability of the N-protected indole.
Q3: Which protecting groups are most suitable for this substrate and why?
A careful selection is crucial. Here is a comparative analysis of common protecting groups:
| Protecting Group | Abbreviation | Key Advantages | Key Disadvantages | Compatibility with Methyl 3-cyanoindole-6-carboxylate |
| tert-Butoxycarbonyl | Boc | Easily introduced. Generally stable to base and nucleophiles.[2] Removable under mild acidic conditions.[2] | Labile to strong acids. | Good. Deprotection with mild acid is unlikely to affect the ester or cyano group. |
| Tosyl | Ts | Very robust and stable to a wide range of reaction conditions, including acidic and oxidative conditions.[1] | Removal often requires harsh conditions (strong reducing agents or strong bases), which can be incompatible with the methyl ester.[1] | Moderate. Deprotection can be challenging. However, milder methods are being developed. |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Stable to a wide range of conditions, including bases and mild acids.[2] | Removal requires fluoride sources (e.g., TBAF) or strong acids.[1] | Good. Fluoride-mediated deprotection is generally compatible with the ester and cyano groups. |
| Benzyl | Bn | Stable to acidic and basic conditions.[2] | Removal via catalytic hydrogenation may affect other functional groups depending on the substrate. | Moderate. The compatibility of catalytic hydrogenation needs to be evaluated based on the overall molecular structure. |
Recommendation: For most applications involving methyl 3-cyanoindole-6-carboxylate, Boc and SEM are often the protecting groups of choice due to the mild and orthogonal conditions required for their removal.
Troubleshooting Guide
Problem 1: Low yield during N-protection.
-
Possible Cause: Incomplete deprotonation of the indole nitrogen. The acidity of the N-H is influenced by the electron-withdrawing substituents.
-
Solution:
-
Use a sufficiently strong base to ensure complete deprotonation. Sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF is a common and effective choice.[1]
-
Ensure anhydrous reaction conditions, as water will quench the base.
-
Allow sufficient time for deprotonation before adding the protecting group electrophile.
-
Problem 2: Hydrolysis of the methyl ester during deprotection.
-
Scenario: You are using a protecting group that requires basic conditions for removal (e.g., some methods for Ts deprotection).
-
Solution:
-
Avoid strongly basic aqueous conditions.
-
For Ts group removal, consider milder, non-hydrolytic methods. For instance, using cesium carbonate in a THF-methanol solvent mixture can be effective.[3] Another approach is the use of thioglycolic acid with lithium hydroxide.[4]
-
If possible, opt for a protecting group that is cleaved under non-basic conditions, such as Boc or SEM.
-
Problem 3: Difficulty in removing the N-Tosyl (Ts) group.
-
Background: The N-Ts group is notoriously difficult to cleave due to the stability of the sulfonamide bond.
-
Troubleshooting Steps:
-
Magnesium in Methanol: This reductive cleavage method can be effective, but reaction times can be long.
-
Cesium Carbonate in THF/MeOH: A milder basic method that may be compatible with the ester group.[3][5]
-
Phase-Transfer Catalysis: Using KOH with a phase-transfer catalyst in a THF-water system can be an option, but careful monitoring is needed to avoid ester hydrolysis.[4]
-
Problem 4: Incomplete deprotection of the N-Boc group.
-
Possible Cause: Insufficiently acidic conditions or steric hindrance.
-
Solutions:
-
Standard Acidic Conditions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0 °C to room temperature is generally effective.[6]
-
Milder Acidic Conditions: For substrates with other acid-sensitive groups, a solution of HCl in dioxane or methanol can be used.[6]
-
Non-Acidic Cleavage: A catalytic amount of sodium methoxide in dry methanol can selectively deprotect N-Boc on indoles at ambient temperature.[7][8] This method is particularly useful to avoid acidic conditions altogether.
-
Experimental Protocols
Protocol 1: N-Boc Protection of Methyl 3-cyanoindole-6-carboxylate
This protocol utilizes di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
dot
Sources
Technical Support Center: Managing Regioselectivity in Electrophilic Substitution of 3-Cyanoindoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for controlling the site of reaction in electrophilic aromatic substitution (SEAr) of 3-cyanoindoles. The presence of the electron-withdrawing cyano group at the C3 position fundamentally alters the reactivity of the indole nucleus, presenting unique challenges and opportunities in synthetic chemistry.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles governing the reactivity of 3-cyanoindoles. Understanding these concepts is the first step in troubleshooting and optimizing your reactions.
Q1: Why doesn't electrophilic substitution on 3-cyanoindole occur at the C2 position like in many other 3-substituted indoles?
A1: In a typical indole, the C3 position is the most nucleophilic and kinetically favored site for electrophilic attack.[1][2] When C3 is blocked, substitution often occurs at C2, sometimes through a mechanism involving initial attack at C3 followed by a 1,2-migration.[3][4] However, the 3-cyano group is a potent electron-withdrawing group (EWG) through both resonance and inductive effects. This effect strongly deactivates the entire pyrrole ring, particularly the adjacent C2 position, making it electronically unfavorable for an electrophile to attack there.[5] Consequently, electrophilic attack is redirected to the more electron-rich benzene portion of the molecule.
Q2: If the pyrrole ring is deactivated, where does substitution occur on the 3-cyanoindole nucleus?
A2: With the pyrrole ring deactivated, the benzene ring (positions C4, C5, C6, and C7) becomes the site of electrophilic attack. The precise location is determined by a subtle interplay of factors, but a general trend is often observed. The C6 position is frequently the most favored site for substitution, as demonstrated in the regiospecific bromination of 3-cyanoindole to yield 6-bromo-3-cyanoindole. However, mixtures of isomers are common, and achieving high selectivity for C4, C5, or C7 often requires specialized strategies.[6][7]
Q3: Is it necessary to protect the indole nitrogen (N1) before attempting electrophilic substitution?
A3: Yes, N-protection is highly recommended for several critical reasons:
-
Preventing Side Reactions: The indole N-H is acidic and can be deprotonated or act as a competing nucleophile, leading to N-acylation or N-alkylation, especially in Friedel-Crafts reactions.[8]
-
Improving Solubility: Many N-protected derivatives have better solubility in common organic solvents, leading to more homogeneous reaction conditions.
-
Modulating Reactivity & Selectivity: The choice of protecting group can electronically and sterically influence the regiochemical outcome of the substitution on the benzene ring.[9][10] Electron-withdrawing protecting groups (e.g., tosyl) further decrease the ring's overall reactivity but can enhance selectivity, while bulky groups can sterically hinder attack at the C4 and C7 positions.[10]
Part 2: Troubleshooting Guides & Strategic Solutions
This section is designed in a problem-and-answer format to directly address specific issues you may encounter in the lab.
Problem 1: The reaction is sluggish, or no product is formed.
-
Likely Cause: The combined deactivating effect of the 3-cyano group and, potentially, an electron-withdrawing N-protecting group (like N-tosyl) has rendered the indole nucleus insufficiently nucleophilic for the chosen electrophile.
-
Suggested Solutions:
-
Increase Reaction Severity: Carefully increase the temperature or use a stronger Lewis acid to promote the reaction. For example, in Friedel-Crafts acylations, switching from AlCl₃ to a more reactive catalyst like SnCl₄ or TiCl₄ might be effective.[11][12]
-
Change the N-Protecting Group: If you are using a strongly deactivating group like tosyl (Ts), consider switching to a more neutral or slightly activating group. An N-benzyl group does not significantly reduce the ring's electron density.[10] An N-SEM ([2-(trimethylsilyl)ethoxy]methyl) group is another excellent choice that is sterically bulky and stable to many conditions but can be removed under specific fluoride-mediated protocols.[13][14]
-
Enhance Electrophile Reactivity: Use a more potent electrophilic species. For nitration, instead of standard nitric/sulfuric acid which can degrade the indole, consider non-acidic reagents like ammonium tetramethylnitrate with trifluoroacetic anhydride, which generates the highly electrophilic trifluoroacetyl nitrate in situ.[15][16]
-
Problem 2: The reaction yields a mixture of C4, C5, and C6 isomers with poor regioselectivity.
-
Likely Cause: The electronic differences between the C4, C5, C6, and C7 positions are minimal, leading to competitive attack at multiple sites.
-
Strategic Solutions:
-
Employ Steric Hindrance (Kinetic Control): This is one of the most effective and straightforward strategies. By installing a sterically demanding protecting group on the indole nitrogen, you can physically block the electrophile's approach to the peri positions (C4 and C7).
-
Actionable Protocol: Protect the 3-cyanoindole nitrogen with a bulky group such as triisopropylsilyl (TIPS) or 2-(trimethylsilyl)ethoxymethyl (SEM). The large footprint of these groups extends over the C4 and C7 positions, directing the incoming electrophile preferentially to the less hindered C6 or C5 positions.
-
-
Leverage Directing Groups (Thermodynamic Control): For reactions where absolute regiocontrol is paramount, particularly for accessing the challenging C4 and C7 positions, transition-metal-catalyzed C-H functionalization using a directing group (DG) is the state-of-the-art approach.[7][17]
-
Conceptual Workflow: A removable directing group is installed on the indole nitrogen. This group contains a heteroatom that chelates to a transition metal catalyst (e.g., Palladium, Rhodium, Iridium), delivering it to a specific C-H bond (e.g., C4 or C7) for activation and subsequent coupling.[6][18] While this moves beyond classical electrophilic substitution, it is the premier solution for difficult regiochemical challenges.
-
-
Diagram: Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision-making workflow for improving regioselectivity.
Problem 3: The N-protecting group is cleaved during the reaction.
-
Likely Cause: The protecting group is unstable to the reaction conditions, particularly strong Lewis or Brønsted acids. The Boc (tert-butoxycarbonyl) group is a common culprit as it is designed to be acid-labile.[9]
-
Suggested Solutions:
-
Select a More Robust Protecting Group: Choose a protecting group known for its stability under your planned reaction conditions.
-
Modify Reaction Conditions: If possible, switch to a milder Lewis acid or non-acidic conditions to preserve the protecting group.
-
Table 1: N-Protecting Group Compatibility Guide for 3-Cyanoindoles
| Protecting Group | Abbreviation | Stability to Strong Acid | Stability to Base | Key Features & Removal |
| Tosyl | Ts | Very High | High | Very robust, but requires harsh removal (e.g., Na/NH₃, Mg/MeOH).[9] Deactivates the ring. |
| Benzyl | Bn | High | Very High | Stable group. Removed by hydrogenolysis (H₂/Pd-C). Does not deactivate the ring.[10] |
| SEM | SEM | Moderate | Very High | Bulky. Stable to many conditions. Removed with fluoride (e.g., TBAF) or strong acid.[13] |
| Boc | Boc | Low | High | Unsuitable for most Friedel-Crafts or strongly acidic reactions. Removed with TFA or HCl.[15] |
Part 3: Experimental Protocols & Data
Protocol 1: N-Protection of 3-Cyanoindole with SEM-Cl
This protocol installs a bulky, versatile protecting group ideal for directing substitution away from the C4 and C7 positions.
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-cyanoindole (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.2 M). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete formation of the indolide anion.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield N-SEM-3-cyanoindole.[19]
Protocol 2: Regioselective Bromination of N-SEM-3-Cyanoindole at C6
This protocol leverages the steric bulk of the N-SEM group to achieve high selectivity for the C6 position.
-
Setup: Dissolve N-SEM-3-cyanoindole (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask.[5]
-
Reagent Addition: At room temperature, add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise to the stirred solution.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or flash column chromatography to yield pure 6-bromo-N-SEM-3-cyanoindole.[5][19]
Table 2: Representative Data on Regioselectivity in Electrophilic Substitution of N-Protected 3-Cyanoindoles
| Reaction | N-Protecting Group | Electrophile/Conditions | Major Product | Reference |
| Bromination | None | NBS / Acetic Acid | 6-Bromo-3-cyanoindole | |
| Bromination | Phenylsulfonyl (SO₂Ph) | NBS / CH₂Cl₂ | 6-Bromo-1-(phenylsulfonyl)-3-cyanoindole | [5] |
| Nitration | Boc | NH₄NO₃ / TFAA | 6-Nitro-1-Boc-3-cyanoindole | [15] |
| Acylation | Benzyl (Bn) | Acetyl Chloride / SnCl₄ | Mixture, C6 often favored | [11][12] |
Diagram: Electronic Influence of the 3-Cyano Group
Caption: The 3-cyano group deactivates the pyrrole ring, directing electrophiles to the benzene moiety.
References
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Vertex AI Search Result[3]
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Vertex AI Search Result[1]
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Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Online]. Available at: [Link]
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Kushwaha, D. Synthesis and Chemistry of Indole. [Online]. Available at: [Link]
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- Sundberg, R. J. (2008). Electrophilic Substitution Reactions of Indoles. In Indoles (pp. 139-211). Academic Press.
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Semantic Scholar. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. [Online]. Available at: [Link]
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ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? [Online Forum]. Available at: [Link]
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ResearchGate. Electrophilic Substitution Reactions of Indoles. [Online]. Available at: [Link]
- Gevorgyan, V., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega, 7(43), 39229–39240.
-
PubMed. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. [Online]. Available at: [Link]
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- Tran, P. H., et al. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules, 20(10), 19605-19619.
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- Tran, P. H., et al. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 6(42), 37031-37038.
- Gevorgyan, V., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega, 7(43), 39229–39240.
-
Semantic Scholar. Recent Advances in the Synthesis of 3‐Cyanoindoles: A Literature Review. [Online]. Available at: [Link]
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ResearchGate. Substrate‐Controlled Regioselectivity Switch in a Three‐Component 1,3‐Dipolar Cycloaddition Reaction to Access 3,3′‐Pyrrolidinyl‐Spirooxindoles Derivatives. [Online]. Available at: [Link]
- Wang, X., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27365-27369.
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Beilstein Journals. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. [Online]. Available at: [Link]
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National Institutes of Health. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. [Online]. Available at: [Link]
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-
ResearchGate. Synthesis of 2,5-Disubstituted-3-cyanoindoles. [Online]. Available at: [Link]
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ResearchGate. Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. [Online]. Available at: [Link]
-
National Institutes of Health. (2021). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Online]. Available at: [Link]
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National Institutes of Health. (2014). Regioselective Halogenation of Lavanducyanin by a Site-Selective Vanadium-Dependent Chloroperoxidase. [Online]. Available at: [Link]
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Semantic Scholar. Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. [Online]. Available at: [Link]
-
National Institutes of Health. (2019). Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. [Online]. Available at: [Link]
-
ResearchGate. CsF-mediated reaction of diazo compounds with 3-nitroindoles: Access to cyano- and phosphonylpyrazolo[4,3-b]indoles. [Online]. Available at: [Link]
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Blucher Proceedings. (2014). Regioselective Synthesis of 3-Haloalkyl-isoxazoles from the Electrophilic Cyclization of Halogenated Oximes. [Online]. Available at: [Link]
-
ResearchGate. Direct and Selective 3-Amidation of Indoles Using Electrophilic N -[(Benzenesulfonyl)oxy]amides. [Online]. Available at: [Link]
-
ResearchGate. Green Halogenation of Indoles with Oxone-Halide. [Online]. Available at: [Link]
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"alternative catalysts and ligands for reactions with Methyl 3-cyanoindole-6-carboxylate"
Technical Support Center: Advanced Catalysis for Methyl 3-cyanoindole-6-carboxylate
Welcome to the technical support center for catalytic reactions involving Methyl 3-cyanoindole-6-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of functionalizing this electron-deficient indole scaffold. Here, we provide in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses foundational questions regarding catalyst and ligand selection for the unique electronic environment of Methyl 3-cyanoindole-6-carboxylate.
FAQ 1: Why do my standard palladium cross-coupling conditions (e.g., Pd(PPh₃)₄) result in low to no yield with Methyl 3-cyanoindole-6-carboxylate?
Answer: This is a frequent and critical issue stemming from the inherent properties of the indole substrate and its interaction with the palladium catalyst. Several factors are at play:
-
Catalyst Inhibition by the Indole Nitrogen: The lone pair of electrons on the indole nitrogen can coordinate strongly to the palladium center. This coordination can lead to the formation of stable, off-cycle catalyst complexes, effectively poisoning the catalyst and halting catalytic turnover.[1] This is particularly problematic with less sterically hindered and less electron-rich phosphine ligands like triphenylphosphine (PPh₃).
-
Electron-Deficient Nature of the Substrate: The presence of two electron-withdrawing groups (EWG), the 3-cyano and the 6-methoxycarbonyl groups, significantly lowers the electron density of the indole ring system. This makes the crucial oxidative addition step of the catalytic cycle slower and more challenging compared to electron-rich arenes.
-
Catalyst Deactivation and Decomposition: Standard catalysts can be sensitive to reaction conditions. At elevated temperatures, which are often required for unreactive substrates, catalyst decomposition to palladium black (inactive aggregated palladium) can occur, especially if the ligand cannot sufficiently stabilize the active Pd(0) species.[1][2]
Solution: To overcome these challenges, the catalytic system must be tailored to both protect the palladium center and accelerate the oxidative addition step. This is achieved by using:
-
Bulky, Electron-Rich Ligands: Ligands such as the Buchwald biaryl phosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential.[1][3] Their steric bulk creates a protective pocket around the palladium atom, preventing strong coordination from the indole nitrogen. Their electron-donating nature increases the electron density on the palladium, which in turn promotes the oxidative addition of the aryl halide.[4]
-
Well-Defined Pre-catalysts: Using modern pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) ensures the efficient and reliable in-situ generation of the active, monoligated Pd(0) species, which is crucial for initiating the catalytic cycle.[5]
FAQ 2: I need to perform a Suzuki-Miyaura coupling on an N-H indole. Is N-protection absolutely necessary?
Answer: While N-protection is often recommended for consistency, it is not always strictly necessary and can sometimes be avoided with the right choice of conditions.
-
The Role of the N-H Proton: The acidic N-H proton of the indole can react with the strong bases (e.g., NaOtBu, K₃PO₄) used in many cross-coupling reactions. This in-situ deprotonation forms an indolide anion. While this can sometimes participate in the reaction, it can also lead to side reactions or catalyst inhibition. Using an N-protected indole provides a more defined and predictable substrate.[6]
-
Successful Couplings with Unprotected Indoles: Success with unprotected indoles often depends on a careful balance of the base, solvent, and catalyst system. A weaker base (e.g., K₂CO₃, Cs₂CO₃) in a protic solvent mixture (e.g., dioxane/water) can sometimes be effective. The choice of ligand is also critical; bulky ligands that favor the desired catalytic cycle over side reactions are paramount.[7]
Recommendation: For initial explorations and to guarantee reproducibility, protecting the indole nitrogen with a group like Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or a simple methyl group is advisable. If process efficiency demands avoiding a protection/deprotection sequence, a thorough screening of bases and ligands is required.
FAQ 3: Beyond Palladium: What are the primary alternative catalysts for functionalizing the indole core of my substrate?
Answer: While palladium is the workhorse for cross-coupling, other transition metals offer unique reactivity for different types of transformations, particularly C-H functionalization.
-
Rhodium (Rh) and Ruthenium (Ru) for C-H Activation: These metals are exceptionally powerful for directed C-H functionalization.[8][9] By installing a directing group on the indole nitrogen (e.g., a pyrimidyl or picolinamide group), you can achieve highly regioselective C-H activation and subsequent coupling at positions that are difficult to access via traditional cross-coupling, such as C2, C4, or C7.[8][10][11] For instance, [RhCp*Cl₂]₂ and [Ru(p-cymene)Cl₂]₂ are common precursors for these transformations.[8][10]
-
Copper (Cu) for Aminations and Thioetherifications: Copper catalysts are a cost-effective alternative to palladium for certain C-N and C-S bond-forming reactions (Ullmann condensation). While often requiring higher temperatures, modern ligand systems have expanded the scope of copper catalysis under milder conditions.[12]
-
Nickel (Ni) for Cross-Coupling: Nickel catalysts are gaining prominence as a cheaper and more earth-abundant alternative to palladium for Suzuki-Miyaura and other cross-coupling reactions.[12] They often exhibit different reactivity and selectivity profiles and can be particularly effective for coupling with challenging substrates.
Part 2: Troubleshooting Guides
This section provides structured, cause-and-effect troubleshooting for specific reaction setbacks.
Troubleshooting Guide 1: Low Yield in Buchwald-Hartwig Amination
Problem: You are attempting to couple an amine with a halogenated version of Methyl 3-cyanoindole-6-carboxylate, but the yield is poor, and starting material is recovered.
Caption: Decision tree for troubleshooting low yields in Buchwald-Hartwig amination.
| Symptom | Potential Cause | Diagnostic & Solution |
| Reaction stalls; starting material remains | Catalyst Inhibition/Deactivation | The amine substrate or the indole nitrogen can form stable, inactive complexes with palladium, especially with primary amines.[3] Solution: Switch to a more sterically hindered ligand like BrettPhos or RuPhos, which are specifically designed to prevent the formation of inactive bis(amine) complexes and promote reductive elimination.[3] |
| Formation of dark precipitate (Palladium Black) | Catalyst Decomposition | The active Pd(0) species is unstable at high temperatures without sufficient ligand stabilization.[1] Solution: 1) Lower the reaction temperature. 2) Increase the ligand-to-palladium ratio (e.g., from 1.5:1 to 3:1). 3) Ensure the reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen), as oxygen can oxidize and deactivate the catalyst.[1] |
| Side products observed, e.g., hydrodehalogenation | Suboptimal Base/Solvent Combination | The choice of base is critical and substrate-dependent.[13] Strong, sterically hindered bases like LiHMDS or NaOtBu are often required, but their compatibility must be verified. The base's role is to deprotonate the amine or the intermediate palladium-amine complex to facilitate reductive elimination.[13][14] Solution: Screen a panel of bases (e.g., NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃). The optimal base often depends on the pKa of the amine coupling partner. |
| No reaction at all | Poor Pre-catalyst Activation | If using a Pd(II) source like Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) state. This process can be inefficient or fail.[5] Solution: Switch to a well-defined Pd(0) source or a modern pre-catalyst (e.g., XPhos-Pd-G3) that generates the active catalyst cleanly and efficiently under the reaction conditions. |
Part 3: Experimental Protocols
These protocols provide detailed, actionable steps for key reactions, incorporating best practices for handling sensitive reagents.
Protocol 1: Robust Suzuki-Miyaura Coupling using a Buchwald-type Ligand
This protocol describes the coupling of a halo-substituted Methyl 3-cyanoindole-6-carboxylate derivative with an arylboronic acid.
Reaction Scheme: (Indole-X) + Ar-B(OH)₂ --[Pd Catalyst, Ligand, Base]--> Indole-Ar
-
Reagent Preparation & Inerting:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the halo-indole substrate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the Palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-3 mol%) and the ligand (e.g., XPhos, 1.5-4.5 mol%). Note: The optimal Pd:Ligand ratio may need screening.
-
Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
-
Solvent Addition & Degassing:
-
Add anhydrous, degassed solvent (e.g., Dioxane, Toluene, or 2-MeTHF, concentration ~0.1 M) via syringe.
-
Bubble argon through the stirred reaction mixture for 10-15 minutes to ensure thorough degassing.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
-
Work-up & Purification:
-
Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Directed C-H Arylation using a Ruthenium Catalyst
This protocol outlines the C2-arylation of an N-pyrimidyl protected Methyl 3-cyanoindole-6-carboxylate.
Caption: Simplified catalytic cycle for Ru-catalyzed directed C-H functionalization.
-
Reagent Preparation:
-
In a pressure tube, combine the N-pyrimidyl indole substrate (1.0 equiv), [Ru(p-cymene)Cl₂]₂ (2.5-5 mol%), and a silver salt co-catalyst/oxidant (e.g., AgSbF₆, 10-20 mol%).
-
Add the coupling partner (e.g., an alkyne or another arene, 2.0-3.0 equiv).
-
Add a carboxylate additive (e.g., PivOH or AcOK, 20-30 mol%), which acts as a proton shuttle in the C-H activation step.[8]
-
-
Solvent and Reaction:
-
Add a polar aprotic solvent like DCE (1,2-dichloroethane) or t-AmylOH.
-
Seal the tube tightly and place it in a preheated oil bath at 100-130 °C.
-
Stir vigorously for 12-48 hours. Monitor by LC-MS.
-
-
Work-up:
-
After cooling, filter the reaction mixture through a pad of Celite to remove metal salts, washing with dichloromethane or ethyl acetate.
-
Concentrate the filtrate and purify directly by column chromatography.
-
References
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Barbaro, P., Bianchini, C., Meli, A., Moreno, M., & Vizza, F. (n.d.). Hydrogenation of Indole by Phosphine-Modified Rhodium and Ruthenium Catalysts | Organometallics. ACS Publications. [Link]
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(n.d.). [RhCpCl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles*. NIH. [Link]
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(n.d.). Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study. NIH. [Link]
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(2022). Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives | Organic Letters. ACS Publications. [Link]
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(n.d.). Catalytic C−H Bond Functionalization with Palladium(II): Aerobic Oxidative Annulations of Indoles | Journal of the American Chemical Society. ACS Publications. [Link]
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(2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. NIH. [Link]
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(2011). Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles. NIH. [Link]
-
(n.d.). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. MDPI. [Link]
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(n.d.). Update 1 of: Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions | Chemical Reviews. ACS Publications. [Link]
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(2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
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(2023). Ruthenium-Catalyzed Oxidative Synthesis of N-(2-triazine)indoles by C-H Activation. NIH. [Link]
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(2011). Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles | Organic Letters. ACS Publications. [Link]
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(n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]
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(n.d.). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. MDPI. [Link]
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(2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
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(2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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(n.d.). Poisoning and deactivation of palladium catalysts. SciSpace. [Link]
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(n.d.). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]
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(n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH. [Link]
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(2025). Transition-Metal-Free Suzuki-Type Coupling Reactions. ResearchGate. [Link]
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(2018). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. NIH. [Link]
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(n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
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(2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. [Link]
-
(n.d.). Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. ACS Publications. [Link]
-
(n.d.). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity | Journal of the American Chemical Society. ACS Publications. [Link]
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(n.d.). Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. NIH. [Link]
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(n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]
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(n.d.). C-H Functionalization of indoles and oxindoles through CDC reactions. [Link]
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(2021). Chiral Carboxylic Acid Assisted Enantioselective C–H Activation with Achiral CpxMIII (M = Co, Rh, Ir) Catalysts. [Link]
-
(n.d.). Organic Chemistry Frontiers RESEARCH ARTICLE. [Link]
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(n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. NIH. [Link]
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(n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. NIH. [Link]
-
(n.d.). (PDF) Dearomatization of 3-Cyanoindoles by (3+2) Cycloaddition: From Batch to Flow Chemistry. ResearchGate. [Link]
-
(n.d.). Metal-free photocatalytic cross-electrophile coupling enables C1 homologation and alkylation of carboxylic acids with aldehydes. NIH. [Link]
-
(n.d.). Decarboxylative C(sp3)-N Cross Coupling via Synergetic Photoredox and Copper Catalysis. Infoscience. [Link]
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"degradation pathways of Methyl 3-cyanoindole-6-carboxylate under acidic/basic conditions"
Here is the technical support guide for your topic.
Welcome to the technical support guide for Methyl 3-cyanoindole-6-carboxylate. This document is designed for researchers, medicinal chemists, and formulation scientists to understand, predict, and troubleshoot the stability of this molecule under common laboratory and stress conditions. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your research.
Part 1: Core Chemical Principles of Degradation
Methyl 3-cyanoindole-6-carboxylate is a multifunctional molecule featuring an indole nucleus, a nitrile group at the C-3 position, and a methyl ester at the C-6 position. The stability of this compound is dictated by the relative reactivity of these three components under a given set of conditions.
-
The Indole Nucleus : The indole ring is an electron-rich aromatic system. While generally stable, the pyrrole ring portion is susceptible to strong acids, which can lead to protonation and subsequent polymerization or decomposition, often observed as a darkening or browning of the reaction mixture. The C-3 position is particularly electron-rich and reactive.[1][2]
-
The Methyl Ester (C-6) : Esters are susceptible to hydrolysis under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis : This is a reversible reaction where the ester is heated with a strong acid in the presence of water to yield a carboxylic acid and methanol.
-
Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction where a base, such as sodium hydroxide, attacks the electrophilic carbonyl carbon.[3][4] This process is typically faster than acid-catalyzed hydrolysis and results in the formation of a carboxylate salt, which requires a final acidic workup to yield the free carboxylic acid.[3]
-
-
The Cyano Group (C-3) : Nitriles can also be hydrolyzed to carboxylic acids under both acidic and basic conditions, typically requiring heat.[5][6]
-
Acid-Catalyzed Hydrolysis : The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to a carboxylic acid and an ammonium salt. Isolating the amide intermediate is very difficult under these conditions.[7][8]
-
Base-Catalyzed Hydrolysis : This reaction also proceeds through an amide. Under milder conditions (e.g., lower temperatures), the amide may be isolated as the major product. However, vigorous conditions (e.g., prolonged heating) will drive the hydrolysis to completion to form the carboxylate salt and ammonia.[7][8]
-
Part 2: Degradation Pathway Diagrams
The following diagrams illustrate the potential degradation pathways. The observed pathway will depend on the specific reaction conditions (temperature, concentration, and reaction time).
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during experimental work in a question-and-answer format.
Question 1: I ran a basic hydrolysis (saponification) to get the carboxylic acid, but my reaction mixture turned dark brown. What happened?
Answer: The browning of the reaction mixture under basic conditions is likely due to the degradation of the indole nucleus itself. The N-H proton of the indole ring is weakly acidic and can be deprotonated by a strong base. The resulting indolide anion is highly susceptible to oxidation by atmospheric oxygen, leading to the formation of colored, polymeric byproducts.
-
Troubleshooting Steps:
-
Degas Your Solvents: Before adding the base, sparge your reaction solvent (e.g., methanol/water) with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon.
-
Control Temperature: Avoid excessive heat if possible. Saponification can often be achieved at room temperature or with gentle warming (40-50°C) over a longer period, which minimizes side reactions.
-
Question 2: I am trying to hydrolyze only the methyl ester at C-6, but my LC-MS results show a mix of products including hydrolysis of the cyano group. How can I improve selectivity?
Answer: Achieving perfect selectivity can be challenging as both the ester and nitrile groups are susceptible to hydrolysis. However, their reaction rates differ. Generally, base-catalyzed ester hydrolysis (saponification) is significantly faster than nitrile hydrolysis.[3][8]
-
To Favor Ester Hydrolysis:
-
Use Basic Conditions: Employ a base like LiOH, NaOH, or KOH in a solvent mixture such as THF/water or Methanol/water.
-
Use Stoichiometric Base: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the base. A large excess can promote the slower nitrile hydrolysis.
-
Monitor Carefully: Follow the reaction progress closely using TLC or HPLC. Stop the reaction as soon as the starting material is consumed to minimize over-hydrolysis of the nitrile group. Typically, saponification is complete within a few hours at room temperature or slightly elevated temperatures.
-
-
To Favor Nitrile Hydrolysis (less common):
-
Hydrolyzing the nitrile while preserving the ester is very difficult because the conditions required for nitrile hydrolysis (strong acid or base with prolonged heating) will readily cleave the ester.[6][9] If the dicarboxylic acid is the desired product, using harsh conditions (e.g., 6M HCl or 4M NaOH at reflux for 12-24 hours) will hydrolyze both functional groups.
-
Question 3: My HPLC shows a new peak after leaving the sample in an acidic mobile phase for a few hours. What is the likely degradant?
Answer: The most probable degradation product in an acidic aqueous environment is 3-cyanoindole-6-carboxylic acid , resulting from the hydrolysis of the methyl ester.[10] Ester hydrolysis is generally more facile than nitrile hydrolysis under acidic conditions. You can confirm the identity of the peak by:
-
LC-MS Analysis: Check the mass of the new peak. It should correspond to the molecular weight of the carboxylic acid (186.16 g/mol ). The parent compound, Methyl 3-cyanoindole-6-carboxylate, has a molecular weight of 200.19 g/mol .[11][12]
-
Forced Degradation: Intentionally degrade a small sample of your starting material by warming it in dilute acid (e.g., 0.1M HCl) and see if the peak height of the impurity increases.
Question 4: What are the optimal storage conditions for Methyl 3-cyanoindole-6-carboxylate?
Answer: Based on its chemical structure, the compound should be stored under conditions that prevent hydrolysis.
-
Temperature: Store in a cool, dark place. Refrigeration is recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) if possible, in a tightly sealed container.
-
Moisture: Protect from moisture and humidity to prevent slow hydrolysis of the ester and nitrile groups. Store with a desiccant.
Summary of Degradation Conditions and Products
| Condition | Reagents & Temperature | Primary Product(s) | Key Insights & Causality |
| Mild Basic Hydrolysis | 1.1 eq. NaOH or LiOH in MeOH/H₂O, 25-50°C | 3-Cyanoindole-6-carboxylic acid (after acidic workup) | Saponification is kinetically favored over nitrile hydrolysis. Irreversible due to deprotonation of the resulting carboxylic acid.[3] |
| Vigorous Basic Hydrolysis | Excess NaOH in H₂O/EtOH, Reflux | Indole-3,6-dicarboxylic acid (after acidic workup) | High temperature and excess base provide the energy to overcome the activation barrier for the slower nitrile hydrolysis.[6][7] |
| Mild Acidic Hydrolysis | 1M HCl in H₂O/Dioxane, 50-70°C | 3-Cyanoindole-6-carboxylic acid | Acid-catalyzed ester hydrolysis is generally faster than nitrile hydrolysis.[10] |
| Vigorous Acidic Hydrolysis | 6M HCl or 50% H₂SO₄, Reflux | Indole-3,6-dicarboxylic acid | Harsh conditions will drive both hydrolysis reactions to completion. The amide from nitrile hydrolysis is a transient intermediate.[8][13] |
Part 4: Experimental Protocols
These protocols serve as a starting point. The concentration of reagents, time, and temperature should be optimized for your specific needs. The goal of a forced degradation study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14][15]
Protocol 1: Forced Degradation Under Basic Conditions (Saponification)
This protocol aims to selectively hydrolyze the ester.
-
Preparation: Dissolve 10 mg of Methyl 3-cyanoindole-6-carboxylate in 5 mL of methanol in a round-bottom flask. Sparge the solution with N₂ for 10 minutes.
-
Reagent Addition: Add 5 mL of a 0.2M NaOH solution (provides ~10 equivalents of base to drive the reaction).
-
Reaction: Stir the mixture at 50°C under a nitrogen atmosphere.
-
Monitoring: At t = 0, 1, 2, 4, and 8 hours, withdraw a 100 µL aliquot. Immediately quench it by adding it to a vial containing 900 µL of mobile phase that has been acidified with 0.1% trifluoroacetic acid (TFA) to neutralize the base and stop the reaction.
-
Analysis: Analyze the quenched samples by HPLC-UV (see Protocol 3). Look for the disappearance of the starting material peak and the appearance of the 3-cyanoindole-6-carboxylic acid peak.
Protocol 2: Forced Degradation Under Acidic Conditions
This protocol evaluates stability in acid, primarily targeting ester hydrolysis.
-
Preparation: Dissolve 10 mg of Methyl 3-cyanoindole-6-carboxylate in 5 mL of a robust, water-miscible organic solvent like acetonitrile or dioxane in a round-bottom flask.
-
Reagent Addition: Add 5 mL of 1M HCl.
-
Reaction: Stir the mixture at 60°C.
-
Monitoring: At t = 0, 2, 4, 8, and 24 hours, withdraw a 100 µL aliquot. Quench by diluting into 900 µL of mobile phase.
-
Analysis: Analyze the samples by HPLC-UV (see Protocol 3).
Protocol 3: Generic HPLC Monitoring Method
This method provides a baseline for separating the parent compound from its primary degradants.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Expected Elution Order: The more polar carboxylic acid products will elute earlier than the parent methyl ester.
-
Indole-3,6-dicarboxylic acid (most polar)
-
3-Cyanoindole-6-carboxylic acid
-
Methyl 3-cyanoindole-6-carboxylate (least polar)
-
References
-
Organic Chemistry with Victor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
-
Sigma-Aldrich. 3-Cyanoindole 98%.
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PubMed Central. (2023). Discovery of indole derivatives as STING degraders.
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification.
-
ResearchGate. (2024). Synthesis of 3-cyanoacetyl indole derivatives.
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PubMed Central. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
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Pharmaffiliates. Methyl 3-cyanoindole-6-carboxylate.
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ResearchGate. Indole degradation and its metabolite analysis using HPLC.
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ResearchGate. Strategies for Indole carboxylate synthesis.
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SciSpace. (2016). Forced Degradation Studies.
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Frontiers in Microbiology. (2022). Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria.
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Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
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ResearchGate. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation.
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Organic Chemistry Tutor. Hydrolysis of Nitriles.
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GuideChem. 3-cyano-1H-Indole-6-carboxylic acid methyl ester (CAS No. 1000576-51-1) SDS.
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American Society for Microbiology. (2014). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.
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YouTube. (2022). How to Conduct Forced Degradation Study for Drug Product as per ANVISA?.
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Royal Society of Chemistry. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies.
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YouTube. (2024). Saponification Reaction of Esters.
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ECHEMI. Cyanoic acid hydrolysis.
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MedCrave. (2016). Forced Degradation Studies.
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Organic-Chemistry.org. Nitrile to Acid - Common Conditions.
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Microbiology Note. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations.
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Chemistry LibreTexts. (2023). Saponification.
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Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or saponification.
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ResearchGate. HPLC analysis of samples of indole biotransformation by Arthrobacter sp. SPG.
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LinkedIn. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
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Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
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ResearchGate. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
-
Benchchem. An In-depth Technical Guide to the Chemical Properties and Structure of 3-Cyanoindole.
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Pearson+. What distinguishes acidic hydrolysis from basic hydrolysis of nitriles?.
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ACS Publications. (2024). Fe3O4@SiO2–NH2–ECH–HMTA-Supported Trifluoroacetic Acid: A Magnetically Recyclable Catalyst for One-Pot Synthesis of Imidazole–Indole Derivatives.
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Fisher Scientific. Methyl 3-cyanoindole-6-carboxylate, 97%.
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PubChem. Methyl indole-3-carboxylate.
-
Advanced Biochemicals. Methyl 3-cyano-1H-indole-6-carboxylate.
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Wiley Online Library. (2023). Recent Advances in the Synthesis of 3‐Cyanoindoles: A Literature Review.
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Validation & Comparative
A Comparative Guide to the Spectroscopic Confirmation of Methyl 3-cyanoindole-6-carboxylate Derivatives
This guide provides an in-depth comparison of standard spectroscopic techniques for the unambiguous structural elucidation of Methyl 3-cyanoindole-6-carboxylate derivatives. As crucial scaffolds in medicinal chemistry, the precise characterization of these molecules is paramount for advancing drug discovery and development programs. We will explore the causality behind experimental choices and present a self-validating system for structural confirmation, integrating data from multiple analytical methods.
The Imperative of Structural Integrity in Indole Scaffolds
The indole nucleus is a privileged structure in pharmacology, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern on the indole ring, such as the presence of cyano and carboxylate groups in Methyl 3-cyanoindole-6-carboxylate, dictates the molecule's steric and electronic properties. These features, in turn, govern its biological activity and pharmacokinetic profile. Therefore, rigorous structural confirmation is not merely a procedural step but a foundational requirement for meaningful biological evaluation and the establishment of structure-activity relationships (SAR).
A Multi-Faceted Approach: Comparing Spectroscopic Techniques
No single spectroscopic technique can provide a complete structural picture. A synergistic approach, leveraging the complementary information from various methods, is essential for confident characterization. The primary tools for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[1] It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the confirmation of substitution patterns and overall molecular conformation.[1]
-
Infrared (IR) Spectroscopy : IR spectroscopy excels at identifying the functional groups present in a molecule.[2] The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds, such as the C=O of the ester and the C≡N of the nitrile.[2][3]
-
Mass Spectrometry (MS) : MS provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structural components.[4] It is a highly sensitive technique crucial for confirming the molecular formula.[5][6]
The logical workflow for integrating these techniques is visualized below.
Caption: Workflow for Spectroscopic Structure Confirmation.
Detailed Spectroscopic Profiles and Interpretation
For the parent compound, Methyl 3-cyano-1H-indole-6-carboxylate (CAS: 1000576-51-1, Molecular Formula: C₁₁H₈N₂O₂), we can predict the characteristic signals that validate its structure.[7][8]
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides the most detailed map of the molecule's hydrogen atoms. The spectrum is typically recorded in a deuterated solvent like DMSO-d₆ or CDCl₃.
-
Indole N-H Proton: A broad singlet is expected far downfield, typically >11 ppm in DMSO-d₆, due to the acidic nature of the N-H proton and hydrogen bonding with the solvent.
-
Aromatic Protons: The protons on the benzene ring of the indole will appear in the aromatic region (typically 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns are highly diagnostic of the substitution pattern. For the 6-carboxylate, we expect to see distinct signals for H-2, H-4, H-5, and H-7.
-
H-2: This proton is adjacent to the electron-withdrawing cyano group and the pyrrole nitrogen, leading to a downfield shift, appearing as a singlet.
-
H-4, H-5, H-7: These protons will form a coupled system. H-7 is ortho to the ester group, H-5 is ortho to H-4, and H-4 is ortho to the pyrrole ring fusion. This will result in a set of doublets or doublet of doublets, with typical ortho coupling constants (J) of ~8 Hz.
-
-
Methyl Ester Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methyl group will appear upfield, typically around 3.9 ppm.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and will appear downfield, typically in the range of 165-175 ppm.[3]
-
Cyano Carbon (C≡N): The nitrile carbon has a characteristic chemical shift in the range of 110-125 ppm.[3]
-
Indole Ring Carbons: The eight carbons of the indole ring will produce distinct signals in the aromatic region (approx. 100-140 ppm). The specific shifts are influenced by the attached functional groups. For instance, C-3 and C-6, being directly attached to the electron-withdrawing cyano and carboxylate groups respectively, will have their chemical shifts significantly affected.
-
Methyl Ester Carbon (-OCH₃): The carbon of the methyl group will appear upfield, typically around 50-55 ppm.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy provides a rapid and effective method for confirming the presence of the key functional groups that define Methyl 3-cyanoindole-6-carboxylate.
-
N-H Stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹ is characteristic of the N-H bond in the indole ring.[9]
-
C≡N Stretch: A strong, sharp absorption band in the range of 2200-2260 cm⁻¹ is a definitive indicator of the nitrile functional group.[2][3] Its intensity and sharpness make it an easily identifiable feature.[2]
-
C=O Stretch: A strong, sharp peak between 1700-1730 cm⁻¹ confirms the presence of the ester carbonyl group.[3] Conjugation with the aromatic ring may shift this peak to a slightly lower wavenumber.
-
Aromatic C=C Stretches: Multiple sharp peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic indole ring.
-
C-O Stretch: An absorption in the 1100-1300 cm⁻¹ range corresponds to the C-O single bond of the ester group.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the analyte, which is a critical piece of data for confirming the identity of the compound.
-
Molecular Ion Peak [M]⁺ or [M+H]⁺: For Methyl 3-cyanoindole-6-carboxylate (C₁₁H₈N₂O₂), the expected exact mass is 200.0586 g/mol .[7] High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, providing strong evidence for the molecular formula.
-
Fragmentation Pattern: The molecule may fragment in a predictable manner under electron ionization (EI) or collision-induced dissociation (CID). Common fragmentation pathways for indole derivatives include losses of small molecules or cleavage at the substituent groups, providing further structural confirmation.[4] For example, loss of the methoxy group (-OCH₃) from the ester would result in a fragment ion at m/z 169.
Comparative Data Summary
The table below summarizes the expected spectroscopic data for the structural confirmation of Methyl 3-cyanoindole-6-carboxylate.
| Spectroscopic Technique | Feature | Expected Value/Range | Structural Significance |
| ¹H NMR | Indole N-H | >11 ppm (broad singlet) | Confirms indole ring proton |
| Aromatic Protons | 7.0 - 8.5 ppm | Confirms aromatic ring structure and substitution | |
| Methyl Protons (-OCH₃) | ~3.9 ppm (singlet) | Confirms methyl ester group | |
| ¹³C NMR | Carbonyl Carbon (C=O) | 165 - 175 ppm | Confirms ester functional group |
| Cyano Carbon (C≡N) | 110 - 125 ppm | Confirms nitrile functional group | |
| Aromatic Carbons | 100 - 140 ppm | Confirms carbon skeleton of the indole ring | |
| Methyl Carbon (-OCH₃) | 50 - 55 ppm | Confirms methyl ester group | |
| IR Spectroscopy | N-H Stretch | 3300 - 3500 cm⁻¹ | Confirms indole N-H bond |
| C≡N Stretch | 2200 - 2260 cm⁻¹ (strong, sharp) | Confirms nitrile functional group[2][3] | |
| C=O Stretch | 1700 - 1730 cm⁻¹ (strong, sharp) | Confirms ester carbonyl group[3] | |
| Mass Spectrometry | Molecular Ion [M+H]⁺ | m/z 201.0664 | Confirms molecular weight and formula (C₁₁H₈N₂O₂) |
Standardized Experimental Protocols
To ensure data reproducibility and reliability, standardized protocols are essential.
Protocol 1: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the Methyl 3-cyanoindole-6-carboxylate derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.[1]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm, centered around 120 ppm.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Protocol 2: IR Spectroscopy Data Acquisition
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient.
-
-
Data Processing: Perform a background scan before the sample scan. The instrument software will automatically generate the transmittance or absorbance spectrum.
Protocol 3: Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[4]
-
Instrument Setup: Use a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).[5][6]
-
Data Acquisition:
-
Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Infusion: Introduce the sample solution directly into the ion source via a syringe pump.
-
-
Data Processing: The software will generate the mass spectrum. Identify the molecular ion peak and compare the measured exact mass to the theoretical mass calculated from the molecular formula.
Caption: A logical relationship diagram for structural validation.
References
-
Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). National Institutes of Health (NIH). [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. (2016). De Gruyter. [Link]
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Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. (2025). MDPI. [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. Fiveable. [Link]
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A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (2012). PubMed. [Link]
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Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. (2025). PubMed. [Link]
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Rapid and systematic identification of indole alkaloids in Uncaria rhynchophylla by UPLC-Q-TOF-MS. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
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¹H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ). ResearchGate. [Link]
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Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. [Link]
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The infrared spectra of some esters, nitriles, and ester-nitriles. (1955). Journal of the Chemical Society (Resumed). [Link]
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]
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Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. (2020). PubMed. [Link]
-
Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024). RSIS International. [Link]
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¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0000738). Human Metabolome Database. [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. [Link]
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(PDF) Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. (2025). ResearchGate. [Link]
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Synthesis and spectral characterization of 2-substituted indole derivatives. ACS Publications. [Link]
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IR spectrum: Nitriles. Química Organica.org. [Link]
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Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. (2023). National Institutes of Health (NIH). [Link]
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¹³C NMR Spectrum (1D, 200 MHz, D₂O, predicted) (HMDB0000466). Human Metabolome Database. [Link]
-
1000576-51-1| Chemical Name : Methyl 3-cyanoindole-6-carboxylate. Pharmaffiliates. [Link]
-
¹³C NMR spectra (δ С , ppm) of compounds I-III, solvent СDCl ₃. ResearchGate. [Link]
-
Methyl 3-cyanoindole-6-carboxylate-1000576-51-1. Thoreauchem. [Link]
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A Comparative Guide to the Purity Assessment of Methyl 3-cyanoindole-6-carboxylate by HPLC and NMR
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For a molecule like Methyl 3-cyanoindole-6-carboxylate, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of two instrumental techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the definitive purity determination of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate methodology for their needs.
The Criticality of Purity for Methyl 3-cyanoindole-6-carboxylate
Methyl 3-cyanoindole-6-carboxylate serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Even minute impurities can have significant consequences, potentially altering biological activity, introducing toxicity, or affecting the stability and manufacturability of the final drug product. Therefore, a multi-faceted analytical approach is often necessary to ensure the compound meets the stringent purity requirements, typically >95% for research compounds, as mandated by reputable scientific journals and regulatory bodies.[1]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity
HPLC is a powerhouse for the purity assessment of non-volatile compounds like Methyl 3-cyanoindole-6-carboxylate.[2][3] Its high resolving power allows for the separation of the main compound from closely related impurities, making it the preferred method for quantitative analysis.[2] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for indole derivatives, separating compounds based on their hydrophobicity.[2][3]
Causality of Experimental Choices in HPLC Method Development
The development of a robust HPLC method is guided by the physicochemical properties of the analyte and potential impurities. For Methyl 3-cyanoindole-6-carboxylate, a C18 column is an excellent starting point due to the aromatic and moderately polar nature of the indole ring system. The mobile phase, a mixture of a buffered aqueous solution and an organic solvent like acetonitrile, is optimized to achieve optimal separation. A gradient elution is often employed to ensure that both more polar and less polar impurities are effectively resolved and eluted from the column in a reasonable timeframe. UV detection is ideal, as the indole chromophore absorbs strongly in the UV region, providing high sensitivity.
Experimental Protocol: HPLC Purity Assessment
Objective: To determine the purity of synthesized Methyl 3-cyanoindole-6-carboxylate and quantify any related impurities using a validated RP-HPLC method.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis detector |
| Column | Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the Methyl 3-cyanoindole-6-carboxylate reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized Methyl 3-cyanoindole-6-carboxylate in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Integrate the peak areas of all components in the chromatogram.
-
Purity Calculation: Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation: HPLC
| Peak | Retention Time (min) | Area | Area % |
| Impurity 1 | 5.8 | 15000 | 0.3 |
| Main Compound | 8.2 | 4950000 | 99.0 |
| Impurity 2 | 9.5 | 20000 | 0.4 |
| Impurity 3 | 11.1 | 15000 | 0.3 |
| Total | 5000000 | 100.0 |
HPLC Workflow Diagram
Caption: Workflow for HPLC Purity Assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Confirmation and Quantitative Purity
While HPLC excels at separating and quantifying impurities, NMR spectroscopy provides invaluable information about the molecular structure of the main compound and any identifiable impurities.[4] Quantitative NMR (qNMR) has emerged as a powerful technique for determining the absolute purity of a sample without the need for a reference standard of the analyte itself.[5][6][7] This is particularly advantageous when a certified reference standard is not available.[5]
Causality of Experimental Choices in qNMR
The success of a qNMR experiment hinges on careful planning and execution.[6] A suitable deuterated solvent that completely dissolves the sample is crucial. For Methyl 3-cyanoindole-6-carboxylate, DMSO-d6 is a good choice. An internal standard with a known purity and a resonance signal that does not overlap with the analyte's signals is essential for accurate quantification.[5] Maleic acid or dimethyl sulfone are common choices. The relaxation delay (d1) in the NMR pulse sequence must be sufficiently long (typically 5-7 times the longest T1 relaxation time) to ensure complete relaxation of all relevant protons, which is critical for accurate integration.
Experimental Protocol: qNMR Purity Assessment
Objective: To determine the absolute purity of synthesized Methyl 3-cyanoindole-6-carboxylate using ¹H qNMR.
Instrumentation and Conditions:
| Parameter | Specification |
| NMR Spectrometer | Bruker Avance 400 MHz or equivalent |
| Solvent | DMSO-d6 |
| Internal Standard | Maleic Acid (known purity) |
| Pulse Sequence | zg30 (or similar with a calibrated 90° pulse) |
| Relaxation Delay (d1) | 30 s |
| Number of Scans | 16 |
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized Methyl 3-cyanoindole-6-carboxylate and 5 mg of the internal standard (e.g., Maleic Acid) into a vial.
-
Dissolution: Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.
-
Data Acquisition: Acquire the ¹H NMR spectrum using the specified parameters.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Purity Calculation: Calculate the purity using the following equation[6]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
"analyte" refers to Methyl 3-cyanoindole-6-carboxylate
-
"std" refers to the internal standard
-
Data Presentation: qNMR
| Parameter | Analyte (Methyl 3-cyanoindole-6-carboxylate) | Internal Standard (Maleic Acid) |
| Mass (m) | 10.25 mg | 5.10 mg |
| Molar Mass (M) | 200.19 g/mol | 116.07 g/mol |
| Signal Integral (I) | 1.00 (e.g., H at position 2) | 2.15 |
| Number of Protons (N) | 1 | 2 |
| Purity of Standard (P_std) | 99.5% | |
| Calculated Purity | 98.7% |
qNMR Workflow Diagram
Caption: Workflow for qNMR Purity Assessment.
Comparative Analysis: HPLC vs. NMR
| Feature | HPLC | NMR |
| Principle | Chromatographic separation based on differential partitioning between mobile and stationary phases. | Nuclear magnetic resonance of atomic nuclei in a magnetic field. |
| Purity Type | Relative purity (area percent). | Absolute purity (with an internal standard). |
| Reference Standard | Requires a reference standard of the analyte for accurate quantification (though area percent is common). | Requires a certified internal standard, but not of the analyte itself.[5] |
| Sensitivity | High (ng to pg level). | Lower than HPLC (µg to mg level). |
| Information Provided | Quantitative information on the number and relative amounts of impurities. | Structural information of the main compound and impurities, and absolute quantification. |
| Strengths | - Excellent for resolving complex mixtures. - High sensitivity for detecting trace impurities. - Well-established and validated methods are widely available.[8][9] | - Provides structural confirmation. - Does not require a reference standard of the analyte for absolute purity. - Non-destructive technique.[1] |
| Limitations | - May not detect impurities that do not have a chromophore. - Co-eluting impurities can lead to inaccurate results. | - Lower sensitivity. - Signal overlap can complicate quantification. - Requires careful selection of an internal standard. |
Logical Flow for Comprehensive Purity Assessment
For a comprehensive and defensible purity assessment, a combination of both techniques is often the most robust approach. HPLC provides the high-resolution separation needed to detect and quantify minor impurities, while qNMR offers an orthogonal method for absolute purity determination and structural confirmation.
Caption: Logical Flow for Comprehensive Purity Assessment.
Conclusion
Both HPLC and NMR are indispensable tools for the purity assessment of Methyl 3-cyanoindole-6-carboxylate. HPLC, with its superior resolving power and sensitivity, is the workhorse for detecting and quantifying impurities. NMR, particularly qNMR, provides an orthogonal and absolute measure of purity, coupled with the invaluable benefit of structural confirmation. For researchers, scientists, and drug development professionals, a thorough understanding of the principles, strengths, and limitations of each technique is essential for making informed decisions about product quality and ensuring the integrity of their scientific endeavors. The use of both techniques in a complementary fashion, as outlined in this guide, provides the most comprehensive and reliable assessment of compound purity, adhering to the highest standards of scientific rigor.
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qNMR: A powerful tool for purity determination. RSSL. Available from: [Link]
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Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available from: [Link]
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A Guide to Quantitative NMR (qNMR). Emery Pharma. Available from: [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available from: [Link]
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qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. Available from: [Link]
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ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. Available from: [Link]
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Are You Sure You Understand USP <621>?. LCGC International. Available from: [Link]
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Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. NIH. Available from: [Link]
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ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Available from: [Link]
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available from: [Link]
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Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Available from: [Link]
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ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. YouTube. Available from: [Link]
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Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]
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Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
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Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central. Available from: [Link]
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Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). Journal of Food and Drug Analysis. Available from: [Link]
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Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH. Available from: [Link]
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VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. Available from: [Link]
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1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]
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Structural Elucidation and Cytotoxic Activity of New Monoterpenoid Indoles from Gelsemium elegans. PMC - NIH. Available from: [Link]
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A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC - NIH. Available from: [Link]
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Methyl 3-cyanoindole-6-carboxylate. Pharmaffiliates. Available from: [Link]
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Determination of indole-3-acetic acid, tryptophan and other indoles in must and wine by high-performance liquid chromatography with fluorescence detection.. Semantic Scholar. Available from: [Link]
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A Senior Application Scientist's Guide to Indole Building Blocks: A Comparative Study Featuring Methyl 3-cyanoindole-6-carboxylate
Introduction: The Enduring Legacy of the Indole Scaffold
The indole ring system, a bicyclic structure featuring a benzene ring fused to a pyrrole ring, stands as one of the most significant heterocyclic motifs in the landscape of drug discovery and natural products.[1][2][3] Its prevalence in a vast array of biologically active molecules, from the essential amino acid tryptophan to complex antiviral and antipsychotic drugs, has earned it the designation of a "privileged structure."[1] This term reflects the ability of the indole framework to serve as a versatile scaffold, providing ligands for a diverse range of biological receptors. The unique electronic properties of the indole core, combined with its multiple sites for functionalization, allow for the generation of vast chemical diversity, making it an indispensable tool for medicinal chemists.
This guide provides a comparative analysis of key indole building blocks, with a special focus on Methyl 3-cyanoindole-6-carboxylate , a highly functionalized derivative whose reactivity profile diverges significantly from the parent heterocycle. We will explore its synthesis, electronic properties, and reactivity in comparison to other foundational indole intermediates. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and experimental data to guide the strategic selection and application of these critical building blocks in synthesis and drug design.
Focus Molecule: Methyl 3-cyanoindole-6-carboxylate
Methyl 3-cyanoindole-6-carboxylate (CAS No: 1000576-51-1) is a unique indole building block characterized by the presence of two potent electron-withdrawing groups (EWGs) at the C3 and C6 positions.[4][5] The cyano group at the C3 position and the methyl carboxylate group on the benzene ring fundamentally alter the canonical reactivity of the indole nucleus.
-
Electronic Effects: In an unsubstituted indole, the pyrrole ring is electron-rich, rendering the C3 position the most nucleophilic and highly susceptible to electrophilic attack.[6][7] The presence of a cyano group at C3 dramatically reverses this characteristic. It deactivates the pyrrole ring towards electrophilic substitution and blocks the most common site of functionalization.[6] Concurrently, the methyl carboxylate group at C6 withdraws electron density from the benzene portion of the scaffold. This dual deactivation presents both a challenge and an opportunity, enabling selective functionalization at other positions (N1, C2, C4, C5, C7) that are typically less reactive.
-
Synthetic Accessibility: The synthesis of polysubstituted indoles like Methyl 3-cyanoindole-6-carboxylate often requires multi-step sequences. General strategies for introducing a cyano group at the C3 position include the direct cyanation of indoles or the construction of the indole ring from cyano-containing precursors.[8] One-pot procedures, such as modified Madelung-type syntheses, have been developed for creating 1,2-disubstituted-3-cyanoindoles from N-(o-tolyl)benzamides and a cyanide source like KCN, offering an operationally simple, transition-metal-free route.[8][9]
Comparative Indole Building Blocks
To fully appreciate the utility of Methyl 3-cyanoindole-6-carboxylate, we will compare it against three other foundational indole building blocks that represent different reactivity profiles.
-
Indole (Unsubstituted): The parent heterocycle and the baseline for reactivity. It is highly nucleophilic at C3 and readily undergoes electrophilic substitution reactions.
-
Indole-3-carboxaldehyde: A common derivative often synthesized via the Vilsmeier-Haack reaction.[10][11] Like our focus molecule, it possesses an EWG at C3, blocking this position and deactivating the pyrrole ring, albeit to a lesser extent than the cyano group.
-
N-Tosylindole: An example of an N-protected indole. The tosyl group protects the indole nitrogen, preventing N-functionalization side reactions. Crucially, it also acts as an electron-withdrawing group, which can be essential for facilitating certain reactions, such as metal-catalyzed C2-halogenation, by suppressing undesired pathways.[12]
Comparative Analysis: Synthesis and Reactivity
The choice of an indole building block is fundamentally dictated by the desired functionalization strategy. The substituents on the core ring direct the reactivity and determine which synthetic methods are most viable.
Table 1: Comparison of Synthetic Routes for Indole Building Blocks
| Indole Type | Common Synthetic Methods | Advantages | Disadvantages | Key References |
| General Indoles | Fischer Indole Synthesis: Reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. | Highly versatile, widely used for decades. | Requires acidic conditions and elevated temperatures; may not tolerate sensitive functional groups. | [13][14][15][16][17] |
| Larock Indole Synthesis: Palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne. | Excellent functional group tolerance, milder conditions than Fischer synthesis. | Requires a palladium catalyst and pre-functionalized starting materials. | [18][19][20][21][22] | |
| 3-Cyanoindoles | Modified Madelung Synthesis: One-pot cyclization of N-(o-tolyl)benzamides with a cyanide source. | Transition-metal-free, operationally simple, good yields. | Requires specific amide precursors. | [8][9] |
| Photoconversion of Cyanotriazoles: Photochemical rearrangement of synthesized triazoles. | Novel route to specific isomers. | Substrate-dependent regioselectivity and efficiency. | [23] | |
| 3-Formylindoles | Vilsmeier-Haack Reaction: Formylation of indole using a Vilsmeier reagent (e.g., from POCl₃ and DMF). | Classic, efficient method for C3-formylation. | Stoichiometric use of hazardous POCl₃; catalytic versions are being developed. | [10][11][24][25] |
Visualization 1: Major Indole Synthesis Strategies
Caption: Logic diagram showing how EWGs alter indole reactivity sites.
Table 2: Comparative Reactivity at Key Positions
| Position | Unsubstituted Indole | Indole-3-carboxaldehyde | Methyl 3-cyanoindole-6-carboxylate | Rationale / Common Reactions |
| N1-H | Moderately acidic. Can be alkylated or arylated under basic conditions. | More acidic due to C3 EWG. Easier to deprotonate for N-functionalization. | Most acidic. Both C3 and C6 EWGs enhance acidity, facilitating reactions like Buchwald-Hartwig amination. [26][27][28] | |
| C2 | Less reactive than C3. Functionalization often requires N-protection and harsh conditions (e.g., lithiation). | More susceptible to functionalization (e.g., metalation) as C3 is blocked. | The preferred site for certain C-H functionalization or metalation protocols due to the directing/activating effect of the C3-cyano group. | |
| C3 | Primary site for electrophilic substitution (e.g., Vilsmeier-Haack, Mannich, Friedel-Crafts). [7] | Blocked by the formyl group. No further electrophilic substitution occurs here. | Blocked by the cyano group. This position is inert to electrophiles. | |
| C4-C7 | Generally unreactive towards electrophiles without directing groups. | Reactivity is low, further reduced by the deactivating C3-EWG. | Significantly deactivated by the C6-carboxylate. Site-selective functionalization is challenging and requires advanced C-H activation methods. [7][29] |
Experimental Protocols: A Practical Guide
To provide actionable insights, this section details validated protocols for the synthesis and functionalization of these indole scaffolds. These methods are chosen to highlight the practical implications of the comparative chemistry discussed.
Protocol 1: One-Pot Synthesis of 1,2-Disubstituted-3-cyanoindoles
This protocol is adapted from a modified Madelung synthesis, which provides a transition-metal-free route to 3-cyanoindoles. [8][9] Objective: To synthesize a 1,2-disubstituted-3-cyanoindole from an N-(2-bromobenzyl)amide precursor.
Materials:
-
Substituted N-(2-bromobenzyl)amide (0.5 mmol)
-
Potassium Cyanide (KCN) (2.0 mmol, 4 equiv) - EXTREME CAUTION: Highly toxic
-
Dimethyl Sulfoxide (DMSO), anhydrous (1 mL)
-
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (1.5 mmol, 3 equiv)
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: To a screw-cap vial equipped with a magnetic stir bar, add the N-(2-bromobenzyl)amide (0.5 mmol), KCN (0.131 g, 2.0 mmol), and anhydrous DMSO (1 mL).
-
First Heating Stage: Tightly cap the vial and place it in a preheated oil bath at 100 °C. Stir for 12 hours. Causality: This stage facilitates the nucleophilic substitution of the bromide with cyanide.
-
Addition of Base: After 12 hours, remove the vial from the heat and allow it to cool briefly. Carefully add DBN (0.186 g, 1.5 mmol) to the reaction mixture.
-
Second Heating Stage (Cyclization): Re-cap the vial and return it to the 100 °C oil bath. Stir for an additional 12 hours. Causality: DBN acts as a non-nucleophilic base to promote the intramolecular cyclization and subsequent aromatization to form the indole ring.
-
Work-up: Cool the reaction to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (20 mL).
-
Extraction: Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with water (3 x 15 mL) to remove residual DMSO and salts. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate the solvent in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the pure 1,2-disubstituted-3-cyanoindole.
Visualization 3: Workflow for 3-Cyanoindole Synthesis
Caption: Step-by-step experimental workflow for the modified Madelung synthesis.
Protocol 2: Palladium-Catalyzed N-Arylation of an Indole (Buchwald-Hartwig Amination)
This protocol describes a general method for the cross-coupling of an indole with an aryl halide, a cornerstone reaction for creating complex molecules. [26][30] Objective: To synthesize an N-arylindole via Buchwald-Hartwig cross-coupling.
Materials:
-
Indole derivative (e.g., Methyl indole-6-carboxylate) (1.0 mmol)
-
Aryl bromide (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
A suitable phosphine ligand (e.g., Xantphos) (0.03 mmol, 3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene, anhydrous (5 mL)
Procedure:
-
Inert Atmosphere: Assemble a Schlenk flask containing a magnetic stir bar and flame-dry it under vacuum. Backfill with an inert gas (Argon or Nitrogen).
-
Reagent Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), the phosphine ligand (17.4 mg, 0.03 mmol), Cs₂CO₃ (652 mg, 2.0 mmol), and the indole derivative (1.0 mmol).
-
Solvent and Aryl Halide Addition: Add anhydrous toluene (5 mL) followed by the aryl bromide (1.2 mmol) via syringe.
-
Reaction: Equip the flask with a reflux condenser under the inert atmosphere. Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Causality: The palladium catalyst, activated by the phosphine ligand, undergoes a catalytic cycle of oxidative addition, amine coordination/deprotonation, and reductive elimination to form the C-N bond.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate in vacuo and purify the crude residue by flash column chromatography on silica gel to obtain the desired N-arylindole.
Conclusion and Strategic Outlook
The selection of an indole building block is a critical decision in the design of a synthetic route.
-
Unsubstituted indole remains the starting point for classical electrophilic substitutions at C3.
-
Indole-3-carboxaldehyde provides a robust platform for building complexity, using the C3-formyl group as a handle for further transformations while directing new functionalization towards C2 or N1.
-
N-protected indoles are essential for many modern cross-coupling reactions, enabling precise control over site-selectivity.
-
Methyl 3-cyanoindole-6-carboxylate represents a highly specialized but powerful building block. Its dual electron-withdrawing groups render it suitable for synthetic strategies that leverage nucleophilic aromatic substitution or targeted C-H functionalization at the C2 position. The enhanced acidity of the N-H bond also makes it an excellent substrate for N-arylation and N-alkylation reactions.
By understanding the distinct electronic nature and synthetic accessibility of each building block, researchers can strategically navigate the rich and diverse chemistry of the indole scaffold to achieve their molecular targets with greater efficiency and precision.
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One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (2022). ACS Omega. [Link]
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Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. (2023). Organic Letters. [Link]
-
One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (2022). ACS Omega. [Link]
-
Preparation of Indole Containing Building Blocks for the Regiospecific Construction of Indole Appended Pyrazoles and Pyrroles. (2011). Molecules. [Link]
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Fischer indole synthesis. (n.d.). Wikipedia. [Link]
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Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. (2023). RSC Advances. [Link]
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C-H Functionalization of indoles and oxindoles through CDC reactions. (2021). Organic & Biomolecular Chemistry. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. (2010). The Journal of Physical Chemistry A. [Link]
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Recent Progress Concerning the N-Arylation of Indoles. (2020). Molecules. [Link]
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Development of Scalable Synthesis of RAS Inhibitor's Indole Building Block via Flow Chemistry. (2023). Organic Process Research & Development. [Link]
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Synthesis of indoles. (n.d.). Organic Chemistry Portal. [Link]
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Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis of 2,5-Disubstituted-3-cyanoindoles. (2018). ResearchGate. [Link]
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A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. (2015). Organic Letters. [Link]
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Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. (2017). Photochemistry and Photobiology. [Link]
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Indole Building Blocks. (n.d.). Molecule Generation. [Link]
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Recent Advances on Direct Functionalization of Indoles in Aqueous Media. (2023). Chemistry – An Asian Journal. [Link]
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Methyl 3-cyanoindole-6-carboxylate. (n.d.). Pharmaffiliates. [Link]
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Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review. (2023). Duke Vertices. [Link]
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Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. (2019). Organic & Biomolecular Chemistry. [Link]
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Recent advances in functionalization of indoles. (2023). ResearchGate. [Link]
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Formation of indole trimers in Vilsmeier type reactions. (2019). Arkivoc. [Link]
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Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst. (2023). American Journal of Medical Science and Chemical Research. [Link]
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A Researcher's Guide to Validating the Biological Activity of Novel Indole Therapeutics Derived from Methyl 3-cyanoindole-6-carboxylate
The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in a vast number of natural products and synthetic molecules with profound pharmacological importance.[1][2][3] Its unique bicyclic structure, comprising a benzene ring fused to a pyrrole ring, allows it to mimic peptide structures and interact with a wide array of biological targets, making it a privileged scaffold in modern drug discovery.[1][4] This guide focuses on a specific, highly promising subclass: compounds synthesized from Methyl 3-cyanoindole-6-carboxylate. The introduction of a cyano group at the 3-position and a carboxylate at the 6-position provides a versatile chemical handle for creating diverse libraries of compounds with potential therapeutic applications ranging from oncology to inflammatory diseases.
This document provides a comprehensive framework for the biological validation of these novel compounds. We will move beyond simple protocols to explain the scientific rationale behind the experimental design, compare the performance of hypothetical synthesized compounds against established alternatives, and provide the detailed methodologies necessary for replication and validation.
The Strategic Workflow for Biological Validation
A tiered or cascaded screening approach is the most logical and resource-efficient strategy for validating novel compounds. This process begins with broad, high-throughput primary assays to identify initial "hits" and progressively moves towards more complex, mechanism-specific secondary and tertiary assays to characterize the most promising candidates. This ensures that research efforts are focused on compounds with the highest therapeutic potential.
Part 1: Anticancer Activity Evaluation
Indole derivatives have yielded numerous anticancer agents, including the famous vinca alkaloids, by targeting diverse biological pathways.[2][3][5] Compounds bearing a 3-cyanoindole moiety have shown particular promise as inhibitors of tubulin polymerization and various protein kinases.[5][6]
Comparative Analysis: Cytotoxicity Screening
The initial step is to assess the broad antiproliferative activity of the newly synthesized compounds against a panel of human cancer cell lines. This helps determine both the potency and the cancer type selectivity. For this guide, we will consider two hypothetical compounds, SYN-C1 and SYN-C2 , and compare them to Doxorubicin, a standard chemotherapeutic agent.
Table 1: Comparative Anticancer Activity (IC₅₀ Values in µM)
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer)[5] | K562 (Leukemia)[7] | HCT116 (Colon Cancer) |
|---|---|---|---|---|
| SYN-C1 | 8.5 | 4.2 | 1.5 | 10.1 |
| SYN-C2 | 1.2 | 0.9 | 0.5 | 1.8 |
| Doxorubicin | 0.8 | 0.5 | 0.2 | 0.9 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Interpretation of Results: From the data, SYN-C2 demonstrates significantly higher potency across all cell lines compared to SYN-C1 , with IC₅₀ values approaching those of the clinical standard, Doxorubicin. This makes SYN-C2 a priority candidate for mechanistic studies. SYN-C1 shows moderate activity, with some selectivity towards leukemia (K562) and breast cancer (MCF-7) cells.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., SYN-C1, SYN-C2) and the reference drug (Doxorubicin) in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Part 2: Anti-inflammatory Activity Evaluation
The indole nucleus is a key feature of many nonsteroidal anti-inflammatory drugs (NSAIDs), such as Indomethacin.[9] These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins.[9]
Modulation of Inflammatory Pathways
Many indole derivatives modulate key inflammatory signaling pathways, such as the NF-κB and COX-2 pathways.[3] A potential mechanism of action for a novel anti-inflammatory compound could be the inhibition of a kinase upstream of NF-κB activation or direct inhibition of the COX-2 enzyme.
Comparative Analysis: In Vivo Anti-inflammatory Assay
The carrageenan-induced paw edema model in mice is a standard in vivo assay to screen for acute anti-inflammatory activity.[9][10]
Table 2: Comparative Anti-inflammatory Activity (% Edema Inhibition)
| Compound (Dose) | Inhibition at 2 hr | Inhibition at 3 hr[9] | Inhibition at 4 hr |
|---|---|---|---|
| SYN-C3 (20 mg/kg) | 45.5% | 61.2% | 58.3% |
| SYN-C4 (20 mg/kg) | 25.1% | 30.8% | 28.9% |
| Indomethacin (10 mg/kg) | 75.8% | 74.1% | 70.5% |
| Vehicle Control | 0% | 0% | 0% |
Interpretation of Results: SYN-C3 shows significant anti-inflammatory activity, with edema inhibition peaking at 3 hours post-treatment. While not as potent as the standard drug Indomethacin, its efficacy is substantial and warrants further investigation into its COX selectivity and gastric safety profile. SYN-C4 exhibits only mild activity in this model.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Use male Swiss mice (20-25g) and allow them to acclimatize for at least one week. Fast the animals overnight before the experiment but allow free access to water.
-
Compound Administration: Administer the test compounds (SYN-C3, SYN-C4) and the reference drug (Indomethacin) orally or via intraperitoneal injection 1 hour before the carrageenan challenge. The control group receives the vehicle.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer.
-
Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Part 3: Antimicrobial Activity Evaluation
The indole ring is a common motif in compounds with antibacterial and antifungal properties.[11][12][13] The mechanism can involve various actions, including the disruption of cell membrane integrity or the inhibition of essential enzymes.[11][13]
Comparative Analysis: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a key metric for quantifying antimicrobial potency.
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
|---|---|---|---|
| SYN-C5 | 8 | 16 | 32 |
| SYN-C6 | >128 | >128 | >128 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 4 |
Interpretation of Results: SYN-C5 demonstrates promising broad-spectrum activity against both Gram-positive bacteria and, to a lesser extent, Gram-negative bacteria and fungi.[4][12] Its activity is less potent than the clinical standards Ciprofloxacin and Fluconazole, but it represents a valuable starting point for lead optimization. SYN-C6 shows no significant antimicrobial activity at the tested concentrations.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
This guide outlines a systematic approach to validating the biological activity of novel compounds derived from Methyl 3-cyanoindole-6-carboxylate. Through a tiered screening process, researchers can efficiently identify and characterize promising candidates for anticancer, anti-inflammatory, or antimicrobial applications.
-
For Anticancer Activity: The hypothetical compound SYN-C2 emerged as a potent antiproliferative agent. The next logical steps would involve cell cycle analysis and apoptosis assays to determine if it induces cell cycle arrest or programmed cell death.[7] Further studies could explore its effect on specific targets like tubulin polymerization or EGFR inhibition.[3][5]
-
For Anti-inflammatory Activity: SYN-C3 showed significant in vivo efficacy. Future work should focus on its mechanism, specifically its selectivity for COX-1 versus COX-2 enzymes to predict potential gastrointestinal side effects, a common issue with traditional NSAIDs.[9]
-
For Antimicrobial Activity: SYN-C5 displayed a promising broad-spectrum profile. Structure-activity relationship (SAR) studies would be crucial to optimize its potency.[12] Investigating its effect on bacterial membrane integrity could also elucidate its mode of action.[14]
By combining rigorous, validated assays with a logical, stepwise workflow, researchers can effectively translate the chemical versatility of the indole scaffold into tangible therapeutic candidates.
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A Comparative Guide to the Synthesis of Substituted Indole-6-Carboxylates: From Classic Reactions to Modern Methods
The indole-6-carboxylate scaffold is a privileged motif in medicinal chemistry and drug discovery, forming the structural core of numerous pharmacologically active compounds. Its strategic importance necessitates robust and versatile synthetic methodologies that allow for precise control over substitution patterns on both the carbocyclic and pyrrolic rings. This guide provides an in-depth, objective comparison of various synthetic routes to substituted indole-6-carboxylates, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their specific target molecules.
The Fischer Indole Synthesis: A Time-Honored Workhorse
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for constructing the indole nucleus.[1][2] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with an aldehyde or ketone.[3][4]
Mechanism and Strategic Considerations:
The core of the Fischer synthesis is a[5][5]-sigmatropic rearrangement of the tautomerized ene-hydrazine intermediate.[1][3] Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the phenylhydrazine is incorporated into the final indole ring.[1] The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃.[1]
For the synthesis of indole-6-carboxylates, the corresponding 4-carboxyphenylhydrazine is a key starting material. The ester functionality is generally robust under many Fischer conditions, although harsh acidic conditions and high temperatures could potentially lead to hydrolysis, necessitating subsequent re-esterification.
Experimental Protocol: Synthesis of Ethyl 2-methylindole-6-carboxylate via Fischer Indole Synthesis
-
Step 1: Phenylhydrazone Formation: A mixture of 4-hydrazinobenzoic acid and an excess of propionaldehyde is refluxed in ethanol for 1-2 hours. The resulting phenylhydrazone can be isolated by cooling the reaction mixture and filtering the precipitate.
-
Step 2: Cyclization: The dried phenylhydrazone is mixed with a Lewis acid catalyst, such as anhydrous zinc chloride, and heated to 170-180 °C.[6] The reaction is typically vigorous and short.
-
Step 3: Work-up and Esterification: After cooling, the reaction mixture is worked up with aqueous acid and extracted with an organic solvent. The crude indole-6-carboxylic acid is then esterified using standard methods (e.g., Fischer esterification with ethanol and a catalytic amount of sulfuric acid) to yield the desired ethyl 2-methylindole-6-carboxylate.
Advantages:
-
Wide applicability and a long history of successful use.
-
Readily available and inexpensive starting materials.
-
Generally provides good yields for a variety of substituted indoles.
Disadvantages:
-
Often requires harsh acidic conditions and high temperatures.[7]
-
Limited functional group tolerance; acid-sensitive groups may not be compatible.
-
Regioselectivity can be an issue with unsymmetrical ketones, potentially leading to a mixture of products.[3]
The Reissert Indole Synthesis: A Route to 2-Carboxyindoles
The Reissert synthesis provides a pathway to indoles and substituted indoles from o-nitrotoluenes and diethyl oxalate.[8] This method is particularly relevant for producing indole-2-carboxylic acids, which can be further functionalized.[9]
Mechanism and Strategic Considerations:
The synthesis begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate in the presence of a strong base, typically potassium ethoxide, to form an ethyl o-nitrophenylpyruvate.[8] This intermediate then undergoes reductive cyclization using reagents like zinc in acetic acid or iron in acetic acid to yield the indole-2-carboxylic acid.[9][10] For the synthesis of a 6-carboxyindole derivative, one would start with a dicarboxylic acid precursor, which can add complexity to the synthesis. A more strategic approach is to introduce the 6-carboxylate functionality at a later stage.
Experimental Protocol: General Reissert Synthesis of Indole-2-carboxylic Acid
-
Step 1: Condensation: o-nitrotoluene is added to a solution of potassium ethoxide in absolute ethanol, followed by the dropwise addition of diethyl oxalate. The mixture is stirred at room temperature until the reaction is complete.
-
Step 2: Reductive Cyclization: The resulting ethyl o-nitrophenylpyruvate is subjected to reductive cyclization using zinc dust and glacial acetic acid. The reaction is heated to facilitate the cyclization.
-
Step 3: Hydrolysis and Isolation: The reaction mixture is poured into water, and the precipitated indole-2-carboxylic acid is collected by filtration.
Advantages:
-
Good yields for the synthesis of indole-2-carboxylic acids.
-
Milder conditions for the cyclization step compared to the Fischer synthesis.
Disadvantages:
-
Limited to the synthesis of indoles with a carboxylic acid group at the 2-position, which may require subsequent removal if not desired.[8]
-
The initial condensation step requires strongly basic conditions.
The Bartoli Indole Synthesis: Access to 7-Substituted Indoles
The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[5][11] This reaction is particularly useful when substitution at the 7-position of the indole ring is desired.
Mechanism and Strategic Considerations:
The reaction proceeds through the addition of the vinyl Grignard reagent to the nitro group, followed by a[5][5]-sigmatropic rearrangement.[11][12] A key requirement for the success of the Bartoli synthesis is the presence of an ortho-substituent on the nitroarene, with bulkier groups generally leading to higher yields.[11][13] Three equivalents of the Grignard reagent are necessary when starting from a nitroarene.[11]
To synthesize a substituted indole-6-carboxylate via the Bartoli route, one would ideally start with a 2-substituted-3-nitro-methylbenzoate. The ortho-substituent would direct the cyclization to form the desired 6-carboxyindole.
Experimental Protocol: General Bartoli Synthesis of a 7-Substituted Indole
-
Step 1: Grignard Reaction: To a solution of an ortho-substituted nitroarene in THF at low temperature (e.g., -40 °C), three equivalents of a vinyl Grignard reagent are added slowly.
-
Step 2: Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride and then worked up with an acidic solution.
-
Step 3: Purification: The crude product is purified by column chromatography to yield the 7-substituted indole.
Advantages:
-
Excellent method for the synthesis of 7-substituted indoles.[13]
-
Tolerates a variety of ortho-substituents.[14]
Disadvantages:
-
Requires an ortho-substituent on the nitroarene for good yields.[11]
-
The use of a large excess of a highly reactive Grignard reagent can limit functional group compatibility.
The Hemetsberger Indole Synthesis: A Thermal Cyclization Approach
The Hemetsberger indole synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[15][16]
Mechanism and Strategic Considerations:
While the exact mechanism is not fully elucidated, it is believed to proceed through a nitrene intermediate.[15] The starting azido-propenoic esters are typically prepared via a Knoevenagel condensation of an aromatic aldehyde with ethyl azidoacetate.[17] The subsequent thermal cyclization often proceeds in high yield.[15] For the synthesis of a substituted indole-6-carboxylate, one would start with the appropriately substituted benzaldehyde.
Experimental Protocol: General Hemetsberger Synthesis of an Indole-2-carboxylate
-
Step 1: Knoevenagel Condensation: An aromatic aldehyde is reacted with ethyl azidoacetate in the presence of a base like sodium ethoxide to form the corresponding ethyl α-azido-β-arylacrylate.
-
Step 2: Thermal Cyclization: The purified α-azido-β-arylacrylate is heated in an inert solvent (e.g., xylene) to induce thermal decomposition and cyclization to the indole-2-carboxylate.
Advantages:
-
Generally provides good to excellent yields of indole-2-carboxylates.[15]
-
The starting materials are readily accessible.
Disadvantages:
-
The synthesis and handling of azido compounds require caution.
-
The thermal conditions might not be suitable for substrates with heat-sensitive functional groups.
Modern Palladium-Catalyzed Routes: The Larock Indole Synthesis
The Larock indole synthesis is a versatile and powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne.[18] This method has become a go-to strategy for the synthesis of polysubstituted indoles with a high degree of flexibility.
Mechanism and Strategic Considerations:
The catalytic cycle involves oxidative addition of the o-iodoaniline to a Pd(0) species, followed by alkyne insertion and subsequent intramolecular C-N bond formation.[18] The reaction is highly regioselective, with the larger substituent of an unsymmetrical alkyne typically ending up at the 2-position of the indole.[19] To synthesize a substituted indole-6-carboxylate, methyl 4-amino-3-iodobenzoate would be a key starting material.
Experimental Protocol: General Larock Synthesis of a 2,3-Disubstituted Indole
-
Step 1: Reaction Setup: A mixture of an ortho-iodoaniline, a disubstituted alkyne (2-5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂), a base (e.g., K₂CO₃), and a chloride source (e.g., LiCl) in a suitable solvent (e.g., DMF) is prepared in a reaction vessel.
-
Step 2: Reaction: The mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the starting materials are consumed.
-
Step 3: Work-up and Purification: The reaction is cooled, diluted with water, and extracted with an organic solvent. The crude product is then purified by column chromatography.
Advantages:
-
Excellent functional group tolerance.
-
High degree of flexibility in the substitution pattern of the final indole.[18]
-
Generally proceeds under relatively mild conditions.
Disadvantages:
-
The cost of the palladium catalyst can be a consideration for large-scale synthesis.
-
The availability of the required ortho-iodoaniline precursors.
Comparative Summary of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Fischer | Phenylhydrazine, Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis) | Good to Excellent | Widely applicable, inexpensive starting materials | Harsh conditions, limited functional group tolerance |
| Reissert | o-Nitrotoluene, Diethyl oxalate | Strong base, Reducing agent (e.g., Zn/HOAc) | Good | Good for indole-2-carboxylic acids | Limited to 2-carboxyindoles, strong base required |
| Bartoli | o-Substituted nitroarene, Vinyl Grignard | Vinyl Grignard reagent | Good | Excellent for 7-substituted indoles | Requires ortho-substituent, excess Grignard reagent |
| Hemetsberger | Aromatic aldehyde, Ethyl azidoacetate | Base, Heat | Good to Excellent | Good yields of indole-2-carboxylates | Use of azides, thermal conditions |
| Larock | o-Iodoaniline, Disubstituted alkyne | Palladium catalyst, Base, Chloride source | Good to Excellent | High flexibility, excellent functional group tolerance | Catalyst cost, availability of starting materials |
Visualizing the Synthetic Pathways
Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
Larock Indole Synthesis Catalytic Cycle
Caption: Catalytic Cycle of the Larock Indole Synthesis.
Conclusion
The synthesis of substituted indole-6-carboxylates can be approached through a variety of powerful methods, each with its own set of advantages and limitations. Classical methods like the Fischer and Reissert syntheses offer reliable and cost-effective routes, particularly when specific substitution patterns are targeted. The Bartoli and Hemetsberger syntheses provide access to unique substitution patterns that may be difficult to achieve otherwise. For maximum flexibility and functional group tolerance, modern palladium-catalyzed methods, exemplified by the Larock synthesis, are often the superior choice. The selection of the most appropriate synthetic route will ultimately depend on the specific substitution pattern of the target molecule, the availability of starting materials, and the tolerance of other functional groups present in the molecule.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 3-cyanoindole-6-carboxylate Analogs
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in natural products and its ability to interact with a multitude of biological targets.[1][2][3] Among the vast library of indole derivatives, those featuring a cyano group at the C3-position and a carboxylate at the C6-position represent a particularly versatile template for drug discovery. The C3-cyano group not only influences the electronic properties of the indole ring but also serves as a key synthetic handle for further functionalization.[1][4] Similarly, the methyl carboxylate at the C6-position provides a readily modifiable site for creating diverse libraries of amides, hydrazides, and other derivatives to probe interactions within protein binding pockets.[5]
This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs derived from the Methyl 3-cyanoindole-6-carboxylate core. We will synthesize findings from various studies, focusing on how specific structural modifications impact biological activity against different targets, supported by quantitative data and detailed experimental methodologies.
The Core Scaffold: Rationale for Modification
The fundamental rationale for modifying the Methyl 3-cyanoindole-6-carboxylate scaffold is to systematically explore the chemical space around the indole core to optimize interactions with specific biological targets. Key modification points include the indole nitrogen (N1), the C3-position, and the C6-carboxylate group.
-
N1 Position: Alkylation or arylation at the N1 position can modulate the compound's lipophilicity, steric profile, and hydrogen-bonding capacity, which can significantly influence target engagement and cell permeability.[5]
-
C3 Position: While the cyano group is a defining feature, its replacement or the addition of other functionalities can be explored. However, it often serves as a crucial anchor or a synthetic precursor.[6]
-
C6 Position: The methyl ester is an excellent starting point for creating analogs. Saponification to the carboxylic acid allows for the formation of a wide array of amides. Alternatively, conversion to a carbohydrazide opens up a synthetic route to various heterocyclic derivatives, such as oxadiazoles and thiadiazoles, which can act as bioisosteres or introduce new interaction points.[5]
The following diagram illustrates a common synthetic strategy for diversifying the core scaffold, demonstrating the causality behind these experimental choices.
Caption: General synthetic pathways for analog generation.
Comparative SAR Analysis: Targeting Key Enzyme Families
We will now compare the SAR of analogs against two distinct and therapeutically relevant enzyme classes: Receptor Tyrosine Kinases (RTKs) and Inosine Monophosphate Dehydrogenase (IMPDH).
Receptor tyrosine kinases like EGFR and VEGFR-2 are critical targets in oncology.[7] A study by Al-Ostath et al. explored a series of indole-6-carboxylate derivatives, starting from methyl-1-methyl-1H-indole-6-carboxylate, to develop EGFR and VEGFR-2 inhibitors.[5] The C6-methyl ester was converted to a carbohydrazide, which was then used to synthesize hydrazine-1-carbothioamide and 1,3,4-oxadiazole derivatives.
Key SAR Insights:
-
Targeting EGFR: For compounds designed to target EGFR, a hydrazine-1-carbothioamide linker at the C6 position proved effective. Compound 4a , with an unsubstituted phenyl ring, was found to be the most potent inhibitor of EGFR.[5]
-
Targeting VEGFR-2: For derivatives targeting VEGFR-2, an oxadiazole linker was employed. The substitution pattern on the appended phenyl ring was critical. Compound 6c , featuring a 2-bromo-4-chloro phenyl moiety, exhibited the highest inhibitory activity against VEGFR-2.[5] This suggests that specific halogen substitutions can optimize interactions within the VEGFR-2 active site.
-
N1-Methylation: The synthesis began with N-methylation of the indole core, indicating that preventing the formation of a hydrogen bond at N1 and increasing lipophilicity were beneficial for this series.[5]
Table 1: Comparative Activity of Indole-6-carboxylate Analogs as RTK Inhibitors
| Compound ID | Core Modification (at C6-carbonyl) | R Group | Target | IC50 (µM)[5] |
|---|---|---|---|---|
| 4a | -NH-NH-C(=S)NH-R | Phenyl | EGFR | 0.14 |
| 4b | -NH-NH-C(=S)NH-R | 4-Nitrophenyl | EGFR | 0.25 |
| 5 | 5-(indol-6-yl)-1,3,4-oxadiazole-2-thione | - | EGFR | 0.19 |
| 6a | 2-((R)-thio)-5-(indol-6-yl)-1,3,4-oxadiazole | 4-Chlorophenyl | VEGFR-2 | 0.21 |
| 6c | 2-((R)-thio)-5-(indol-6-yl)-1,3,4-oxadiazole | 2-Bromo-4-chlorophenyl | VEGFR-2 | 0.12 |
| 6e | 2-((R)-thio)-5-(indol-6-yl)-1,3,4-oxadiazole | 4-Nitrophenyl | VEGFR-2 | 0.25 |
IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, making it a validated target for anticancer, antiviral, and immunosuppressive therapies.[6] A study on 3-cyanoindole-based inhibitors provides valuable SAR insights for this class of compounds.
Key SAR Insights:
-
C3-Cyano Group: The C3-cyano group was identified as a crucial element for inhibitory activity in this series.[6]
-
N1 Substitution: Substitution at the N1 position with small alkyl groups (e.g., methyl) was generally well-tolerated or slightly beneficial.
-
C5 Position Substitution: The nature of the substituent at the C5 position had a significant impact on potency. Small, electron-withdrawing groups tended to enhance activity.
The following diagram summarizes the key SAR findings for both kinase and IMPDH inhibitors, providing a visual comparison.
Caption: Key SAR takeaways for different enzyme targets.
Experimental Protocols: Self-Validating Methodologies
The trustworthiness of SAR data relies on robust and reproducible experimental protocols. Below are step-by-step methodologies for key assays used in the evaluation of these indole analogs.
This assay quantifies kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, consuming ATP. Second, a luciferase-based reagent is added to measure the remaining ATP. The luminescent signal is inversely proportional to kinase activity.[1]
Step-by-Step Methodology:
-
Preparation: Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of the test compounds (analogs) in DMSO, then dilute further in the kinase buffer.
-
Kinase Reaction: In a 96-well plate, add 5 µL of the diluted compound solution. Add 20 µL of a solution containing the kinase (e.g., EGFR, VEGFR-2) and its specific substrate peptide.
-
Initiation: To start the reaction, add 25 µL of a 2X ATP solution (concentration optimized for the specific kinase, e.g., 10 µM).
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes.
-
Detection: Add 50 µL of a commercially available luminescent kinase assay reagent (e.g., Kinase-Glo®).
-
Measurement: Incubate for an additional 10 minutes to stabilize the signal, then measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the data and determine the IC50 value using non-linear regression analysis.
This is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation after treatment with test compounds.
Principle: The mitochondrial enzyme succinate dehydrogenase in living cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[7]
-
Compound Treatment: Treat the cells with various concentrations of the indole analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
The diagram below illustrates the general workflow for the biological evaluation of newly synthesized compounds.
Caption: Generalized workflow for biological evaluation.
References
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Al-Ostath, J., et al. (n.d.). Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. ResearchGate. [Link]
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Abdellatif, K., et al. (2016). Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents. Acta Pharmaceutica. [Link]
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Al-Ostath, J., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Future Medicinal Chemistry. [Link]
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Carignani, C., et al. (1995). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry. [Link]
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A Head-to-Head Comparison of Catalytic Systems for Cyanoindole Modifications: A Senior Application Scientist's Guide
For researchers, scientists, and professionals in drug development, the indole nucleus stands as a privileged scaffold, forming the core of numerous pharmaceuticals and bioactive natural products. The introduction of a cyano (-CN) group into this framework unlocks a wealth of synthetic possibilities, serving as a versatile precursor for amines, amides, carboxylic acids, and tetrazoles. The strategic placement of this nitrile functionality can significantly modulate a molecule's pharmacological profile. Consequently, the development of efficient and selective methods for the cyanation of indoles is a topic of intense research.
This guide provides an in-depth, head-to-head comparison of the primary catalytic systems employed for cyanoindole modifications. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each major catalytic platform, supported by experimental data from peer-reviewed literature. Our focus is to equip you with the critical insights needed to select the optimal catalytic strategy for your specific synthetic challenge.
The Landscape of Indole Cyanation: An Overview
The direct functionalization of indole C-H bonds is an attractive strategy, offering atom and step economy over classical cross-coupling approaches that require pre-functionalized starting materials. The inherent nucleophilicity of the indole ring, particularly at the C3 position, has been widely exploited. However, achieving site-selectivity, especially at the less reactive C2 and benzenoid positions, and developing catalytic systems with broad functional group tolerance remain key challenges. This guide will navigate the prominent catalytic solutions to these challenges, broadly categorized as:
-
Transition-Metal Catalysis: The workhorses of modern organic synthesis, including palladium, rhodium, ruthenium, cobalt, and copper-based systems.
-
Photoredox Catalysis: Harnessing the power of visible light to enable novel reaction pathways under mild conditions.
-
Electrochemical Synthesis: A sustainable and reagent-minimal approach to C-H functionalization.
-
Biocatalysis and Chemoenzymatic Strategies: Leveraging the exquisite selectivity of enzymes for targeted modifications.
Transition-Metal Catalysis: A Comparative Analysis
Transition-metal-catalyzed C-H cyanation has emerged as the most powerful and versatile approach for the synthesis of cyanoindoles. The choice of metal, ligand, and cyanating agent dictates the regioselectivity and substrate scope of the transformation.
Palladium Catalysis: The Versatile Veteran
Palladium catalysis is a cornerstone of indole functionalization, offering reliable methods for both C-H cyanation and the cyanation of haloindoles.[1][2][3]
-
Mechanistic Rationale: Palladium-catalyzed C-H cyanation typically proceeds via a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. In the case of C-H activation, a Pd(II) salt coordinates to the indole, followed by a rate-determining C-H activation step to form a palladacycle intermediate. Subsequent interaction with a cyanide source and reductive elimination yields the cyanated indole and regenerates the active catalyst.[2]
-
Performance and Scope: Palladium systems exhibit broad functional group tolerance and can be tuned to achieve cyanation at various positions of the indole ring. Direct C3-H cyanation is readily achieved due to the high electron density at this position.[4] Accessing other positions often requires the use of directing groups.
Rhodium Catalysis: The C2-Selective Specialist
Rhodium(III) catalysis has carved a niche in the C2-selective cyanation of indoles, a traditionally challenging transformation.[5][6][7]
-
Mechanistic Rationale: These reactions typically employ a directing group on the indole nitrogen (e.g., pyrimidinyl, picolinoyl) which chelates to the rhodium center, positioning the catalyst for selective C-H activation at the C2 position. The use of electrophilic cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) is common in these systems.[5][8]
-
Performance and Scope: Rhodium catalysts offer excellent regioselectivity for the C2 position, a feat difficult to achieve with other methods.[5][6] The reactions generally proceed under mild conditions and tolerate a range of functional groups. The necessity of a directing group, which must be installed and potentially removed in separate steps, is a key consideration.
Ruthenium Catalysis: The Economical Alternative
Ruthenium catalysts, being more earth-abundant and less expensive than palladium and rhodium, present an attractive alternative for indole cyanation.
-
Mechanistic Rationale: Similar to rhodium, ruthenium-catalyzed C-H functionalization often relies on directing groups to achieve regioselectivity. The catalytic cycle typically involves the formation of a ruthenacycle intermediate followed by reaction with a cyanating agent.
-
Performance and Scope: Ruthenium catalysts have been successfully employed for the C3-cyanation of indoles using inexpensive and relatively non-toxic cyanide sources like K4[Fe(CN)6].[4] Heterogeneous ruthenium catalysts, such as Ru(III)-exchanged zeolites, offer the advantage of catalyst recyclability.
Cobalt Catalysis: An Emerging Contender
High-valent cobalt catalysis has recently emerged as a powerful tool for C-H functionalization, including the cyanation of heterocycles.[9][10][11]
-
Mechanistic Rationale: Cobalt(III)-catalyzed C-H activation often proceeds via a concerted metalation-deprotonation (CMD) pathway. The use of a directing group is typically required to guide the catalyst to the desired C-H bond.
-
Performance and Scope: Cobalt catalysts have been shown to effectively cyanate a variety of arenes and heterocycles, including indole derivatives, using electrophilic cyanating agents like N-cyanosuccinimide (NCS).[12] These systems often exhibit good functional group tolerance.
Data Presentation: Head-to-Head Performance Comparison
The following table summarizes key performance indicators for various catalytic systems for the cyanation of indole, providing a basis for direct comparison. Substrates and conditions have been selected to be as comparable as possible based on the available literature.
| Catalytic System | Catalyst/Loading | Cyanide Source | Substrate | Product | Yield (%) | Time (h) | Temp (°C) | Ref. |
| Palladium | Pd(OAc)₂ (10 mol%) / Cu(OAc)₂ (3 equiv) | K₄[Fe(CN)₆] | Indole | 3-Cyanoindole | Moderate to Good | 12-24 | 130 | [4] |
| Copper | Cu(OAc)₂/1,10-phen (20 mol%) | Acetonitrile | N-Methyl-2-iodoindole | N-Methyl-3-cyanoindole | Moderate to Good | >2 | 150 | [4] |
| Rhodium | [CpRhCl₂]₂ (2.5 mol%) / AgSbF₆ (10 mol%) | NCTS | N-Pyrimidinylindole | N-Pyrimidinyl-2-cyanoindole | 94 | 12 | 100 | [5] |
| Cobalt | CpCo(CO)I₂ (10 mol%) / AgNTf₂ (20 mol%) | NCS | 2-Phenylpyridine | 2-(2-Cyanophenyl)pyridine | 85 | 12 | 120 | [12] |
| Electrochemical | Tris(4-bromophenyl)amine (10 mol%) | TMSCN | N-Methylindole | N-Methyl-2-cyanoindole | 82 | 12 | RT | [13][14] |
| Photoredox | Ru(bpy)₃Cl₂ (2 mol%) | (NH₄)₂S₂O₈ / TMSCN | N-Methylindole | N-Methyl-2-cyanoindole | 78 | 24 | RT | |
| Gallium(III) | GaCl₃ (20 mol%) | NCS | Indole | 3-Cyanoindole | Good | 24 | 80 | [4] |
Note: "Moderate to Good" indicates a range of yields depending on the specific substrate within the study. NCTS = N-cyano-N-phenyl-p-toluenesulfonamide; NCS = N-cyanosuccinimide; TMSCN = Trimethylsilyl cyanide. RT = Room Temperature.
Emerging Catalytic Platforms
Beyond traditional transition-metal catalysis, several innovative strategies are gaining traction for the synthesis of cyanoindoles.
Photoredox Catalysis: A Mild and Green Approach
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions.[15][16][17]
-
Mechanistic Rationale: A photocatalyst (e.g., a ruthenium or iridium complex, or an organic dye) absorbs visible light and enters an excited state.[15][16] This excited-state catalyst can then engage in single-electron transfer (SET) with a substrate or a cyanating agent to generate a radical species, which then reacts with the indole.
-
Performance and Scope: Photoredox catalysis allows for the cyanation of indoles at room temperature, often with high functional group tolerance. Both C2 and C3 functionalization can be achieved, depending on the reaction conditions and the nature of the cyanating agent. This method avoids the need for strong oxidants and high temperatures.
Electrochemical Synthesis: A Reagent-Light Strategy
Electrochemical C-H functionalization offers a sustainable and efficient alternative to traditional methods by using electricity as a "traceless" reagent to drive redox reactions.[13][14][18][19]
-
Mechanistic Rationale: In a typical electrochemical cyanation, the indole is oxidized at the anode to form a radical cation. This reactive intermediate is then trapped by a cyanide source present in the electrolyte to afford the cyanated product.[13] A redox mediator can be employed to facilitate the electron transfer at a lower potential.
-
Performance and Scope: Electrochemical methods provide a high degree of control over the reaction conditions (e.g., applied potential or current) and can often be performed at room temperature without the need for transition-metal catalysts or chemical oxidants.[13][14] Site-selectivity between C2 and C3 can be tuned by modifying the reaction parameters.[13][14]
Biocatalysis and Chemoenzymatic Synthesis: The Selective Frontier
The use of enzymes as catalysts for organic synthesis offers unparalleled selectivity and operates under environmentally benign aqueous conditions.[20][21][22][23]
-
Mechanistic Rationale: Enzymes such as nitrilases and nitrile hydratases can be employed for nitrile transformations.[20][22][23][24] Furthermore, enzymes like tryptophan halogenases can introduce functional handles onto the indole ring, which can then be chemically converted to a cyano group in a chemoenzymatic sequence.[25]
-
Performance and Scope: While still an emerging area for direct indole cyanation, biocatalysis holds immense promise for the synthesis of enantiopure cyanoindoles and for the modification of complex, late-stage intermediates.[26] The substrate scope is currently limited by the specificity of the available enzymes.
Experimental Protocols: Representative Methodologies
To provide a practical context, detailed experimental protocols for key catalytic systems are outlined below.
Rhodium-Catalyzed C2-Selective Cyanation of N-Pyrimidinylindole
This protocol is adapted from the work of Anbarasan and co-workers.[5]
-
Reaction Setup: To an oven-dried screw-capped vial, add N-(pyrimidin-2-yl)-1H-indole (0.2 mmol, 1.0 equiv.), [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS, 0.3 mmol, 1.5 equiv.).
-
Solvent Addition: Add 1.0 mL of tert-amyl alcohol to the vial.
-
Reaction: Cap the vial and place it in a preheated oil bath at 100 °C for 12 hours.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel (using a mixture of ethyl acetate and hexanes as the eluent) to afford the desired 2-cyano-1-(pyrimidin-2-yl)-1H-indole.
Electrochemical C2-Selective Cyanation of N-Methylindole
This protocol is based on the work of Wang and co-workers.[13][14]
-
Electrochemical Setup: In an undivided electrochemical cell equipped with a reticulated vitreous carbon (RVC) anode and a platinum cathode, add N-methylindole (0.5 mmol, 1.0 equiv.), tris(4-bromophenyl)amine (0.05 mmol, 10 mol%), trimethylsilyl cyanide (TMSCN, 1.0 mmol, 2.0 equiv.), and NaOH (1.0 mmol, 2.0 equiv.).
-
Electrolyte Addition: Add a solution of nBu₄NBF₄ (0.2 M) in a 9:1 mixture of acetonitrile and water (5 mL).
-
Electrolysis: Stir the mixture and apply a constant current of 10 mA at room temperature for 12 hours.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield N-methyl-1H-indole-2-carbonitrile.
Palladium-Catalyzed C3-Cyanation of Indole
This protocol is a representative example of direct C-H functionalization.[2]
-
Reaction Setup: To a sealable reaction tube, add the indole substrate (0.45 mmol, 1.0 equiv), potassium hexacyanoferrate(II) (0.225 mmol, 0.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.045 mmol, 10 mol%), and copper(II) acetate (Cu(OAc)₂, 1.35 mmol, 3.0 equiv).
-
Solvent Addition: Add 2.0 mL of dimethyl sulfoxide (DMSO) to the tube.
-
Reaction: Seal the tube and heat the mixture at 130 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 3-cyanoindole derivative.
Mechanistic and Workflow Visualizations
To further clarify the discussed concepts, the following diagrams illustrate a representative catalytic cycle and a general experimental workflow.
Caption: Proposed catalytic cycle for Rh(III)-catalyzed C2-cyanation of indoles.
Caption: A typical experimental workflow for catalytic cyanation of indoles.
Conclusion and Future Outlook
The field of catalytic cyanoindole synthesis has witnessed remarkable progress, offering chemists a diverse toolkit to forge these valuable molecules.
-
Transition-metal catalysis , particularly with palladium and rhodium, remains the most robust and widely applicable strategy, providing access to a broad range of cyanoindole isomers with high efficiency.
-
Photoredox catalysis and electrochemical synthesis represent the cutting edge of the field, offering greener and milder reaction conditions that are highly attractive for complex molecule synthesis and late-stage functionalization.
-
Biocatalysis , while still in its infancy for this specific transformation, holds the ultimate promise of unparalleled selectivity and sustainability.
The choice of the optimal catalytic system is not a one-size-fits-all decision. It requires a careful consideration of the desired regioselectivity, the electronic and steric properties of the substrate, the required scale of the reaction, and practical factors such as cost and availability of the catalyst and reagents. As a Senior Application Scientist, my recommendation is to carefully evaluate these parameters against the comparative data presented in this guide. For novel or complex substrates, initial screening of a few mechanistically distinct catalytic systems (e.g., a palladium-catalyzed thermal reaction versus a photoredox-mediated process) is often a prudent strategy.
The future of this field will likely see the development of more efficient and selective catalysts, particularly those based on earth-abundant metals. The synergistic combination of different catalytic modes, such as metallaphotoredox catalysis, will continue to unlock new and previously inaccessible reaction pathways. Furthermore, the expansion of the biocatalytic toolbox through enzyme engineering will undoubtedly open new avenues for the synthesis of complex and enantiopure cyanoindoles, further empowering the fields of drug discovery and materials science.
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Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. ResearchGate. [Link]
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Bridging the Gap: A Comparative Guide to the Cross-Validation of Experimental and Computational Data for Methyl 3-cyanoindole-6-carboxylate
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 3-cyanoindole-6-carboxylate
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Methyl 3-cyanoindole-6-carboxylate (CAS No. 1000576-51-1). Developed for researchers, scientists, and drug development professionals, this document synthesizes regulatory standards with field-proven best practices. Our objective is to ensure the safety of laboratory personnel and the protection of our environment by explaining not just the "how," but the critical "why" behind each procedural step.
Hazard Identification and Risk Assessment: A Proactive Approach
Proper disposal begins with a thorough understanding of the substance's potential hazards. While a comprehensive Safety Data Sheet (SDS) for Methyl 3-cyanoindole-6-carboxylate is not fully detailed in all public sources, we can infer its risk profile based on its chemical structure—an indole core functionalized with a nitrile (cyano) group.
The indole nucleus itself is classified with several hazards. For instance, the parent compound, indole, is harmful if swallowed, toxic in contact with skin, causes serious eye irritation, and is very toxic to aquatic life. The presence of a nitrile group necessitates additional caution, as related compounds can be toxic. Therefore, Methyl 3-cyanoindole-6-carboxylate must be handled as a hazardous substance until proven otherwise.
Table 1: Chemical and Hazard Profile
| Property | Data | Source(s) |
| Chemical Name | Methyl 3-cyanoindole-6-carboxylate | [1][2] |
| CAS Number | 1000576-51-1 | [1][3] |
| Molecular Formula | C₁₁H₈N₂O₂ | [1][3] |
| Inferred Hazards | Harmful if swallowed, Potentially toxic in contact with skin, Causes serious eye irritation, Potential for aquatic toxicity. Must be treated as hazardous waste. | [4] |
| Regulatory Framework | Governed by EPA's Resource Conservation and Recovery Act (RCRA) and applicable state/local regulations for hazardous waste. | [5][6][7] |
The Regulatory Imperative: Operating Within Compliance
In the United States, the Environmental Protection Agency (EPA) regulates the management and disposal of hazardous chemical waste under the Resource Conservation and Recovery Act (RCRA).[5][7] Laboratories are classified as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG) based on the volume of waste produced, which dictates specific storage and handling requirements.[5]
A key component of this framework is the Satellite Accumulation Area (SAA) . This is a designated space within the laboratory, at or near the point of waste generation, where up to 55 gallons of hazardous waste can be accumulated before being moved to a central storage area.[6] This guide is designed to align with the operational standards for SAAs.
Standard Operating Procedure for Disposal
This protocol provides a self-validating system for the safe handling and disposal of Methyl 3-cyanoindole-6-carboxylate waste, from the point of generation to final handoff.
Part A: Immediate Safety and Personal Protective Equipment (PPE)
Before handling the chemical or its waste, it is imperative to wear appropriate PPE. This is a non-negotiable step to prevent exposure, particularly given the inferred dermal and oral toxicity.
-
Eye Protection: Wear tightly fitting, ANSI-approved safety goggles.
-
Hand Protection: Use chemically resistant nitrile gloves. Latex gloves offer poor protection against many organic solvents and should be avoided.[8]
-
Body Protection: A flame-resistant laboratory coat is mandatory to protect from splashes and spills.
-
Respiratory Protection: Conduct all operations involving the solid compound or its solutions within a certified laboratory chemical hood to prevent inhalation of dust or aerosols.[8]
Part B: Step-by-Step Disposal Protocol
Step 1: Waste Classification
-
All waste containing Methyl 3-cyanoindole-6-carboxylate must be classified as hazardous chemical waste . This includes:
-
Unused or expired pure compound.
-
Contaminated consumables (e.g., weigh boats, filter paper, pipette tips).
-
Contaminated labware (e.g., glassware rinsed with solvent).
-
Solutions containing the compound.
-
-
Crucially, this waste must never be disposed of down the drain or in regular trash. [9]
Step 2: Waste Segregation
-
To prevent dangerous reactions, segregate this waste stream.
-
Collect waste in a dedicated container. Do not mix with other waste types unless you have confirmed compatibility.
-
Specifically, avoid mixing with strong acids or strong oxidizing agents.
Step 3: Containment and Labeling
-
Container Selection: Use a container made of a compatible material (high-density polyethylene or borosilicate glass is recommended) with a secure, tight-fitting lid. The container must be in good condition and free of leaks.[10]
-
Labeling: The container must be clearly labeled as soon as the first drop of waste is added. The label must include:
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "Methyl 3-cyanoindole-6-carboxylate" .
-
A clear statement of the associated hazards (e.g., "Toxic").
-
The accumulation start date.
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in your designated SAA.
-
The container must remain closed at all times except when actively adding waste.[10] This is a critical EPA requirement to prevent the release of vapors.
-
Ensure the SAA does not exceed the 55-gallon limit (or 1 quart for acutely toxic "P-listed" wastes).[9]
Step 5: Arranging for Final Disposal
-
Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EH&S) department.
-
Submit a hazardous material pickup request form as required by your institution.[10]
-
EH&S professionals will then ensure the waste is transported and disposed of by a licensed hazardous waste treatment, storage, and disposal facility (TSD).
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Methyl 3-cyanoindole-6-carboxylate.
Caption: Disposal workflow for Methyl 3-cyanoindole-6-carboxylate.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action. Familiarize yourself with these procedures before beginning work.
Minor Spill Cleanup (Inside a Chemical Hood)
-
Alert Personnel: Notify others in the immediate area.
-
Maintain PPE: Ensure you are wearing the full PPE described in Part A.
-
Containment: Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).
-
Collection: Carefully collect the absorbent material using non-sparking tools.
-
Dispose as Hazardous Waste: Place all contaminated materials into your hazardous waste container for Methyl 3-cyanoindole-6-carboxylate.
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., acetone, ethanol), followed by soap and water. Place the cleaning materials in the hazardous waste container.
Personal Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[3]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the person into fresh air. If breathing is difficult, provide oxygen. Consult a physician.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[3]
In all cases of exposure, show the Safety Data Sheet to the attending medical personnel.
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Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling Methyl 3-cyanoindole-6-carboxylate
For the pioneering researchers and scientists in drug development, the synthesis and handling of novel chemical entities are routine. Yet, familiarity must never breed complacency. Methyl 3-cyanoindole-6-carboxylate, a molecule of interest in various research applications, requires a handling protocol built on a deep understanding of its constituent parts: the indole ring and the cyano group. This guide provides a comprehensive framework for its safe handling, from personal protective equipment (PPE) selection to disposal, grounded in scientific principles and field-proven best practices.
The Chemical Profile: Understanding the Inherent Risks
Methyl 3-cyanoindole-6-carboxylate is a research chemical, and as with many such compounds, extensive toxicological data may not be publicly available. Therefore, a conservative approach, treating it as a potentially hazardous substance, is paramount. Our risk assessment is informed by the known properties of its core functional groups.
The Indole Moiety: Indole and its derivatives are ubiquitous in biology and pharmacology, with many exhibiting a wide range of biological activities.[1][2][3] While some are benign, others can be toxic.[1] Skin and eye irritation are common hazards associated with indole compounds.[4]
The Cyano Group (Nitrile): Organic nitriles, while generally less acutely toxic than inorganic cyanide salts, can pose a significant health risk.[5][6] The toxicity of nitriles can result from the in vivo metabolic release of cyanide ions, which can interfere with cellular respiration.[4][7]
Given this composite structure, we must assume that Methyl 3-cyanoindole-6-carboxylate may be harmful if swallowed, toxic in contact with skin, and capable of causing serious eye irritation.
A Proactive Stance: The Risk Assessment Framework
Before any handling of Methyl 3-cyanoindole-6-carboxylate, a thorough, documented risk assessment is mandatory. This is not merely a bureaucratic exercise but a critical scientific process to ensure the safety of all laboratory personnel. A template for such an assessment is provided below, which should be adapted to your specific laboratory conditions and experimental protocols.[6][8][9]
Table 1: Laboratory Risk Assessment for Handling Methyl 3-cyanoindole-6-carboxylate
| Hazard Identification | Potential Risks | Control Measures | Emergency Procedures |
| Chemical Properties: | - Acute Toxicity (Oral, Dermal): Potential for systemic toxicity if ingested or absorbed through the skin. | - Always handle in a certified chemical fume hood.[10] | - Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10] |
| Solid, crystalline powder. Contains indole and cyano functional groups. | - Eye Irritation: May cause serious and potentially irreversible eye damage. | - Wear chemical splash goggles and a face shield.[11] | - Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10] |
| - Inhalation Toxicity: Dust may be harmful if inhaled. | - Use engineering controls (fume hood) to minimize dust generation. If significant dust is anticipated, a NIOSH-approved respirator is required. | - Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. | |
| Procedural Hazards: | - Spills: Potential for widespread contamination and exposure. | - Work in a designated area within the fume hood. Have a spill kit readily available. | - Small Spill (in fume hood): Absorb with an inert, non-combustible absorbent (e.g., vermiculite, sand). Place in a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent. |
| Weighing, dissolution, reaction setup, workup, and purification. | - Fire: Organic compound, may be combustible. | - Store away from ignition sources. Use non-sparking tools. | - Large Spill: Evacuate the immediate area. Alert laboratory personnel and the institutional safety officer. Do not attempt to clean up without appropriate respiratory protection and PPE. |
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of appropriate PPE is a critical output of the risk assessment. The following table outlines the recommended PPE for handling Methyl 3-cyanoindole-6-carboxylate.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles, especially when handling larger quantities or during procedures with a splash risk.[11] | Protects against splashes of the solid or solutions, and potential projectiles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required. For prolonged or immersive contact, consider double-gloving or using a more robust glove material like neoprene.[12][13][14] Always inspect gloves for tears or punctures before use.[1] | Prevents dermal absorption, a primary route of exposure for many organic compounds. Nitrile offers good resistance to a broad range of chemicals for incidental contact.[3][12] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[15] | Protects skin from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary if engineering controls are insufficient or during spill cleanup. The need for respiratory protection must be determined by the risk assessment. | Minimizes the risk of inhaling fine powders or aerosols. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and logical workflow is essential to minimize the risk of exposure and accidents.
Preparation and Weighing:
-
Designated Area: All handling of solid Methyl 3-cyanoindole-6-carboxylate must be conducted within a certified chemical fume hood.[10]
-
Decontamination: Ensure the work area is clean and free of incompatible materials.
-
Weighing: If possible, weigh the compound directly within the fume hood. If an external balance must be used, tare a sealed container, add the compound inside the hood, and then re-weigh the sealed container.
Dissolution and Reaction:
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.
-
Closed System: Whenever possible, maintain a closed system to prevent the release of vapors.
Work-up and Purification:
-
Quenching: If the reaction involves reactive reagents, ensure they are fully quenched before proceeding with the work-up.
-
Extractions: Perform all liquid-liquid extractions within the fume hood.
-
Purification: Column chromatography and other purification methods should also be conducted in a well-ventilated area, preferably a fume hood.
Disposal Plan: Responsible Stewardship from Cradle to Grave
The proper disposal of Methyl 3-cyanoindole-6-carboxylate and associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation:
-
Solid Waste: All contaminated solid waste, including gloves, weighing paper, and pipette tips, must be collected in a designated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Collect all liquid waste containing Methyl 3-cyanoindole-6-carboxylate in a separate, compatible hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Sharps Waste: Needles and other sharps must be disposed of in a designated sharps container.
Neutralization of Cyanide-Containing Waste (if applicable):
For waste streams with a significant concentration of the cyano-compound, a neutralization step prior to disposal is a best practice. This should only be performed by trained personnel.
-
Alkaline Conditions: Ensure the waste is alkaline (pH > 10) to prevent the formation of highly toxic hydrogen cyanide gas.[15]
-
Oxidation: Slowly add an oxidizing agent, such as a freshly prepared 10% bleach solution (sodium hypochlorite) or hydrogen peroxide, to the stirred, alkaline waste in a fume hood.[10] This will oxidize the cyanide to the much less toxic cyanate.
-
Monitoring: The reaction can be monitored using cyanide test strips or an ORP meter.
-
Final Disposal: The treated waste should still be disposed of as hazardous waste through your institution's EHS office.
Container Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Methyl 3-cyanoindole-6-carboxylate," and any other components of the waste stream.[4]
-
Storage: Store sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.
Visualizing the Workflow: PPE Selection and Disposal
To further clarify the decision-making process, the following diagrams illustrate the recommended workflows.
Caption: PPE Selection Workflow for Methyl 3-cyanoindole-6-carboxylate.
Caption: Disposal Workflow for Methyl 3-cyanoindole-6-carboxylate Waste.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with Methyl 3-cyanoindole-6-carboxylate, fostering a culture of safety that protects both the individual and the scientific community.
References
-
Wikipedia. Indole. [Link]
-
Wikipedia. Cyanide. [Link]
-
ResearchGate. Cyanides and Nitriles. [Link]
-
ICC Compliance Center. Unknown Toxicity on SDS and Labels. [Link]
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ResearchGate. Cyanide and the Nitrile Functional Group. [Link]
-
NCBI. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]
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University of York. Risk Assessments - Chemistry Teaching Labs. [Link]
-
Meegle. Free Download Lab-Specific Chemical Risk Assessment Template. [Link]
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University of Texas at Austin. Laboratory Risk Assessment Tool (Lab R.A.T.). [Link]
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Prashant Mhatre - Medium. Create a Flowchart using Graphviz Dot. [Link]
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Lab Supply. Kovacs Indole Reagent. [Link]
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University of Wollongong. Chemical Risk Assessment Form for Laboratory Work. [Link]
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WorkSafe GEAR Australia. Are Nitrile Gloves Chemical Resistant?. [Link]
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NIH. Biomedical Importance of Indoles. [Link]
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NIH. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
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Kimberly Clark. Nitrile Gloves Chemical Resistance Guide. [Link]
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Gloves By Web. Gloves Chemical Resistance Chart. [Link]
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Best Gloves. Chemical Resistance Chart. [Link]
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OSHA. Glove Selection Chart. [Link]
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UPenn EHRS. Nitrile Glove Chemical-Compatibility Reference. [Link]
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Wikipedia. Strychnine. [Link]
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Reddit. CuCN quenching. [Link]
- Google Patents. US6596916B1 - Methods of destruction of cyanide in cyanide-containing waste.
-
CDC Stacks. Neutralization Metal Containing Wastes. [Link]
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LSU Health Shreveport. Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. [Link]
Sources
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- 3. ehrs.upenn.edu [ehrs.upenn.edu]
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- 8. documents.uow.edu.au [documents.uow.edu.au]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
